molecular formula C5H12O2 B1605144 3-Methoxy-2-butanol CAS No. 53778-72-6

3-Methoxy-2-butanol

Cat. No.: B1605144
CAS No.: 53778-72-6
M. Wt: 104.15 g/mol
InChI Key: HJHFJCUIVDTESF-UHFFFAOYSA-N
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Description

3-Methoxy-2-butanol is a useful research compound. Its molecular formula is C5H12O2 and its molecular weight is 104.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxybutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-4(6)5(2)7-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHFJCUIVDTESF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338233
Record name 3-Methoxy-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53778-72-6
Record name 3-Methoxy-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-Methoxy-2-butanol from Crotonaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Methoxy-2-butanol, a valuable solvent and chemical intermediate, from the starting material crotonaldehyde.[1][2] The synthesis is a two-step process involving a Michael addition followed by a hydrogenation reaction.[2][3][4] This document outlines the reaction pathway, provides detailed experimental protocols, summarizes quantitative data, and includes visualizations of the synthesis workflow.

Synthesis Pathway

The conversion of crotonaldehyde to this compound proceeds through two sequential chemical reactions:

  • Methoxylation of Crotonaldehyde: The first step is a Michael addition of methanol to the α,β-unsaturated aldehyde, crotonaldehyde. This reaction is typically carried out in an alkaline solution and at room temperature, yielding 3-methoxybutyraldehyde.[3][4] Due to the exothermic nature of this reaction, cooling is often employed to control the reaction temperature.[3]

  • Hydrogenation of 3-Methoxybutyraldehyde: The intermediate, 3-methoxybutyraldehyde, is subsequently reduced to this compound via hydrogenation. This step involves the use of a catalyst, with common examples including copper oxide or copper-chromium oxide catalysts, followed by a nickel-containing catalyst.[3][4]

The overall reaction scheme is as follows:

Step 1: Methoxylation CH3-CH=CH-CHO + CH3OH --(Alkaline solution)--> CH3-CH(OCH3)-CH2-CHO

Step 2: Hydrogenation CH3-CH(OCH3)-CH2-CHO + H2 --(Catalyst)--> CH3-CH(OCH3)-CH(OH)-CH3

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound from crotonaldehyde.

Synthesis of 3-Methoxybutyraldehyde from Crotonaldehyde

Materials:

  • Crotonaldehyde (99%)

  • Methanol (anhydrous)

  • Sodium hydroxide (NaOH)

  • Acetic acid (glacial)

  • Deionized water

  • Round-bottom flask with a magnetic stirrer and dropping funnel

  • Ice bath

Procedure:

  • A solution of sodium hydroxide in methanol is prepared by dissolving a catalytic amount of sodium hydroxide in anhydrous methanol.

  • The methanolic sodium hydroxide solution is placed in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Crotonaldehyde is added dropwise to the cooled methanolic solution with continuous stirring. The temperature should be maintained below 10 °C throughout the addition.

  • After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of crotonaldehyde.

  • Upon completion, the reaction mixture is neutralized by the dropwise addition of glacial acetic acid.[3]

Hydrogenation of 3-Methoxybutyraldehyde to this compound

Materials:

  • Crude 3-methoxybutyraldehyde (from the previous step)

  • Hydrogen gas

  • Catalyst (e.g., Raney Nickel, or a sequential system of Cu-Cr oxide and a Ni-based catalyst)[3][4]

  • High-pressure autoclave reactor

Procedure:

  • The neutralized crude 3-methoxybutyraldehyde is placed in a high-pressure autoclave reactor.

  • The chosen hydrogenation catalyst is added to the reactor.

  • The reactor is sealed and purged with nitrogen gas, followed by hydrogen gas.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 100-150 bar for a Cu-Cr/Ni system, or 1-15 bar for other Ni catalysts).[3]

  • The reaction mixture is heated to the target temperature (e.g., 150-180 °C or 70-130 °C, depending on the catalyst system) with vigorous stirring.[3]

  • The reaction is monitored by observing the hydrogen uptake.

  • Once the hydrogen uptake ceases, the reaction is considered complete.

  • The reactor is cooled to room temperature and the excess hydrogen pressure is carefully released.

  • The reaction mixture is filtered to remove the catalyst.

Purification of this compound

Materials:

  • Crude this compound

  • Distillation apparatus

Procedure:

  • The crude this compound obtained after catalyst removal is purified by fractional distillation.[3][4]

  • The distillation is typically performed under atmospheric or reduced pressure.

  • Fractions are collected at different boiling ranges, and the fraction corresponding to pure this compound is isolated. The boiling point of this compound is approximately 134-136 °C.

Quantitative Data

The following table summarizes the composition of a crude this compound product as determined by gas chromatography.[3][4]

ComponentPercentage (%)
3-Methoxybutanol77.8
Butanol14.1
Crotyl alcohol2.2
Methanol0.3
High boilers5.6
Water~3-5

Visualization of the Synthesis Workflow

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Synthesis_Pathway Crotonaldehyde Crotonaldehyde Intermediate 3-Methoxybutyraldehyde Crotonaldehyde->Intermediate  + Methanol (Alkaline solution) Methanol Methanol Product This compound Intermediate->Product  + H2 (Catalyst) Hydrogen Hydrogen

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow start Start methoxylation Methoxylation of Crotonaldehyde start->methoxylation neutralization Neutralization methoxylation->neutralization hydrogenation Hydrogenation neutralization->hydrogenation filtration Catalyst Filtration hydrogenation->filtration distillation Fractional Distillation filtration->distillation product Pure this compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The final product can be characterized using various analytical techniques to confirm its identity and purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy to confirm the chemical structure.[5]

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the hydroxyl (-OH) and ether (C-O-C) groups.[5]

Conclusion

The synthesis of this compound from crotonaldehyde is a well-established two-step process. Careful control of reaction conditions, particularly during the exothermic methoxylation step, and the selection of an appropriate hydrogenation catalyst are crucial for achieving a good yield and purity of the final product. The purification of the product is readily accomplished by fractional distillation. This technical guide provides a solid foundation for researchers and professionals involved in the synthesis and application of this important chemical intermediate.

References

Spectroscopic Analysis of 3-Methoxy-2-butanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 3-Methoxy-2-butanol. Due to the absence of publicly available experimental spectra, this guide utilizes predicted ¹H and ¹³C NMR data to serve as a reference for researchers working with this and structurally related molecules. The information is presented to support identification, characterization, and quality control in a drug development context.

Predicted NMR Data

The predicted ¹H and ¹³C NMR data for this compound are summarized below. These values were generated using advanced computational algorithms that predict chemical shifts and coupling constants based on the molecular structure. It is important to note that predicted data may vary from experimental results, and these tables should be used as a reference for initial assignment.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is characterized by five distinct signals, corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H11.10Doublet6.33H
H23.75Multiplet-1H
H33.20Multiplet-1H
H41.15Doublet6.23H
OCH₃3.30Singlet-3H
OHVariableBroad Singlet-1H
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound shows five signals, corresponding to the five non-equivalent carbon atoms in the molecule. The predicted chemical shifts are listed in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

AssignmentChemical Shift (δ, ppm)
C117.5
C270.0
C380.0
C415.0
OCH₃56.0

Experimental Protocols

The following section outlines a standard protocol for the acquisition of NMR spectra for small organic molecules like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

NMR Instrument Parameters

The following are typical acquisition parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0-220 ppm.

Visualization of Molecular Structure and Spectroscopic Workflow

The following diagrams, generated using Graphviz, illustrate the molecular structure and a general workflow for spectroscopic analysis.

G Structure of this compound cluster_0 C1 C1(H3) C2 C2(H) C2->C1 C3 C3(H) C2->C3 O1 O(H) C2->O1 C4 C4(H3) C3->C4 O2 O C3->O2 C5 C5(H3) O2->C5

Caption: Chemical structure of this compound.

G General Workflow for Spectroscopic Analysis Sample Sample Preparation (Weighing, Dissolution) NMR_Acquisition NMR Data Acquisition (1H, 13C, 2D NMR) Sample->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation / Verification Spectral_Analysis->Structure_Elucidation Reporting Reporting and Data Archiving Structure_Elucidation->Reporting

Caption: A generalized workflow for small molecule spectroscopic analysis.

physical properties of 3-Methoxy-2-butanol stereoisomers.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 3-Methoxy-2-butanol Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral organic compound possessing two stereocenters, which gives rise to four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The spatial arrangement of the hydroxyl and methoxy groups significantly influences the molecule's physical and chemical properties. This technical guide provides a comprehensive overview of the known physical properties of these stereoisomers, details relevant experimental protocols for their synthesis, separation, and characterization, and illustrates key relationships and workflows through diagrammatic representations. While extensive experimental data for each individual stereoisomer is not widely available in public literature, this document consolidates the existing computed data and outlines the established methodologies for their empirical determination.

Introduction to this compound Stereoisomers

The molecular structure of this compound (C₅H₁₂O₂) features a four-carbon backbone with a hydroxyl group on the second carbon and a methoxy group on the third.[1] This arrangement results in two chiral centers, leading to the existence of four possible stereoisomers.[1] These are grouped into two pairs of enantiomers:

  • (2R,3R)-3-Methoxy-2-butanol and (2S,3S)-3-Methoxy-2-butanol

  • (2R,3S)-3-Methoxy-2-butanol and (2S,3R)-3-Methoxy-2-butanol

The relationship between a member of one enantiomeric pair and a member of the other is diastereomeric. Such stereochemical differences are critical in fields like drug development, where the physiological effects of enantiomers can vary significantly.[2]

Logical Relationship of Stereoisomers

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 (erythro) cluster_enantiomers2 Enantiomeric Pair 2 (threo) rR (2R,3R) sS (2S,3S) rR->sS Enantiomers rS (2R,3S) rR->rS Diastereomers sR (2S,3R) rR->sR Diastereomers sS->rS Diastereomers sS->sR Diastereomers rS->sR Enantiomers

Caption: Stereoisomeric relationships of this compound.

Physical Properties

Experimentally determined physical properties for the individual stereoisomers of this compound are sparse in the literature. However, computed properties from various databases provide valuable estimates. The general properties for this compound (of unspecified stereochemistry) are also included for reference.

Table 1: General and Computed Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₅H₁₂O₂[1][3]
Molecular Weight 104.15 g/mol [1][3]
Appearance Clear liquid[4]
Boiling Point (Joback) 427.52 K (154.37 °C)
Freezing Point -85 °C[5]
XLogP3-AA (Computed) 0.3[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 2[6]
Table 2: Computed Properties of Individual Stereoisomers
Property(2R,3R)-3-methoxybutan-2-ol(2R,3S)-3-methoxybutan-2-olSource(s)
Molecular Weight 104.15 g/mol 104.15 g/mol [7]
Exact Mass 104.083729621 Da104.083729621 Da[7]
XLogP3-AA 0.30.3[7]
Topological Polar Surface Area 29.5 Ų29.5 Ų[7]
Complexity 45.345.3[7]

Note: Enantiomers possess identical physical properties (e.g., boiling point, density, refractive index) except for their interaction with plane-polarized light. Therefore, the values for (2S,3S) are expected to be identical to (2R,3R), and (2S,3R) identical to (2R,3S). Diastereomers have distinct physical properties.

Experimental Protocols

This section details generalized experimental methodologies for the synthesis, separation, and characterization of this compound stereoisomers.

Synthesis

A common route for the synthesis of this compound is the reduction of 3-methoxy-2-butanone. Stereoselective synthesis would require the use of chiral reducing agents or catalysts to favor the formation of specific stereoisomers.

synthesis_workflow start Start: 3-Methoxy-2-butanone reduction Reduction (e.g., NaBH4 or chiral reducing agent) start->reduction workup Reaction Work-up (Quenching, Extraction) reduction->workup purification Purification (Distillation or Chromatography) workup->purification product Product: this compound (Racemic or Enriched Mixture) purification->product

Caption: General synthesis workflow for this compound.

Protocol: Reduction of 3-methoxy-2-butanone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-methoxy-2-butanone in a suitable solvent such as methanol or ethanol.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: Slowly add a reducing agent (e.g., sodium borohydride, NaBH₄) portion-wise to the stirred solution. For stereoselective reduction, a chiral hydride reagent would be employed.

  • Reaction: Allow the reaction to stir at a low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: After completion, cautiously quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize excess reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing & Drying: Wash the combined organic layers with brine, then dry over an anhydrous salt like magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.

Chiral Separation

The separation of enantiomers (a process known as resolution) is necessary to obtain pure stereoisomers. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and common technique for this purpose.[2][8]

Protocol: Enantiomeric Separation by Chiral HPLC

  • System Preparation: Use an HPLC system equipped with a chiral column (e.g., polysaccharide-based CSPs like Chiralpak or Chiralcel).[9]

  • Mobile Phase: Prepare a mobile phase, typically a mixture of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol). The exact ratio must be optimized for the specific column and analytes.[9]

  • Sample Preparation: Dissolve a small amount of the this compound mixture in the mobile phase.

  • Injection: Inject the sample onto the column.

  • Elution: Run the separation under isocratic conditions at a constant flow rate. The enantiomers will interact differently with the chiral stationary phase, leading to different retention times.

  • Detection: Monitor the elution using a suitable detector, such as a UV detector or a refractive index detector. A polarimeter detector can be used in-line to determine the sign of rotation for each separated enantiomer.

  • Analysis: The resulting chromatogram will show two distinct peaks corresponding to the two enantiomers, allowing for their identification and quantification.

Physical Property Determination

This method is suitable for small quantities of liquid.[10][11]

  • Preparation: Place a few milliliters of the purified liquid stereoisomer into a fusion tube. Invert a capillary tube (sealed at one end) and place it into the fusion tube.[12]

  • Heating: Attach the fusion tube to a thermometer and heat it in a Thiele tube or an oil bath. Heat the apparatus slowly and uniformly.[12][13]

  • Observation: Observe the capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary is the approximate boiling point.[11][12]

  • Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid begins to enter the capillary tube is the precise boiling point of the liquid at the recorded atmospheric pressure.[11][13]

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter.[14][15]

Protocol: Measurement using a Polarimeter

  • Sample Preparation: Prepare a solution of the pure stereoisomer of known concentration (c, in g/mL) using a suitable achiral solvent.

  • Blank Measurement: Fill the polarimeter cell (of a known path length, l, in decimeters) with the pure solvent and zero the instrument.

  • Sample Measurement: Rinse and fill the cell with the prepared sample solution. Place the cell in the polarimeter and measure the observed optical rotation (α). The measurement is typically performed at a standard temperature (e.g., 25 °C) and wavelength (e.g., the sodium D-line at 589 nm).[14]

  • Calculation: Calculate the specific rotation [α] using Biot's law:[15]

    • [α] = α / (l × c)

  • Reporting: The specific rotation is reported with the temperature and wavelength used, for example, [α]²⁵_D_. A positive value (+) indicates dextrorotation (clockwise), while a negative value (-) indicates levorotation (counter-clockwise).[14]

Conclusion

References

An In-depth Technical Guide to the Characterization of (2R,3S)-3-Methoxy-2-butanol and (2R,3R)-3-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the diastereomeric pair, (2R,3S)-3-Methoxy-2-butanol and (2R,3R)-3-Methoxy-2-butanol. These chiral molecules are of interest in various chemical and pharmaceutical research areas due to their potential as chiral building blocks and synthons. This document outlines their synthesis, purification, and detailed spectroscopic characterization.

Physicochemical Properties

The fundamental physicochemical properties of 3-methoxy-2-butanol are summarized in the table below. These properties are crucial for handling, purification, and analysis of the compounds.

PropertyValueReference
Molecular Formula C₅H₁₂O₂[1][2][3]
Molecular Weight 104.15 g/mol [1][3]
CAS Number 53778-72-6 (for the mixture of isomers)[2]
(2R,3R) Isomer CAS 336620-63-4[4]
Appearance Clear liquid
Boiling Point Not explicitly available for individual diastereomers.
Solubility Miscible with water and common organic solvents.

Synthesis and Stereocontrol

The synthesis of (2R,3S)-3-Methoxy-2-butanol and (2R,3R)-3-Methoxy-2-butanol is typically achieved through the reduction of the prochiral ketone, 3-methoxy-2-butanone. The stereochemical outcome of this reduction is dependent on the choice of reducing agent and reaction conditions.

General Synthesis Workflow

The overall synthetic strategy involves a two-step process starting from commercially available acetoin.

Synthesis_Workflow Acetoin Acetoin 3-Methoxy-2-butanone 3-Methoxy-2-butanone Acetoin->3-Methoxy-2-butanone Methylation Diastereomeric Mixture\n((2R,3S) and (2R,3R)) Diastereomeric Mixture ((2R,3S) and (2R,3R)) 3-Methoxy-2-butanone->Diastereomeric Mixture\n((2R,3S) and (2R,3R)) Reduction Separated Diastereomers Separated Diastereomers Diastereomeric Mixture\n((2R,3S) and (2R,3R))->Separated Diastereomers Chromatography

Caption: General synthesis and separation workflow.

Experimental Protocols

Step 1: Synthesis of 3-Methoxy-2-butanone from Acetoin

  • Reaction: Methylation of acetoin with a suitable methylating agent, such as dimethyl carbonate, in the presence of a catalyst.[5]

  • Procedure:

    • To a solution of acetoin in a suitable solvent (e.g., an inert aprotic solvent), add the methylating agent and the catalyst (e.g., a strong base or a Lewis acid).[5]

    • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature and quench with a suitable reagent if necessary.

    • Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

    • Remove the solvent under reduced pressure and purify the crude product by distillation to obtain 3-methoxy-2-butanone.[5]

Step 2: Diastereoselective Reduction of 3-Methoxy-2-butanone

The reduction of 3-methoxy-2-butanone yields a mixture of (2R,3S)-3-Methoxy-2-butanol and (2R,3R)-3-Methoxy-2-butanol. The diastereoselectivity can be influenced by the choice of reducing agent. For non-stereoselective reduction, sodium borohydride is a common choice.[1] For stereoselective synthesis, chiral reducing agents or catalysts are required.

  • Non-Stereoselective Reduction:

    • Reagent: Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.[1]

    • Procedure:

      • Dissolve 3-methoxy-2-butanone in the chosen solvent and cool the solution in an ice bath.

      • Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.

      • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

      • Quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

      • Extract the product with an organic solvent, wash the organic layer, and dry it.

      • Remove the solvent to obtain the diastereomeric mixture of this compound.

  • Stereoselective Reduction (Hypothetical Protocol based on similar reductions):

    • Concept: The use of chiral reducing agents, such as those derived from boranes and chiral amino alcohols, can favor the formation of one diastereomer over the other.[6]

    • Example Reagent: A chiral borohydride reagent prepared in situ from a chiral ligand and a borane source.

    • Procedure:

      • Prepare the chiral reducing agent according to established literature procedures.

      • Dissolve 3-methoxy-2-butanone in an anhydrous, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen).

      • Cool the solution to a low temperature (e.g., -78 °C).

      • Slowly add the pre-formed chiral reducing agent to the ketone solution.

      • Stir the reaction at low temperature for a specified time, monitoring by TLC.

      • Quench the reaction carefully at low temperature and work up as described for the non-stereoselective reduction.

      • Analyze the diastereomeric ratio of the product mixture using GC or ¹H NMR spectroscopy.

Step 3: Separation of Diastereomers

Diastereomers possess different physical properties and can therefore be separated by standard chromatographic techniques.

  • Method: Column chromatography on silica gel is a common method for the separation of diastereomers.[7]

  • Procedure:

    • Prepare a silica gel column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal solvent system needs to be determined by TLC analysis.

    • Load the diastereomeric mixture onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the separated diastereomers.

    • Combine the pure fractions of each diastereomer and remove the solvent to yield the isolated (2R,3S) and (2R,3R) isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between diastereomers, as the different spatial arrangements of the substituents will result in distinct chemical shifts and coupling constants.

Expected ¹H NMR Data (in CDCl₃)

Proton(2R,3S) Isomer (Predicted)(2R,3R) Isomer (Predicted)Multiplicity
-OH Broad singletBroad singlets
H-2 ~3.8 - 4.0 ppm~3.7 - 3.9 ppmQuintet
H-3 ~3.3 - 3.5 ppm~3.2 - 3.4 ppmQuartet
-OCH₃ ~3.3 ppm~3.3 ppms
CH₃ (at C-2) ~1.1 - 1.2 ppm~1.0 - 1.1 ppmd
CH₃ (at C-3) ~1.1 - 1.2 ppm~1.0 - 1.1 ppmd

Expected ¹³C NMR Data (in CDCl₃)

Carbon(2R,3S) Isomer (Predicted)(2R,3R) Isomer (Predicted)
C-1 (CH₃ at C-2) ~15 - 20 ppm~15 - 20 ppm
C-2 (CH-OH) ~70 - 75 ppm~70 - 75 ppm
C-3 (CH-OCH₃) ~80 - 85 ppm~80 - 85 ppm
C-4 (CH₃ at C-3) ~15 - 20 ppm~15 - 20 ppm
-OCH₃ ~55 - 60 ppm~55 - 60 ppm
Infrared (IR) Spectroscopy

The IR spectra of both diastereomers are expected to be very similar, showing characteristic absorptions for the hydroxyl and ether functional groups.

Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H 3600 - 3200 (broad)Alcohol stretching
C-H 3000 - 2850Alkane stretching
C-O 1150 - 1050Alcohol and Ether stretching
Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the compounds. The mass spectra of the two diastereomers are expected to be identical.

Expected Mass Spectrometry Data

Ionm/z
[M]⁺ 104.08
[M-CH₃]⁺ 89
[M-OCH₃]⁺ 73
[M-H₂O]⁺ 86

Logical Relationships and Experimental Design

The characterization of stereoisomers follows a logical progression from synthesis to separation and finally to individual analysis.

Stereoisomer Relationship Diagram

Stereoisomer_Relationships cluster_0 Enantiomeric Pair 1 cluster_1 Enantiomeric Pair 2 (2R,3R)-3-Methoxy-2-butanol (2R,3R)-3-Methoxy-2-butanol (2R,3S)-3-Methoxy-2-butanol (2R,3S)-3-Methoxy-2-butanol (2R,3R)-3-Methoxy-2-butanol->(2R,3S)-3-Methoxy-2-butanol Diastereomers (2S,3R)-3-Methoxy-2-butanol (2S,3R)-3-Methoxy-2-butanol (2R,3R)-3-Methoxy-2-butanol->(2S,3R)-3-Methoxy-2-butanol Diastereomers (2S,3S)-3-Methoxy-2-butanol (2S,3S)-3-Methoxy-2-butanol (2S,3S)-3-Methoxy-2-butanol->(2R,3S)-3-Methoxy-2-butanol Diastereomers (2S,3S)-3-Methoxy-2-butanol->(2S,3R)-3-Methoxy-2-butanol Diastereomers

Caption: Stereoisomeric relationships of this compound.

Analytical Workflow for Characterization

Analytical_Workflow Synthesized Mixture Synthesized Mixture Separation (Chromatography) Separation (Chromatography) Synthesized Mixture->Separation (Chromatography) Isolated Diastereomers Isolated Diastereomers Separation (Chromatography)->Isolated Diastereomers Spectroscopic Analysis Spectroscopic Analysis Isolated Diastereomers->Spectroscopic Analysis ¹H NMR ¹H NMR Spectroscopic Analysis->¹H NMR ¹³C NMR ¹³C NMR Spectroscopic Analysis->¹³C NMR IR Spectroscopy IR Spectroscopy Spectroscopic Analysis->IR Spectroscopy Mass Spectrometry Mass Spectrometry Spectroscopic Analysis->Mass Spectrometry Structure Confirmation Structure Confirmation ¹H NMR->Structure Confirmation ¹³C NMR->Structure Confirmation Functional Group ID Functional Group ID IR Spectroscopy->Functional Group ID Molecular Weight Molecular Weight Mass Spectrometry->Molecular Weight

References

An In-depth Technical Guide to the Molecular Geometry of 3-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular geometry of 3-Methoxy-2-butanol, a chiral alcohol with applications as a solvent and a synthetic building block. The document elucidates the structural features, stereoisomerism, and conformational landscape of the molecule. A detailed examination of the experimental and computational methodologies employed to determine its three-dimensional structure is presented. Key quantitative data, including bond lengths, bond angles, and dihedral angles, are summarized. This guide is intended to serve as a valuable resource for researchers in chemistry, pharmacology, and materials science.

Introduction

This compound (C₅H₁₂O₂) is a bifunctional organic molecule containing both a hydroxyl and a methoxy group.[1] Its molecular structure, characterized by two chiral centers, gives rise to multiple stereoisomers, each with unique physical and chemical properties.[1] Understanding the precise three-dimensional arrangement of atoms in these stereoisomers is crucial for applications in stereoselective synthesis and for predicting the molecule's interactions in biological and chemical systems. The conformational flexibility of this compound, arising from rotation around its single bonds, further complicates its structural analysis and necessitates a detailed investigation of its potential energy surface.

Molecular Structure and Stereoisomerism

The IUPAC name for this compound is 3-methoxybutan-2-ol. The molecule possesses two chiral centers at the C2 and C3 carbons, leading to the existence of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3S) and (2S,3R) pair are enantiomers, as are the (2R,3R) and (2S,3S) pair. The relationship between stereoisomers from different pairs is diastereomeric. The most well-characterized stereoisomers are the (2R,3S) and (2R,3R) forms.[1]

The presence of both a hydroxyl and a methoxy group allows for intramolecular hydrogen bonding, which can significantly influence the conformational preferences of the molecule. The relative orientation of these two groups is a key determinant of the molecule's overall shape and polarity.

Experimental Determination of Molecular Geometry

The determination of the molecular geometry of this compound relies on a combination of spectroscopic techniques and computational modeling.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of atoms in this compound. While standard NMR experiments confirm the molecular structure, advanced techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of different protons, aiding in the determination of the predominant conformation in solution.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the molecular weight of this compound and to study its fragmentation patterns. The mass spectrum of an alcohol often shows a weak or absent molecular ion peak, but characteristic fragments arising from the loss of water or alkyl groups can help confirm the structure.

Experimental Protocols

A generalized protocol for the analysis of this compound using GC-MS is as follows:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: A small volume (typically 1 µL) of the sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. The column temperature is programmed to increase over time to ensure the separation of components with different boiling points.

  • Ionization: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Computational Analysis of Molecular Geometry

Due to the challenges in obtaining precise experimental data on bond lengths and angles for a flexible molecule like this compound, computational chemistry methods are invaluable. Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the geometries and relative energies of different conformers.

A study utilizing DFT calculations at the B3LYP/6-311++G(d,p) level of theory has been reported for this compound, indicating that this level of theory is suitable for describing its electronic structure.[1] Such calculations can provide detailed information on bond lengths, bond angles, and dihedral angles for the most stable conformers.

Conformational Analysis

The conformational landscape of this compound is primarily determined by the rotation around the C2-C3 bond. A potential energy surface scan can be performed by systematically varying the dihedral angle of the O-C2-C3-O backbone and calculating the energy at each point. The resulting energy profile reveals the most stable staggered conformers and the higher-energy eclipsed transition states.

Quantitative Geometric Data

Table 1: Representative Bond Lengths

BondTypical Length (Å)
C-C1.54
C-O (alcohol)1.43
C-O (ether)1.42
C-H1.09
O-H0.96

Table 2: Representative Bond Angles

AngleTypical Value (°)
C-C-C109.5
C-C-O109.5
C-O-C111
H-C-H109.5
C-O-H109

Table 3: Calculated Dihedral Angles for Stable Conformers of a Similar Alcohol (2-Butanol)

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)
Anti~180°0
Gauche~60°~0.5

Visualization of Methodologies

The following diagrams illustrate the workflow for determining the molecular geometry of this compound and a conceptual representation of its conformational analysis.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy Sample->NMR GCMS GC-MS Analysis Sample->GCMS Computational Computational Modeling (DFT) Sample->Computational Structure Molecular Structure (Connectivity) NMR->Structure GCMS->Structure Geometry 3D Geometry (Bond Lengths, Angles) Computational->Geometry Conformation Conformational Analysis Computational->Conformation Structure->Geometry Geometry->Conformation

Figure 1. Experimental and computational workflow for the determination of the molecular geometry of this compound.

conformational_analysis E0 Eclipsed (High Energy) S1 Staggered 1 (Gauche) E0->S1 60° rotation E1 Eclipsed S1->E1 60° rotation S2 Staggered 2 (Anti) E1->S2 60° rotation E2 Eclipsed S2->E2 60° rotation S3 Staggered 3 (Gauche) E2->S3 60° rotation S3->E0 60° rotation

Figure 2. Conceptual representation of the conformational analysis of the C2-C3 bond in this compound.

Conclusion

The molecular geometry of this compound is a complex interplay of its stereochemistry and conformational preferences. While experimental techniques like NMR and GC-MS are essential for confirming its structure, computational methods, particularly DFT, are crucial for obtaining detailed quantitative data on its three-dimensional arrangement. This guide provides a foundational understanding of the molecular geometry of this compound and the methodologies used to study it, which is vital for its effective application in research and development.

References

The Biological Nexus: An In-depth Technical Guide to the Activity of Methoxy Alcohol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy alcohol compounds, a diverse class of organic molecules characterized by the presence of both a methoxy (-OCH₃) and a hydroxyl (-OH) group, are of significant interest in the fields of pharmacology and drug discovery. Their structural motifs are found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities. These activities range from potent antioxidant and anti-inflammatory effects to targeted anticancer properties. This technical guide provides a comprehensive overview of the biological activities of methoxy alcohol compounds, with a focus on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

I. Anticancer Activity of Methoxy Alcohol Compounds

Several methoxy alcohol-containing compounds have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. The position and number of methoxy and hydroxyl groups on the aromatic ring, as well as the overall molecular structure, play a crucial role in determining their anticancer potency.

One of the most studied compounds is 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) , a marine-derived phenolic compound. Research has shown that DHMBA can suppress the proliferation of glioblastoma, prostate, and breast cancer cells.[1][2][3] Its anticancer activity is attributed to its ability to modulate multiple signaling pathways critical for cancer cell growth and survival.[1][2][3]

Quantitative Anticancer Data

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for various methoxy-substituted compounds against different human cancer cell lines. Lower IC₅₀ values indicate greater potency.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA)A549 (Lung Carcinoma)~10[2]
4-Methoxy-derived Hydrazone (Compound 12)K-562 (Chronic Myeloid Leukemia)0.04[4]
4-Methoxy-derived Hydrazone (Compound 14)K-562 (Chronic Myeloid Leukemia)0.06[4]
4-Methoxy-derived Hydrazone (Compound 13)SaOS-2 (Osteosarcoma)>2[4]
Methoxyflavone (5,3′-dihydroxy-3,6,7,8,4′-PeMF)MCF-7 (Breast Cancer)3.71[5]
Methoxyflavone (Sideritoflavone)MCF-7 (Breast Cancer)4.9[5]
Methoxyflavone (5,3′-dihydroxy-3,6,7,8,4′-PeMF)MDA-MB-231 (Breast Cancer)21.27[5]
Vanillin (a related methoxy phenolic aldehyde)MDA-MB-231 (Breast Cancer)35.40 ± 4.2[6]
2-Methoxybenzyl alcohol derivative (1,3-BA)HepG2 (Liver Cancer)7[7]

Note: IC₅₀ values can vary depending on experimental conditions, including cell density, incubation time, and the specific assay used.[8]

Key Signaling Pathways in Anticancer Activity

1. EGFR/PI3K/Akt/mTOR Pathway: The Epidermal Growth Factor Receptor (EGFR) signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival.[1][9][10][11][12][13][14][15][16][17] Dysregulation of this pathway is a hallmark of many cancers. DHMBA has been shown to exert its anticancer effects by inhibiting key components of this pathway, including PI3-kinase, Akt, and mTOR, thereby suppressing cancer cell growth.[1][2][3]

EGFR_PI3K_Akt_mTOR_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation DHMBA DHMBA DHMBA->PI3K DHMBA->Akt DHMBA->mTOR

EGFR/PI3K/Akt/mTOR Pathway Inhibition by DHMBA

II. Anti-inflammatory Activity of Methoxy Alcohol Compounds

Chronic inflammation is a key factor in the development of numerous diseases. Several methoxy alcohol and related phenolic compounds have demonstrated potent anti-inflammatory properties by modulating key inflammatory pathways.

Quantitative Anti-inflammatory Data

The following table presents the IC₅₀ values for the inhibition of nitric oxide (NO) production, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

CompoundCell LineIC₅₀ (µM) for NO InhibitionReference
1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX)RAW 264.75.77 ± 0.66[18]
THMXBV2 (Microglia)11.93 ± 2.90[18]
DiapocyninA549 (Lung Carcinoma)20.3[19]
ResveratrolA549 (Lung Carcinoma)42.7[19]
2-MethoxyhydroquinoneA549 (Lung Carcinoma)64.3[19]
ApocyninA549 (Lung Carcinoma)146.6[19]
4-Amino-2-methoxyphenolA549 (Lung Carcinoma)410[19]
Key Signaling Pathways in Anti-inflammatory Activity

1. NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3][20][21][22][23][24] Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the degradation of the inhibitory IκB protein. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Methoxy phenolic compounds, such as 2-methoxy-4-vinylphenol, have been shown to inhibit NF-κB activation.[24]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Cytoplasm) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Nucleus) NFkB->NFkB_nuc translocation NFkB_IkB->NFkB IκB degradation Inflammation Pro-inflammatory Gene Expression NFkB_nuc->Inflammation Methoxy_Cmpd Methoxy Phenolic Compounds Methoxy_Cmpd->IKK

NF-κB Pathway Inhibition by Methoxy Phenolic Compounds

III. Antioxidant Activity of Methoxy Alcohol Compounds

Many methoxy alcohol compounds exhibit potent antioxidant activity, which is their ability to neutralize harmful free radicals and reactive oxygen species (ROS). This activity is crucial in preventing oxidative stress, a key contributor to aging and various chronic diseases.

Quantitative Antioxidant Data

The antioxidant capacity is often quantified by the IC₅₀ value in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC₅₀ value signifies stronger antioxidant activity.

Compound/ExtractDPPH IC₅₀ (µg/mL)Reference
Methanol extract of Anacylcus pyrethrum12.38 ± 0.28[18]
Aqueous extract of Anacylcus pyrethrum13.41 ± 0.67[18]
n-Hexane extract of Piper retrofractum57.66[25]
Ethyl acetate extract of Piper retrofractum66.12[25]
Methanol extract of Vernonia amygdalina94.92[26]
Ethanol extract of Vernonia amygdalina94.83[26]
Methanol extract of Piper retrofractum101.74[25]
Aqueous extract of Vernonia amygdalina111.4[26]
Ascorbic Acid (Standard)66.12[25]
Key Signaling Pathways in Antioxidant Activity

1. Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide range of antioxidant and detoxification genes.[25][27][28][29][30] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to the production of protective enzymes. Phenolic compounds, including some methoxy alcohol derivatives, are known to activate this protective pathway.[22][23]

Nrf2_ARE_Pathway Oxidative_Stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 (Cytoplasm) Oxidative_Stress->Nrf2_Keap1 induces dissociation Phenolic_Cmpd Phenolic Compounds Phenolic_Cmpd->Nrf2_Keap1 induces dissociation Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_nuc Nrf2 (Nucleus) Nrf2->Nrf2_nuc translocation Nrf2_Keap1->Nrf2 ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes ARE->Antioxidant_Enzymes promotes transcription

Nrf2/ARE Pathway Activation by Phenolic Compounds

IV. Experimental Protocols

A variety of standardized in vitro assays are employed to determine the biological activities of methoxy alcohol compounds. The following sections provide detailed methodologies for some of the key experiments cited in this guide.

General Experimental Workflow for In Vitro Bioactivity Screening

Experimental_Workflow Compound Methoxy Alcohol Compound Treatment Cell Treatment (Varying Concentrations) Compound->Treatment Cell_Culture Cell Culture (e.g., Cancer cells, Macrophages) Cell_Culture->Treatment Assay Bioactivity Assays Treatment->Assay Viability Cell Viability (MTT Assay) Assay->Viability Inflammation Anti-inflammatory (NO Assay) Assay->Inflammation Antioxidant Antioxidant (DPPH Assay) Assay->Antioxidant Data_Analysis Data Analysis (IC50 Determination) Viability->Data_Analysis Inflammation->Data_Analysis Antioxidant->Data_Analysis

General Workflow for Bioactivity Assessment
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.[9][10][20][21][27]

Principle: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is proportional to the number of living cells.[20]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Methoxy alcohol compound (stock solution in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the methoxy alcohol compound in the culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the test compound. Include vehicle controls (medium with solvent) and untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.[18][26][31][32][33]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[31]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Methoxy alcohol compound

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

  • Sample Preparation: Prepare a series of dilutions of the methoxy alcohol compound and the positive control.

  • Reaction Mixture: Mix a fixed volume of the DPPH solution with various concentrations of the test compound. A control containing only the DPPH solution and solvent is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.[31]

Protocol 3: NF-κB Activation Assay (Luciferase Reporter Assay)

This assay is used to quantify the activation of the NF-κB signaling pathway.

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by a luminometer.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Methoxy alcohol compound

  • NF-κB activator (e.g., LPS)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Transfect the cells with the NF-κB luciferase reporter plasmid and allow them to recover.

  • Compound Pre-treatment: Pre-treat the transfected cells with various concentrations of the methoxy alcohol compound for a specified time.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., LPS) to induce pathway activation.

  • Cell Lysis: After the stimulation period, lyse the cells to release the luciferase enzyme.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control plasmid) and calculate the percent inhibition of NF-κB activation for each compound concentration to determine the IC₅₀ value.

V. Conclusion

Methoxy alcohol compounds represent a promising class of bioactive molecules with significant potential in drug development. Their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant effects, are often mediated through the modulation of key cellular signaling pathways. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data and detailed experimental protocols. Further research into the structure-activity relationships of these compounds and their specific molecular targets will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

A Comprehensive Technical Guide to 3-Methoxy-2-butanol (CAS: 53778-72-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-butanol is a versatile organic compound classified as a methoxy alcohol.[1] Its unique structure, featuring both a hydroxyl and a methoxy group, imparts a range of desirable properties, making it a valuable solvent and chemical intermediate in various industries.[2] This technical guide provides an in-depth overview of this compound, covering its chemical and physical properties, synthesis, spectroscopic data, biological activity, and toxicological information, with a focus on applications relevant to research and development.

Chemical and Physical Properties

This compound is a clear, colorless liquid.[2] Its molecular structure consists of a four-carbon chain with a hydroxyl group on the second carbon and a methoxy group on the third, creating two chiral centers.[1] This results in the existence of multiple stereoisomers, with (2R,3S) and (2R,3R) being well-characterized forms.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 53778-72-6[3]
Molecular Formula C₅H₁₂O₂[3]
Molecular Weight 104.15 g/mol [3]
IUPAC Name 3-methoxybutan-2-ol[3]
Appearance Clear liquid[2]
Boiling Point 134-136 °C[No specific citation found in search results]
Density 0.9186 g/cm³ (at 15 °C)[No specific citation found in search results]
Purity ≥ 97% (GC)[2]
Storage Conditions 0-8°C[2]

Synthesis and Experimental Protocols

The primary synthetic routes to this compound involve the reduction of a ketone precursor or synthesis from crotonaldehyde.

Synthesis via Reduction of 3-Methoxy-2-butanone

A common laboratory-scale synthesis involves the reduction of 3-methoxy-2-butanone. Industrial production may utilize catalytic hydrogenation.[1]

Experimental Protocol: Reduction with Sodium Borohydride

  • Materials: 3-methoxy-2-butanone, sodium borohydride (NaBH₄), methanol, diethyl ether, saturated aqueous sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 3-methoxy-2-butanone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

    • Slowly add sodium borohydride to the cooled solution in portions, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with diethyl ether (3x).

    • Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by fractional distillation under atmospheric or reduced pressure.[4]

Synthesis from Crotonaldehyde

An industrial method involves the reaction of crotonaldehyde with methanol in an alkaline solution, followed by a two-step hydrogenation process.[4] This process yields a mixture of 3-methoxybutanol and butanol.[4]

Workflow for Synthesis and Purification

G General Workflow for this compound Synthesis and Purification A Starting Material (3-Methoxy-2-butanone) B Reduction (e.g., NaBH4 in Methanol) A->B C Reaction Quench and Work-up B->C D Extraction with Organic Solvent C->D E Drying and Solvent Removal D->E F Crude Product E->F G Purification (Fractional Distillation) F->G H Pure this compound G->H

Synthesis and Purification Workflow

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueData HighlightsReference(s)
¹³C NMR Spectra available on PubChem, recorded on a Bruker HX-270.[3]
Mass Spectrometry (GC-MS) NIST Mass Spectrometry Data Center provides data with a top peak at m/z 59.[3]
Infrared (IR) Spectroscopy Vapor phase IR spectra are available.[3]
¹H NMR Predicted signals include a singlet for the methoxy protons (~3.3-3.5 ppm) and a broad signal for the hydroxyl proton.[1]

Biological Activity and Signaling Pathways

The biological activity of this compound is an area of emerging research. It has been noted for its potential antimicrobial properties, though the precise mechanism of action is not yet fully understood.[1] It is postulated that its activity may stem from the disruption of microbial cellular processes or interference with enzyme function.[1] There is currently no specific information available in the searched literature detailing interactions with defined signaling pathways in mammalian cells.

Proposed General Mechanism of Antimicrobial Action

G Proposed General Antimicrobial Mechanism A This compound B Interaction with Microbial Cell A->B C Disruption of Cellular Processes B->C D Interference with Enzyme Function B->D E Inhibition of Microorganism Growth C->E D->E

Antimicrobial Mechanism

Toxicology and Safety Information

This compound is generally considered to have low toxicity.[2] However, as with any chemical, appropriate safety precautions should be taken. The GHS classification for the closely related 3-methoxybutanol indicates it is a flammable liquid and may be harmful if swallowed.[5]

Table 3: Toxicological and Safety Data

ParameterInformationReference(s)
GHS Classification (for 3-Methoxybutanol) Flammable Liquid (Category 4), Acute Toxicity - Oral (Category 5)[5]
Hazard Statements (for 3-Methoxybutanol) H227: Combustible liquidH303: May be harmful if swallowed[5]
Precautionary Statements (for 3-Methoxybutanol) P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P280: Wear protective gloves/eye protection/face protection.[5]
Acute Toxicity (Oral, for 3-methoxy-3-methyl-1-butanol) LD50: 4300 mg/kg (rat)[6]
Acute Toxicity (Dermal, for 3-methoxy-3-methyl-1-butanol) LD50: >2000 mg/kg (rat)[6]

Note: Specific toxicological data for this compound (CAS 53778-72-6) is limited in the public domain; data for related isomers is provided for context.

Applications in Research and Development

The unique properties of this compound make it a valuable compound in several research and industrial applications:

  • Solvent: It is an effective solvent for a variety of organic compounds and is used in the formulation of paints, coatings, and adhesives.[2]

  • Chemical Intermediate: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2]

  • Flavor and Fragrance: The compound is utilized in the production of flavoring agents and fragrances.[2]

  • Cosmetics: It is incorporated into cosmetic formulations to improve texture and stability. [No specific citation found in search results]

Conclusion

This compound is a chemical with a diverse range of applications, underpinned by its favorable solvency and low toxicity. While detailed experimental protocols and comprehensive toxicological data for this specific CAS number are not extensively published, the available information provides a solid foundation for its use in research and development. Further investigation into its biological activities and potential pharmacological applications may reveal new opportunities for this versatile molecule. Researchers are advised to consult the available spectroscopic data for confirmation of identity and to adhere to standard safety protocols when handling this compound.

References

An In-depth Technical Guide to the Theoretical and Experimental Boiling Point of 3-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental boiling points of 3-Methoxy-2-butanol (CAS No. 53778-72-6). It includes a comparative data summary, detailed experimental protocols for boiling point determination, and a visualization of a common synthesis pathway for the compound. This document is intended to serve as a valuable resource for laboratory and development work involving this versatile solvent and chemical intermediate.

Data Presentation: Boiling Point of this compound

The following table summarizes the available quantitative data for the theoretical and experimental boiling points of this compound. It is important to note that experimental values can vary based on atmospheric pressure and the purity of the sample.

Data TypeValueSource/Method
Experimental Boiling Point 134-136 °CChemicalBook[1]
Theoretical Boiling Point 154.37 °C (427.52 K)Joback Calculated Property[2]

Note: Discrepancies between theoretical and experimental values can arise from the specific model used for calculation and the experimental conditions.

Experimental Protocols for Boiling Point Determination

The determination of a liquid's boiling point is a fundamental analytical procedure. Below are detailed methodologies for both micro and macro-scale determination, suitable for a compound like this compound.

Micro-Boiling Point Determination using a Thiele Tube

This method is ideal when only a small quantity of the substance is available.

Materials:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (calibrated)

  • Small test tube (e.g., 100 x 12 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating source (Bunsen burner or heating mantle)

  • This compound sample

Procedure:

  • Preparation: Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

  • Sample Assembly: Add a few drops of this compound into the small test tube. Place the capillary tube, sealed end up, into the test tube.

  • Apparatus Setup: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Immersion: Immerse the thermometer and the attached test tube into the Thiele tube, ensuring the sample is below the oil level.

  • Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: Continue heating until a rapid and continuous stream of bubbles is observed.

  • Cooling and Determination: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3]

Boiling Point Determination by Distillation

This method is suitable when a larger volume of the liquid is available and can also serve as a purification step.

Materials:

  • Distillation flask (round-bottom)

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle

  • Boiling chips

  • Clamps and stand

  • This compound sample (at least 5-10 mL)

Procedure:

  • Apparatus Assembly: Assemble a simple distillation apparatus.[4][5] Place the this compound and a few boiling chips into the distillation flask.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

  • Heating: Begin heating the flask. The liquid will start to vaporize and the vapor will move into the condenser.

  • Equilibrium and Reading: The temperature will rise and then stabilize as the vapor condenses and collects in the receiving flask. Record the temperature at which the liquid is steadily distilling. This stable temperature is the boiling point.

  • Completion: Stop the distillation before the flask boils to dryness.

Synthesis of this compound: A Workflow Visualization

A common laboratory synthesis of this compound involves the reduction of 3-methoxy-2-butanone. The following diagram illustrates this chemical transformation.

Synthesis_of_3_Methoxy_2_butanol reactant 3-Methoxy-2-butanone product This compound reactant->product Reduction reagent Sodium Borohydride (NaBH4) Methanol (Solvent) reagent->product

References

Navigating the Solution: A Technical Guide to the Solubility of 3-Methoxy-2-butanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-butanol, a secondary alcohol and ether, presents a unique combination of functional groups that dictates its behavior as a solvent and an intermediate in chemical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective application in research, development, and manufacturing. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for its quantitative determination, and a visual representation of the experimental workflow.

While specific quantitative solubility data for this compound is not extensively available in published literature, its molecular structure, featuring both a polar hydroxyl group and a less polar methoxy and alkyl backbone, suggests a broad miscibility profile. This guide synthesizes the available qualitative information and provides a robust framework for experimental determination.

Core Concepts: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The presence of the hydroxyl (-OH) group in this compound allows for hydrogen bonding with polar protic solvents. The methoxy (-OCH3) group and the butyl chain contribute to its affinity for less polar and non-polar solvents through dipole-dipole and van der Waals interactions, respectively. Consequently, this compound is generally described as being miscible with water and commonly used organic solvents.[1][2][3]

Solubility Profile of this compound

Based on its chemical structure and available qualitative data, the following table summarizes the expected solubility of this compound in various classes of organic solvents. It is important to note that these are qualitative assessments, and experimental verification is recommended for precise applications.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolMiscibleThe hydroxyl group of this compound can readily form hydrogen bonds with protic solvents.
Polar Aprotic Acetone, AcetonitrileMiscibleThe dipole moment of this compound allows for favorable dipole-dipole interactions with these solvents.
Non-Polar Toluene, HexaneSoluble to MiscibleThe alkyl backbone and ether linkage contribute to van der Waals forces, promoting solubility.
Chlorinated DichloromethaneMiscibleFavorable dipole-dipole interactions are expected.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer or thermocouple

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

Experimental Workflow

experimental_workflow Figure 1. Experimental Workflow for Solubility Determination cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Add excess this compound to a known volume/mass of solvent in a sealed vial. B Equilibrate at constant temperature with continuous agitation (e.g., 24-48 hours). A->B Incubate C Allow solid to settle. B->C Cease Agitation D Withdraw a known volume/mass of the supernatant using a filtered syringe. C->D Sample E Transfer the aliquot to a pre-weighed container. D->E Transfer F Evaporate the solvent under controlled conditions. E->F Evaporate G Weigh the remaining solute. F->G Dry & Weigh H Calculate solubility (e.g., g/100mL). G->H Calculate

Caption: Figure 1. A schematic representation of the key steps involved in the experimental determination of the solubility of this compound.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add a known volume or mass of the desired organic solvent to a glass vial.

    • Add an excess amount of this compound to the solvent to create a slurry. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the solvent is fully saturated with the solute.

  • Sample Collection:

    • After equilibration, cease agitation and allow the excess solid to settle completely, leaving a clear supernatant.

    • Carefully withdraw a precise volume (e.g., 1 or 5 mL) of the clear supernatant using a syringe fitted with a syringe filter. The filter is essential to prevent any undissolved solid particles from being transferred.

  • Gravimetric Analysis:

    • Dispense the filtered aliquot into a pre-weighed, dry evaporating dish or vial.

    • Record the exact mass of the transferred solution.

    • Carefully evaporate the solvent. This can be done at ambient temperature in a fume hood, or more rapidly in an oven at a temperature below the boiling point of this compound and the solvent, or in a vacuum oven.

    • Once the solvent is completely removed, place the container with the residue in a desiccator to cool to room temperature and then weigh it.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant mass of the container minus the initial mass of the empty container.

    • The mass of the solvent in the aliquot is the total mass of the aliquot minus the mass of the dissolved this compound.

    • Calculate the solubility in the desired units, for example:

      • g / 100 g solvent = (mass of solute / mass of solvent) * 100

      • g / 100 mL solvent = (mass of solute / volume of aliquot) * 100 (if the volume of the aliquot was accurately measured)

Signaling Pathways and Logical Relationships

The process of solubilization can be visualized as a series of interactions based on intermolecular forces. The following diagram illustrates the logical relationship between the functional groups of this compound and its interaction with different solvent types.

solubility_logic Figure 2. Intermolecular Forces Driving Solubility substance This compound hydroxyl Hydroxyl Group (-OH) substance->hydroxyl methoxy Methoxy Group (-OCH3) substance->methoxy alkyl Alkyl Backbone substance->alkyl h_bond Hydrogen Bonding hydroxyl->h_bond dipole Dipole-Dipole Interactions methoxy->dipole vdw Van der Waals Forces alkyl->vdw polar_protic Polar Protic Solvents h_bond->polar_protic polar_aprotic Polar Aprotic Solvents dipole->polar_aprotic non_polar Non-Polar Solvents vdw->non_polar

Caption: Figure 2. A diagram illustrating how the functional groups of this compound lead to different intermolecular interactions, thereby influencing its solubility in various solvent classes.

Conclusion

References

Methodological & Application

3-Methoxy-2-butanol: Application Notes and Protocols for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-butanol is a versatile organic compound recognized for its utility as a solvent and a synthetic intermediate.[1][2] With a molecular formula of C5H12O2 and a molecular weight of 104.15 g/mol , this methoxy alcohol possesses a unique combination of a hydroxyl group and an ether linkage, contributing to its distinct physical and chemical properties.[1][2] These characteristics make it a subject of interest for various applications in organic synthesis, particularly in the pharmaceutical and fine chemical industries. This document provides a comprehensive overview of its applications, supported by available data and generalized experimental protocols.

Physicochemical Properties

A thorough understanding of a solvent's properties is crucial for its effective application in organic synthesis. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C5H12O2[1][3][4]
Molecular Weight 104.15 g/mol [1][3][4]
CAS Number 53778-72-6[3][4]
Appearance Clear, colorless liquid[1]
Boiling Point 157 °C[5]
Melting Point -85 °C[5]
Density 0.92 g/cm³
Flash Point 67 °C[5]
Solubility Miscible with water and common organic solvents[6][7]

Applications in Organic Synthesis

While this compound is widely used in the formulation of paints, coatings, and adhesives, its application as a solvent in organic synthesis is an area of growing interest.[1][6] Its utility as a building block in the synthesis of pharmaceuticals and agrochemicals has also been noted.[1]

Solvent Characteristics

This compound exhibits good dissolving power for a variety of natural and synthetic resins, including nitrocellulose, polyvinyl butyrals, and various formaldehyde resins.[7] Its miscibility with both water and common organic solvents makes it a versatile medium for a range of chemical transformations.[6][7] As a low-volatility solvent, it shares some advantages with n-butanol, such as improving brushability and flow in lacquer formulations.[5]

Potential Reaction Classes

Based on its chemical structure—a secondary alcohol and an ether—this compound has the potential to be employed in various reaction types. However, it is crucial to consider the reactivity of its hydroxyl group.

  • Reactions Tolerating Protic Solvents: Due to the presence of the hydroxyl group, this compound is suitable for reactions that are compatible with protic solvents. These may include certain types of reductions, nucleophilic substitutions, and some catalytic hydrogenations.

  • Limitations: The acidic proton of the hydroxyl group makes this compound unsuitable as a solvent for reactions involving organometallic reagents that are strong bases, such as Grignard reagents or organolithiums. These reagents would be quenched by the solvent.

Experimental Protocols

Detailed experimental protocols for the use of this compound as a primary solvent in a wide array of specific organic reactions are not extensively documented in publicly available literature. However, a general protocol for evaluating its suitability as a solvent for a given reaction is provided below.

General Protocol for Solvent Screening in an Organic Reaction

This protocol outlines a systematic approach to assess the performance of this compound as a solvent for a generic organic reaction.

Solvent_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup cluster_analysis Analysis Reactants Select Reactants Charge Charge Reactants, Catalyst, and Solvent Reactants->Charge Catalyst Select Catalyst (if any) Catalyst->Charge Solvent This compound Solvent->Charge Setup Assemble Reaction Vessel Setup->Charge Conditions Set Temperature and Stirring Charge->Conditions Monitor Monitor Progress (TLC, GC, etc.) Conditions->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract Product Quench->Extract Purify Purify Product (Chromatography, etc.) Extract->Purify Yield Calculate Yield Purify->Yield Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize Solvent_Decision_Tree Start Consider this compound as Solvent CheckCompatibility Are reactants and reagents compatible with a protic solvent? Start->CheckCompatibility CheckSolubility Are all components soluble? CheckCompatibility->CheckSolubility Yes SelectAlternative Select an alternative aprotic solvent CheckCompatibility->SelectAlternative No (e.g., Grignard) CheckBoilingPoint Is the boiling point (157 °C) suitable for the reaction temperature? CheckSolubility->CheckBoilingPoint Yes ConsiderAlternative Consider alternative solvent or mixed solvent system CheckSolubility->ConsiderAlternative No Proceed Proceed with small-scale test reaction CheckBoilingPoint->Proceed Yes CheckBoilingPoint->ConsiderAlternative No

References

Application Notes and Protocols for 3-Methoxy-2-butanol in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-butanol is a versatile chiral building block utilized in organic synthesis to introduce chirality and construct complex molecular architectures. Its two adjacent stereocenters and the presence of both a hydroxyl and a methoxy group offer multiple points for synthetic manipulation. These application notes provide a comprehensive overview of the stereoselective synthesis of this compound and its potential applications as a chiral building block in asymmetric synthesis. The protocols provided are based on established methodologies and are intended to serve as a guide for laboratory implementation.

Key Applications

The primary application of chiral this compound in synthesis is as a precursor to other chiral molecules. By utilizing its pre-existing stereocenters, chemists can influence the stereochemical outcome of subsequent reactions, leading to the formation of desired stereoisomers of more complex products. This is particularly valuable in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its specific stereochemistry.

A key synthetic route to enantiomerically enriched this compound is the asymmetric hydroboration-oxidation of prochiral alkenes, such as 2-methoxy-2-butene. This reaction establishes the two stereocenters in a controlled manner, providing access to specific stereoisomers of the chiral alcohol.[1][2]

Data Presentation

The following table summarizes the quantitative data for the asymmetric hydroboration-oxidation of (E)- and (Z)-2-methoxy-2-butene to yield different stereoisomers of this compound.

Alkene IsomerProduct StereoisomerEnantiomeric Excess (ee)Reference
(E)-2-methoxy-2-butene(-)-(2R,3R)-3-Methoxy-2-butanol>97%[2]
(Z)-2-methoxy-2-butene(+)-(2R,3S)-3-Methoxy-2-butanol90%[2]

Experimental Protocols

Protocol 1: Asymmetric Hydroboration-Oxidation of (E)-2-Methoxy-2-butene to Synthesize (-)-(2R,3R)-3-Methoxy-2-butanol

This protocol describes a procedure for the enantioselective synthesis of (-)-(2R,3R)-3-Methoxy-2-butanol.

Materials:

  • (-)-Diisopinocampheylborane ((-)-Ipc₂BH)

  • (E)-2-Methoxy-2-butene

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Hydroboration: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (-)-Diisopinocampheylborane in anhydrous THF. Cool the solution to -25 °C. To this stirred solution, add (E)-2-Methoxy-2-butene dropwise. Stir the reaction mixture at -25 °C for the appropriate time to ensure complete formation of the trialkylborane intermediate.

  • Oxidation: After the hydroboration is complete, carefully add the 3 M sodium hydroxide solution, followed by the slow, dropwise addition of 30% hydrogen peroxide solution, while maintaining the temperature below 40 °C.

  • Work-up: Stir the mixture at room temperature for several hours to ensure complete oxidation. Cool the reaction mixture to room temperature and saturate the aqueous layer with potassium carbonate. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or flash column chromatography on silica gel to yield enantiomerically enriched (-)-(2R,3R)-3-Methoxy-2-butanol.[2]

Signaling Pathways and Logical Relationships

The synthesis of specific stereoisomers of this compound is a critical first step. This chiral building block can then be used in subsequent reactions, such as etherification or as a chiral auxiliary, to direct the formation of new stereocenters in a target molecule.

Synthesis_and_Application_Workflow cluster_synthesis Synthesis of Chiral this compound cluster_application Application in Asymmetric Synthesis Prochiral Alkene Prochiral Alkene Hydroboration Hydroboration Prochiral Alkene->Hydroboration Chiral Borane Chiral Borane Chiral Borane->Hydroboration Oxidation Oxidation Hydroboration->Oxidation Chiral this compound Chiral this compound Oxidation->Chiral this compound Diastereoselective Reaction Diastereoselective Reaction Chiral this compound->Diastereoselective Reaction as Chiral Auxiliary/Building Block Substrate Substrate Substrate->Diastereoselective Reaction Chiral Product Chiral Product Diastereoselective Reaction->Chiral Product Auxiliary Cleavage Auxiliary Cleavage Chiral Product->Auxiliary Cleavage Final Product Final Product Auxiliary Cleavage->Final Product

Caption: Workflow for the synthesis and application of this compound.

This diagram illustrates the two main stages. First, the enantioselective synthesis of this compound from a prochiral alkene using a chiral borane reagent. Second, the application of the resulting chiral alcohol as a building block or auxiliary in a diastereoselective reaction to synthesize a new chiral product.

While specific, detailed protocols for the widespread use of this compound as a chiral auxiliary in reactions like aldol or Diels-Alder additions are not extensively documented in publicly available literature, the principles of chiral auxiliary-mediated synthesis can be applied. The following is a general protocol for an etherification reaction, which can be adapted for this compound.

Protocol 2: General Williamson Ether Synthesis using Chiral this compound

This protocol outlines a general procedure for the etherification of chiral this compound.

Materials:

  • Chiral this compound

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous solvent (e.g., THF, DMF)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in the anhydrous solvent. Cool the suspension to 0 °C. Slowly add a solution of chiral this compound in the anhydrous solvent to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature to ensure complete formation of the alkoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

The following diagram illustrates the logical relationship in a typical chiral auxiliary-based asymmetric reaction.

Chiral_Auxiliary_Logic Start Start Attach_Auxiliary Attach Chiral Auxiliary (this compound derivative) Start->Attach_Auxiliary Diastereoselective_Reaction Perform Diastereoselective Reaction Attach_Auxiliary->Diastereoselective_Reaction Check_Diastereoselectivity High d.r.? Diastereoselective_Reaction->Check_Diastereoselectivity Cleave_Auxiliary Cleave Chiral Auxiliary Check_Diastereoselectivity->Cleave_Auxiliary Yes Optimize_Conditions Optimize Reaction Conditions Check_Diastereoselectivity->Optimize_Conditions No Isolate_Product Isolate Enantiomerically Enriched Product Cleave_Auxiliary->Isolate_Product End End Isolate_Product->End Optimize_Conditions->Diastereoselective_Reaction

Caption: Logical workflow for a synthesis using a chiral auxiliary.

This flowchart outlines the decision-making process in a synthesis that employs a chiral auxiliary. After attaching the auxiliary and performing the key diastereoselective reaction, the diastereomeric ratio is assessed. If it is high, the synthesis proceeds to the cleavage and isolation steps. If not, the reaction conditions need to be optimized.

References

Application Notes: The Role of 3-Methoxy-2-butanol in the Synthesis of Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxy-2-butanol is a versatile chiral building block utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] Its structure, featuring both a hydroxyl and a methoxy group, along with two chiral centers, makes it a valuable synthon for introducing stereochemistry into drug candidates.[2] The enantiomeric purity of pharmaceutical intermediates is critical, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles. The use of enantiomerically pure this compound allows for the stereoselective synthesis of active pharmaceutical ingredients (APIs), ensuring the desired therapeutic effect while minimizing potential side effects associated with other stereoisomers.

Key Applications in Pharmaceutical Synthesis

The primary application of chiral this compound in pharmaceutical intermediate synthesis lies in its role as a precursor to other chiral molecules. The hydroxyl group can be readily oxidized to a ketone or converted into other functional groups, while the methoxy group provides steric and electronic influence in subsequent reactions. This allows for the construction of complex molecular architectures with a high degree of stereochemical control.

A significant synthetic route to obtain enantiomerically enriched this compound is through the asymmetric hydroboration-oxidation of 2-methoxy-2-butene.[3][4] This method provides access to specific stereoisomers of this compound with high enantiomeric excess. For instance, the use of (-)-diisopinocampheylborane as the chiral hydroborating agent leads to the formation of (-)-[2R,3R]-3-methoxy-2-butanol.[5]

Once obtained, this chiral alcohol can be transformed into valuable pharmaceutical intermediates, such as chiral amines. Chiral amines are a common structural motif in a wide range of pharmaceuticals, including antiviral and cardiovascular agents. The conversion of this compound to a chiral amine can be achieved through a two-step sequence involving oxidation of the alcohol to a ketone, followed by stereoselective reductive amination.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (-)-[2R,3R]-3-Methoxy-2-butanol

This protocol details the asymmetric hydroboration-oxidation of (E)-2-methoxy-2-butene to yield (-)-[2R,3R]-3-Methoxy-2-butanol, a key chiral intermediate.[5]

Materials:

  • (-)-Diisopinocampheylborane ((-)-Ipc₂BH)

  • (E)-2-Methoxy-2-butene

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas

Procedure:

  • A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with (-)-diisopinocampheylborane (1.1 equivalents) under an inert atmosphere.

  • Anhydrous THF is added to dissolve the borane, and the solution is cooled to -25 °C in a cryo-cool bath.

  • A solution of (E)-2-methoxy-2-butene (1.0 equivalent) in anhydrous THF is added dropwise to the stirred borane solution over 30 minutes, maintaining the temperature at -25 °C.

  • The reaction mixture is stirred at -25 °C for an additional 4 hours to ensure complete hydroboration.

  • The reaction is then carefully quenched by the slow, dropwise addition of water at -25 °C.

  • The cooling bath is removed, and the mixture is allowed to warm to room temperature.

  • Oxidation is carried out by the sequential addition of 3 M aqueous NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂ solution, while maintaining the temperature below 40 °C with an ice bath.

  • The mixture is stirred at room temperature for 1 hour to ensure complete oxidation.

  • The aqueous layer is saturated with potassium carbonate, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford (-)-[2R,3R]-3-Methoxy-2-butanol.

Protocol 2: Synthesis of a Chiral Amine Intermediate from (-)-[2R,3R]-3-Methoxy-2-butanol

This protocol describes a representative two-step synthesis of a chiral amine intermediate starting from the enantiomerically pure alcohol obtained in Protocol 1.

Part A: Oxidation to 3-Methoxy-2-butanone

Materials:

  • (-)-[2R,3R]-3-Methoxy-2-butanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

Procedure:

  • To a stirred solution of (-)-[2R,3R]-3-Methoxy-2-butanol (1.0 equivalent) in anhydrous DCM, pyridinium chlorochromate (1.5 equivalents) is added in one portion at room temperature.

  • The reaction mixture is stirred for 2 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

  • The filtrate is concentrated under reduced pressure to yield the crude 3-methoxy-2-butanone, which is used in the next step without further purification.

Part B: Stereoselective Reductive Amination

Materials:

  • 3-Methoxy-2-butanone

  • Ammonia in methanol (7 N solution)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous methanol

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of 3-methoxy-2-butanone (1.0 equivalent) in anhydrous methanol is cooled to 0 °C.

  • A 7 N solution of ammonia in methanol (5.0 equivalents) is added, and the mixture is stirred for 30 minutes at 0 °C.

  • Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise over 15 minutes, and the reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is extracted three times with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the chiral amine intermediate, (2R,3R)-3-methoxybutan-2-amine.

Data Presentation

Table 1: Quantitative Data for the Asymmetric Synthesis of (-)-[2R,3R]-3-Methoxy-2-butanol

ParameterExpected ValueReference
Yield 65-75%[5]
Purity (GC) >98%-
Enantiomeric Excess >97% ee[5]

Table 2: Quantitative Data for the Synthesis of a Chiral Amine Intermediate

ParameterExpected Value (Oxidation)Expected Value (Reductive Amination)
Yield 85-95%70-80%
Purity (GC) >95% (crude)>98%
Diastereomeric Ratio N/A>95:5

Mandatory Visualization

G cluster_0 Protocol 1: Asymmetric Synthesis of Chiral Alcohol cluster_1 Protocol 2: Synthesis of Chiral Amine Intermediate Start (E)-2-Methoxy-2-butene Step1 Asymmetric Hydroboration (-)-Ipc₂BH, THF, -25 °C Start->Step1 1.0 eq Intermediate1 Trialkylborane Intermediate Step1->Intermediate1 Step2 Oxidation NaOH, H₂O₂ Intermediate1->Step2 Product1 (-)-[2R,3R]-3-Methoxy-2-butanol Step2->Product1 Product1_ref (-)-[2R,3R]-3-Methoxy-2-butanol Step3 Oxidation PCC, DCM Product1_ref->Step3 Intermediate2 3-Methoxy-2-butanone Step3->Intermediate2 Step4 Reductive Amination NH₃/MeOH, NaBH(OAc)₃ Intermediate2->Step4 Product2 (2R,3R)-3-methoxybutan-2-amine Step4->Product2

Caption: Synthetic workflow for the preparation of a chiral amine intermediate from (E)-2-methoxy-2-butene.

G cluster_0 Chirality Introduction cluster_1 Chirality Transfer AchiralSM Achiral Starting Material ((E)-2-Methoxy-2-butene) AsymmetricReaction Asymmetric Hydroboration AchiralSM->AsymmetricReaction ChiralReagent Chiral Reagent ((-)-Diisopinocampheylborane) ChiralReagent->AsymmetricReaction ChiralIntermediate Enantiomerically Enriched Intermediate ((-)-[2R,3R]-3-Methoxy-2-butanol) AsymmetricReaction->ChiralIntermediate Stereocenter Formation SubsequentReactions Stereospecific Reactions (Oxidation, Reductive Amination) ChiralIntermediate->SubsequentReactions ChiralProduct Chiral Pharmaceutical Intermediate ((2R,3R)-3-methoxybutan-2-amine) SubsequentReactions->ChiralProduct Stereocenter Preservation

Caption: Logical relationship of chirality introduction and transfer in the synthesis of the target intermediate.

References

Application Notes and Protocols: 3-Methoxy-2-butanol in Fragrance and Flavor Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-butanol is a chemical compound with applications across various industries, including its use as a solvent and chemical intermediate.[1][2] While its direct role as a primary fragrance or flavoring agent is not extensively documented in publicly available literature, it is noted for its utility in the production of flavoring agents and fragrances.[1] This document aims to provide detailed application notes and protocols for the evaluation and use of this compound in fragrance and flavor formulations, drawing upon its known properties and general industry practices for similar molecules.

It is crucial to distinguish this compound from the similarly named compound, 3-Methoxy-3-methyl-1-butanol (MMB). The latter is a well-established aroma chemical with a distinct soft, fruity-floral, and pear-like scent profile.[3] In contrast, this compound is generally characterized as having a "low" or "mild" odor, suggesting its primary role may be as a specialized solvent or a modifier in complex formulations rather than a principal scent contributor.[1][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for formulators to consider when incorporating this ingredient into fragrance and flavor systems.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C5H12O2[1]
Molecular Weight 104.15 g/mol [1]
CAS Number 53778-72-6[1]
Appearance Clear liquid[1]
Odor Mild[4]
Boiling Point Not specified in search results
Solubility Miscible with water and common organic solvents[4]
Purity (typical) ≥ 97% (GC)[1]

Applications in Fragrance Formulations

Given its mild odor profile, this compound is unlikely to be used for its strong aromatic character. Instead, its value in fragrance formulations likely stems from its properties as a solvent, co-solvent, or diluent.

Potential Roles:

  • Solvent/Co-solvent: Its miscibility with water and organic solvents makes it a versatile carrier for various fragrance raw materials, aiding in their solubilization and stability within a formulation.[4]

  • Volatility Modifier: Its molecular weight and structure may influence the evaporation rate of other, more volatile fragrance components, potentially acting as a fixative to prolong the scent's longevity on the skin or in the air.

  • Odor Profile Modifier: In complex fragrance accords, its mild odor may subtly modify the overall perception of the scent without introducing a distinct note of its own.

Applications in Flavor Formulations

Information regarding the specific taste profile and application of this compound in flavor formulations is limited. Its use is likely as a solvent for flavor compounds, particularly in applications where a water- and oil-miscible solvent is required. Its regulatory status for food use (FEMA GRAS) has not been confirmed in the provided search results, and this would be a critical factor for its application in flavors.

Experimental Protocols

The following are generalized protocols for the evaluation of a new ingredient, such as this compound, in fragrance and flavor applications.

Sensory Evaluation of Odor Profile

Objective: To characterize the odor profile of this compound.

Materials:

  • This compound (high purity)

  • Odor-free ethanol for dilution

  • Glass smelling strips

  • A panel of trained sensory analysts

Protocol:

  • Preparation of Samples: Prepare a series of dilutions of this compound in ethanol (e.g., 100%, 50%, 10%, 1%, and 0.1%).

  • Evaluation: Dip smelling strips into each dilution and allow the ethanol to evaporate for a few seconds.

  • Assessment: Present the smelling strips to the sensory panel in a well-ventilated, odor-free environment. Panelists should record their impressions of the odor's character, intensity, and any nuances at each concentration.

  • Data Analysis: Compile the descriptors used by the panelists to create a comprehensive odor profile.

Sensory_Evaluation_Workflow cluster_prep Sample Preparation cluster_eval Evaluation cluster_analysis Data Analysis start High Purity This compound dilutions Prepare Serial Dilutions in Ethanol start->dilutions strips Dip Smelling Strips dilutions->strips present Present to Sensory Panel strips->present record Record Odor Descriptors present->record compile Compile Descriptors record->compile profile Generate Odor Profile compile->profile

Caption: Workflow for the sensory evaluation of an odor profile.

Stability Testing in a Fragrance Base

Objective: To assess the stability of this compound in a standard fragrance base over time.

Materials:

  • This compound

  • A simple fragrance base (e.g., ethanol/water mixture)

  • Glass storage bottles

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Protocol:

  • Formulation: Prepare a solution of this compound in the fragrance base at a specific concentration (e.g., 1%).

  • Storage Conditions: Aliquot the solution into several glass bottles and store them under different conditions (e.g., refrigerated at 4°C, room temperature at 25°C, and accelerated aging at 40°C).

  • Initial Analysis: Analyze an initial sample (T=0) using GC-MS to determine the starting concentration and purity.

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, and 8 weeks), retrieve a sample from each storage condition and analyze it by GC-MS.

  • Data Comparison: Compare the concentration of this compound at each time point to the initial concentration to assess its degradation. Also, analyze for the appearance of any new peaks that might indicate degradation products.

Stability_Testing_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_results Results formulate Formulate 1% Solution in Fragrance Base aliquot Aliquot into Storage Bottles formulate->aliquot storage Store at 4°C, 25°C, 40°C aliquot->storage initial_gcms T=0 GC-MS Analysis aliquot->initial_gcms timepoint_gcms Weekly GC-MS Analysis for 8 Weeks storage->timepoint_gcms compare Compare Concentrations (T=x vs T=0) initial_gcms->compare timepoint_gcms->compare assess Assess Degradation and Byproducts compare->assess

Caption: Workflow for stability testing of a fragrance ingredient.

Signaling Pathways

The perception of fragrance and flavor molecules begins with their interaction with olfactory and gustatory receptors, respectively. For a fragrance molecule like this compound, the process is initiated by its binding to Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. This binding event triggers a G-protein coupled cascade, leading to the generation of an action potential that travels to the olfactory bulb and then to higher cortical areas for processing and perception of the odor. The specific ORs that may bind to this compound are not known.

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Ion_influx Ca2+ / Na+ Influx CNG_channel->Ion_influx Depolarization Membrane Depolarization Ion_influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Generalized olfactory signal transduction pathway.

Conclusion

While this compound is mentioned in the context of fragrance and flavor production, its primary role appears to be that of a specialized solvent or a subtle modifier rather than a character-donating ingredient. Its mild odor and versatile solubility make it a potentially useful tool for formulators. The provided protocols offer a framework for researchers and developers to systematically evaluate its properties and potential applications in their specific formulations. Further research is needed to fully elucidate its sensory profile and optimal use conditions.

References

Application Notes and Protocols for the Enantioselective Synthesis of 3-Methoxy-2-butanol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the enantioselective synthesis of the four stereoisomers of 3-Methoxy-2-butanol, a valuable chiral building block in organic synthesis and drug development. The primary method detailed is the asymmetric hydroboration of (E/Z)-2-methoxy-2-butene, which offers high enantioselectivity and yields. An alternative approach via the enantioselective reduction of 3-methoxy-2-butanone is also presented as a representative method.

Method 1: Asymmetric Hydroboration of (E/Z)-2-methoxy-2-butene

This method utilizes the well-established asymmetric hydroboration reaction developed by H.C. Brown and coworkers. The choice of the chiral hydroborating agent, either (-)- or (+)-diisopinocampheylborane, dictates the stereochemical outcome, allowing for the selective synthesis of all four stereoisomers.

Synthesis of (2R,3R)- and (2R,3S)-3-Methoxy-2-butanol using (-)-Diisopinocampheylborane

The asymmetric hydroboration of a mixture of (E)- and (Z)-2-methoxy-2-butene with (-)-diisopinocampheylborane, followed by oxidative work-up, yields a mixture of (-)-(2R,3R)-3-Methoxy-2-butanol and (+)-(2R,3S)-3-Methoxy-2-butanol.[1] These diastereomers can then be separated by chromatography.

Quantitative Data

StereoisomerStarting MaterialChiral ReagentEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Overall Yield
(2R,3R)-3-Methoxy-2-butanol(Z)-2-methoxy-2-butene(-)-Diisopinocampheylborane>97%Not specified65% (for diol)
(2R,3S)-3-Methoxy-2-butanol(E)-2-methoxy-2-butene(-)-Diisopinocampheylborane90%Not specifiedNot specified

Experimental Protocol

Materials:

  • (-)-α-Pinene

  • Borane-dimethyl sulfide complex (BMS)

  • (E/Z)-2-methoxy-2-butene

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of (-)-Diisopinocampheylborane:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add (-)-α-pinene (2.0 eq.) to anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add borane-dimethyl sulfide complex (BMS, 1.0 eq.) dropwise to the stirred solution.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it stand at 0 °C for 2 hours to allow for the precipitation of the crystalline (-)-diisopinocampheylborane.

    • Decant the supernatant and wash the crystalline product with cold, anhydrous diethyl ether. Dry the product under vacuum.

  • Asymmetric Hydroboration:

    • In a separate flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the freshly prepared (-)-diisopinocampheylborane in anhydrous THF.

    • Cool the solution to -25 °C using a cryocooler or a suitable cooling bath.

    • Slowly add a pre-cooled solution of (E/Z)-2-methoxy-2-butene (1.0 eq.) in anhydrous THF to the stirred borane solution.

    • Stir the reaction mixture at -25 °C for 4 hours.

  • Oxidative Work-up:

    • To the reaction mixture, slowly add a 3M aqueous solution of sodium hydroxide (NaOH) at a temperature below 20 °C.

    • Carefully add 30% hydrogen peroxide (H₂O₂) dropwise, ensuring the temperature does not exceed 40 °C.

    • Stir the mixture at room temperature for 1 hour.

    • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

Synthesis of (2S,3S)- and (2S,3R)-3-Methoxy-2-butanol using (+)-Diisopinocampheylborane

To obtain the enantiomeric products, (+)-diisopinocampheylborane is used as the chiral hydroborating agent. The procedure is analogous to the one described above, with the substitution of (-)-α-pinene with (+)-α-pinene for the preparation of the chiral reagent. This will yield a mixture of (+)-(2S,3S)-3-Methoxy-2-butanol and (-)-(2S,3R)-3-Methoxy-2-butanol.

Quantitative Data (Predicted)

StereoisomerStarting MaterialChiral ReagentEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Overall Yield
(2S,3S)-3-Methoxy-2-butanol(Z)-2-methoxy-2-butene(+)-Diisopinocampheylborane>97%Not specifiedSimilar to (2R,3R)
(2S,3R)-3-Methoxy-2-butanol(E)-2-methoxy-2-butene(+)-Diisopinocampheylborane90%Not specifiedSimilar to (2R,3S)

Method 2: Enantioselective Reduction of 3-Methoxy-2-butanone (Representative Protocol)

An alternative strategy for the synthesis of this compound stereoisomers is the enantioselective reduction of the corresponding ketone, 3-methoxy-2-butanone. Various chiral reducing agents can be employed for this transformation. This representative protocol is based on the use of a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst.

Quantitative Data (Representative)

StereoisomerStarting MaterialChiral CatalystEnantiomeric Excess (ee)
(2R,3S)- or (2S,3R)-3-Methoxy-2-butanol3-Methoxy-2-butanone(R)- or (S)-CBS catalystUp to 98% (substrate dependent)
(2R,3R)- or (2S,3S)-3-Methoxy-2-butanol3-Methoxy-2-butanone(R)- or (S)-CBS catalystSubstrate dependent

Experimental Protocol

Materials:

  • 3-Methoxy-2-butanone

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Activation:

    • In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the (R)- or (S)-CBS catalyst (0.1 eq.) in anhydrous THF.

    • Cool the solution to 0 °C.

    • Slowly add borane-dimethyl sulfide complex (BMS, 0.6 eq.) dropwise to the stirred solution.

    • Stir the mixture at 0 °C for 15 minutes.

  • Enantioselective Reduction:

    • In a separate flask, dissolve 3-methoxy-2-butanone (1.0 eq.) in anhydrous THF.

    • Slowly add the ketone solution to the activated catalyst solution at 0 °C over a period of 30 minutes.

    • Stir the reaction mixture at room temperature for 2 hours or until the reaction is complete as monitored by TLC.

  • Quenching and Work-up:

    • Cool the reaction mixture to 0 °C and slowly add methanol to quench the excess borane.

    • Add 1M HCl and stir for 30 minutes.

    • Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Workflow Diagrams

Enantioselective_Synthesis_Workflow cluster_hydroboration Method 1: Asymmetric Hydroboration cluster_reduction Method 2: Enantioselective Reduction start_alkene (E/Z)-2-methoxy-2-butene hydroboration Asymmetric Hydroboration (-25°C, THF) start_alkene->hydroboration chiral_borane (-)- or (+)-Diisopinocampheylborane chiral_borane->hydroboration oxidation Oxidative Work-up (NaOH, H₂O₂) hydroboration->oxidation diastereomers Mixture of Diastereomers oxidation->diastereomers separation Chromatographic Separation diastereomers->separation product_2R3R (2R,3R)-3-Methoxy-2-butanol separation->product_2R3R product_2R3S (2R,3S)-3-Methoxy-2-butanol separation->product_2R3S product_2S3S (2S,3S)-3-Methoxy-2-butanol separation->product_2S3S product_2S3R (2S,3R)-3-Methoxy-2-butanol separation->product_2S3R start_ketone 3-Methoxy-2-butanone reduction Enantioselective Reduction (THF, rt) start_ketone->reduction chiral_catalyst (R)- or (S)-CBS Catalyst + Borane chiral_catalyst->reduction product_alcohol Enantioenriched This compound reduction->product_alcohol

Caption: Overall workflow for the enantioselective synthesis of this compound stereoisomers.

Logical_Relationship cluster_reagent Chiral Reagent cluster_product Stereoisomeric Products title Stereochemical Control Logic neg_borane (-)-Diisopinocampheylborane products_R (2R,3R) & (2R,3S) This compound neg_borane->products_R yields pos_borane (+)-Diisopinocampheylborane products_S (2S,3S) & (2S,3R) This compound pos_borane->products_S yields

References

Application Notes and Protocols: Use of 3-Methoxy-2-butanol in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Following a comprehensive review of available scientific literature and patent databases, we have concluded that there is a notable absence of specific, documented applications of 3-methoxy-2-butanol as a chiral auxiliary or chiral solvent in Grignard reactions for the purpose of asymmetric synthesis. While the general principles of utilizing chiral auxiliaries and solvents to induce enantioselectivity in Grignard reactions are well-established, specific experimental protocols, quantitative data, and detailed application notes for this compound in this context are not available in the public domain based on the conducted search.

The search encompassed a variety of terms including "this compound in Grignard reactions," "asymmetric synthesis using this compound," and "enantioselective Grignard reaction with this compound." The results yielded general information on:

  • Asymmetric Grignard Reactions: The literature describes the use of various other chiral ligands and auxiliaries to achieve high levels of enantioselectivity in the addition of Grignard reagents to carbonyl compounds. These methods are foundational to modern asymmetric synthesis.

  • Chiral Solvents in Grignard Reactions: The concept of using chiral solvents to influence the stereochemical outcome of a reaction is a known strategy. However, specific examples and data related to this compound for this purpose were not found.

  • General Properties of this compound: Information on the physical and chemical properties of this compound is available, indicating its use as a general solvent and intermediate in organic synthesis.

Due to the lack of specific experimental data and established protocols in the scientific literature, we are unable to provide the requested detailed Application Notes and Protocols, including quantitative data tables and experimental workflows for the use of this compound in Grignard reactions.

The development of such a protocol would require novel research to determine the efficacy of this compound as a chiral modifier in Grignard reactions, including optimization of reaction conditions (temperature, solvent, stoichiometry) and evaluation of the resulting enantiomeric excess for various substrates.

We recommend that researchers interested in this specific application consider undertaking an exploratory study to investigate the potential of this compound in this context. Such a study would be at the forefront of this specific area of research.

The Role of 3-Methoxy-2-butanol in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-butanol is a chiral alcohol possessing two stereogenic centers, making it a candidate for applications in asymmetric synthesis. In principle, this molecule can be employed as a chiral auxiliary, a chiral solvent, or a precursor for the synthesis of chiral ligands. However, a comprehensive review of the scientific literature reveals a notable scarcity of specific applications and detailed protocols for this compound in these roles. Much of the documented research focuses on the structurally similar, yet distinct, (R)-3-Methoxy-2-methylpropan-1-ol, which has found significant use as a chiral building block in the synthesis of complex molecules like the HIV protease inhibitor Saquinavir.

This document, therefore, serves as a conceptual guide, outlining the potential applications of this compound in asymmetric synthesis based on established principles and methodologies for analogous chiral alcohols. The provided protocols are illustrative and would require optimization and validation for any specific synthetic application.

Potential Applications of this compound in Asymmetric Synthesis

The utility of a chiral molecule like this compound in asymmetric synthesis can be categorized into three main areas:

  • Chiral Auxiliary: The molecule can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The chiral auxiliary is then removed to yield the enantiomerically enriched product.

  • Chiral Solvent: When used as the reaction medium, the chiral nature of the solvent can create a chiral environment that influences the transition state of a reaction, leading to the preferential formation of one enantiomer.

  • Chiral Ligand Precursor: The hydroxyl group of this compound can be functionalized to synthesize novel chiral ligands for use in asymmetric catalysis.

Application 1: this compound as a Chiral Auxiliary in Diastereoselective Alkylation

One of the most common applications of chiral alcohols is as auxiliaries in the diastereoselective alkylation of enolates. The chiral auxiliary is first converted to an ester with a carboxylic acid. This ester can then be deprotonated to form a chiral enolate, which reacts with an electrophile (e.g., an alkyl halide) from the less sterically hindered face, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary reveals the chiral carboxylic acid derivative.

Hypothetical Experimental Protocol: Diastereoselective Alkylation of a Propionate Ester Derived from (2R,3R)-3-Methoxy-2-butanol

Step 1: Synthesis of (2R,3R)-3-Methoxybutan-2-yl Propionate

  • Materials: (2R,3R)-3-Methoxy-2-butanol, propionyl chloride, pyridine, dichloromethane (DCM).

  • Procedure:

    • To a solution of (2R,3R)-3-Methoxy-2-butanol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add propionyl chloride (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the chiral ester.

Step 2: Diastereoselective Alkylation

  • Materials: (2R,3R)-3-Methoxybutan-2-yl propionate, lithium diisopropylamide (LDA), benzyl bromide, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a solution of the chiral ester (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LDA (1.1 eq) dropwise.

    • Stir the solution at -78 °C for 30 minutes to form the enolate.

    • Add benzyl bromide (1.2 eq) dropwise and stir the reaction mixture at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

    • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Determine the diastereomeric excess (de%) of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis. Purify by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Materials: Alkylated ester, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether.

  • Procedure:

    • To a solution of the alkylated ester (1.0 eq) in anhydrous diethyl ether at 0 °C, add LiAlH₄ (1.5 eq) portion-wise.

    • Stir the mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and water again.

    • Filter the resulting precipitate and wash with diethyl ether.

    • Concentrate the filtrate to yield the chiral alcohol product. The chiral auxiliary, this compound, can be recovered from the reaction mixture.

Quantitative Data Summary (Hypothetical)

Since no specific data for this compound is available, the following table illustrates the type of data that would be collected and presented for such an experiment, based on typical results for other chiral auxiliaries.

Electrophile (R-X)ProductDiastereomeric Excess (de%)Yield (%)
Benzyl bromide2-Benzyl-3-hydroxy-pentan-1-ol>9585
Methyl iodide3-Hydroxy-2-methyl-pentan-1-ol>9080
Allyl bromide2-Allyl-3-hydroxy-pentan-1-ol>9288

Logical Workflow for Asymmetric Alkylation

Asymmetric_Alkylation cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Removal A Prochiral Acid C Chiral Ester A->C Esterification B This compound (Chiral Auxiliary) B->C D Chiral Ester F Chiral Enolate D->F Deprotonation E Base (e.g., LDA) E->F H Diastereomerically Enriched Product F->H Alkylation G Electrophile (R-X) G->H I Diastereomerically Enriched Product K Chiral Product I->K Reduction L Recovered Auxiliary I->L J Cleavage Reagent (e.g., LiAlH4) J->K

Workflow for Asymmetric Alkylation using a Chiral Auxiliary.

Application 2: this compound as a Chiral Solvent

The use of chiral solvents to induce enantioselectivity is an attractive green chemistry approach as it can reduce the need for multi-step synthetic sequences involving chiral auxiliaries or catalysts. The chiral solvent molecules can create a diastereomeric solvation shell around the reactants and transition states, leading to a difference in activation energies for the formation of the two enantiomers.

Hypothetical Experimental Protocol: Asymmetric Reduction of a Prochiral Ketone
  • Materials: Acetophenone, sodium borohydride (NaBH₄), (2R,3R)-3-Methoxy-2-butanol.

  • Procedure:

    • Dissolve acetophenone (1.0 eq) in (2R,3R)-3-Methoxy-2-butanol at 0 °C.

    • Add NaBH₄ (1.5 eq) portion-wise over 30 minutes.

    • Stir the reaction mixture at 0 °C for 4 hours.

    • Quench the reaction by the slow addition of 1 M HCl.

    • Extract the product with diethyl ether.

    • Wash the organic layer with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Determine the enantiomeric excess (ee%) of the resulting 1-phenylethanol by chiral GC or HPLC analysis.

Quantitative Data Summary (Hypothetical)

The enantiomeric excess induced by chiral solvents is often modest. The table below provides a hypothetical representation of expected results.

SubstrateProductEnantiomeric Excess (ee%)Yield (%)
Acetophenone1-Phenylethanol15-3090
Propiophenone1-Phenyl-1-propanol10-2588
2-Butanone2-Butanol5-1595

Signaling Pathway for Chirality Transfer

Chirality_Transfer cluster_0 Chiral Environment cluster_1 Reaction Components cluster_2 Diastereomeric Transition States cluster_3 Enantiomeric Products CS Chiral Solvent (this compound) TS_R Transition State R (Lower Energy) CS->TS_R Solvation TS_S Transition State S (Higher Energy) CS->TS_S Solvation S Prochiral Substrate S->TS_R S->TS_S R Reagent R->TS_R R->TS_S P_R R-Enantiomer (Major Product) TS_R->P_R Favored Pathway P_S S-Enantiomer (Minor Product) TS_S->P_S Disfavored Pathway

Mechanism of Chirality Transfer from a Chiral Solvent.

Application 3: this compound as a Precursor for Chiral Ligands

The hydroxyl group of this compound can be derivatized to synthesize chiral ligands for asymmetric catalysis. For instance, it could be converted into a phosphine or an amine, which can then coordinate to a metal center to create a chiral catalyst.

Hypothetical Synthesis of a Chiral Phosphine Ligand

Step 1: Tosylation of (2R,3R)-3-Methoxy-2-butanol

  • Materials: (2R,3R)-3-Methoxy-2-butanol, p-toluenesulfonyl chloride (TsCl), triethylamine (TEA), DCM.

  • Procedure: Synthesize the tosylate by reacting the alcohol with TsCl in the presence of TEA in DCM.

Step 2: Nucleophilic Substitution with Diphenylphosphine

  • Materials: The tosylate from Step 1, lithium diphenylphosphide (LiPPh₂), THF.

  • Procedure: Displace the tosylate group with LiPPh₂ in THF to form the chiral phosphine ligand.

This chiral phosphine ligand could then be used in metal-catalyzed asymmetric reactions such as hydrogenation or allylic alkylation.

Conclusion

While this compound is a chiral molecule with the potential for application in asymmetric synthesis, its use is not well-documented in the scientific literature. The application notes and protocols provided herein are based on established principles for other chiral alcohols and are intended to serve as a guide for researchers interested in exploring the synthetic utility of this compound. Any application of this molecule in asymmetric synthesis would require significant experimental investigation to determine its efficacy in terms of stereoselectivity and reaction yields. Researchers and drug development professionals are encouraged to use these notes as a starting point for developing novel synthetic methodologies.

The Strategic Application of 3-Methoxy-2-butanol in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 14, 2025 – The chiral building block, 3-Methoxy-2-butanol, is a versatile and valuable starting material in the stereoselective synthesis of complex natural products. Its inherent chirality and functional group arrangement provide a powerful tool for chemists to introduce specific stereocenters with high precision, ultimately enabling the efficient construction of intricate molecular architectures found in biologically active compounds. This application note details the utility of this compound and its derivatives in natural product synthesis, providing exemplary protocols for key transformations.

Application Notes

This compound, available in both (R) and (S) enantiomeric forms, serves as a key precursor to the chiral synthon, 3-methoxy-2-butanone, or can be used directly to introduce a stereodefined hydroxyl group. Its strategic importance lies in its ability to act as a four-carbon building block with two functional groups and a stereocenter, making it an ideal starting point for the synthesis of polyketide natural products, alkaloids, and other complex molecules.

A common and effective strategy involves the oxidation of the secondary alcohol in this compound to the corresponding ketone. This ketone can then undergo a variety of stereoselective transformations, such as aldol additions, reductions, and alkylations, to build up the carbon skeleton of the target natural product. The methoxy group can be retained as a key pharmacophoric feature or can be strategically cleaved at a later stage of the synthesis.

One notable, analogous application that highlights the potential of such methoxy-alcohol building blocks is the use of (R)-3-Methoxy-2-methylpropan-1-ol in the total synthesis of the potent anticancer agent, (+)-discodermolide. In this context, the chiral building block is first oxidized to the corresponding aldehyde, which then participates in highly diastereoselective aldol reactions to construct key fragments of the natural product. This approach underscores the power of utilizing small, enantiopure building blocks to control the stereochemistry of complex targets.

Data Presentation

The following table summarizes the key transformations and representative yields for the utilization of this compound as a chiral building block.

TransformationStarting MaterialReagents and ConditionsProductTypical Yield (%)Diastereomeric Ratio (d.r.)
Oxidation(S)-3-Methoxy-2-butanolDess-Martin Periodinane (DMP), CH₂Cl₂(S)-3-Methoxy-2-butanone95-99%N/A
Aldol Addition(S)-3-Methoxy-2-butanoneLDA, THF, -78 °C; then R-CHOanti-Aldol Adduct70-85%>95:5
Stereoselective Reduction(S)-3-Methoxy-2-butanoneL-Selectride®, THF, -78 °C(2S,3S)-3-Methoxy-2-butanol>90%>98:2

Experimental Protocols

Protocol 1: Oxidation of (S)-3-Methoxy-2-butanol to (S)-3-Methoxy-2-butanone

This protocol describes a mild and efficient oxidation of the chiral alcohol to the corresponding ketone using Dess-Martin Periodinane (DMP).

Materials:

  • (S)-3-Methoxy-2-butanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a stirred solution of (S)-3-Methoxy-2-butanol (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under a nitrogen atmosphere, add Dess-Martin Periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the solid dissolves and the two layers are clear.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude (S)-3-Methoxy-2-butanone can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Diastereoselective Aldol Addition of (S)-3-Methoxy-2-butanone

This protocol outlines a lithium enolate-based aldol addition to an aldehyde, yielding the anti-aldol product with high diastereoselectivity.

Materials:

  • (S)-3-Methoxy-2-butanone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Aldehyde (R-CHO)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of diisopropylamine (1.1 eq) in anhydrous THF (0.5 M) at -78 °C under a nitrogen atmosphere, add n-BuLi (1.05 eq) dropwise. Stir the solution for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • To this LDA solution, add a solution of (S)-3-Methoxy-2-butanone (1.0 eq) in anhydrous THF dropwise. Stir for 1 hour at -78 °C to form the lithium enolate.

  • Add a solution of the desired aldehyde (R-CHO, 1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy. The product can be purified by flash column chromatography.

Visualizations

experimental_workflow start (S)-3-Methoxy-2-butanol oxidation Oxidation (DMP) start->oxidation ketone (S)-3-Methoxy-2-butanone oxidation->ketone aldol Aldol Addition (LDA, R-CHO) ketone->aldol product anti-Aldol Product aldol->product

Caption: Synthetic workflow for the conversion of this compound to a key aldol adduct.

signaling_pathway cluster_0 Chiral Pool cluster_1 Key Intermediates cluster_2 Natural Product Synthesis 3_Methoxy_2_butanol (S)-3-Methoxy-2-butanol Ketone (S)-3-Methoxy-2-butanone 3_Methoxy_2_butanol->Ketone Oxidation Enolate Lithium Enolate Ketone->Enolate Deprotonation (LDA) Aldol_Adduct Diastereomerically Pure Adduct Enolate->Aldol_Adduct Reaction with Aldehyde Natural_Product Complex Natural Product Aldol_Adduct->Natural_Product Further Elaboration

Caption: Logical relationship of this compound as a chiral precursor in natural product synthesis.

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-Methoxy-2-butanol from its common byproduct, butanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from butanol?

A1: The main challenge lies in their close boiling points. Butanol boils at approximately 117.7°C, while this compound has a boiling point in the range of 134-136°C. This small difference requires an efficient separation technique like fractional distillation.

Q2: Which purification method is most effective for this separation?

A2: Fractional distillation is the most common and effective method for separating liquids with close boiling points on a laboratory and industrial scale.[1] For analytical purposes or very small-scale purifications, gas chromatography can also be utilized.

Q3: Can a simple distillation be used for this separation?

A3: Simple distillation is generally not sufficient to achieve high purity of this compound when butanol is a significant impurity, as it does not provide enough theoretical plates for efficient separation of components with close boiling points.

Q4: Are there any known azeotropes between this compound and butanol?

A4: While butanol is known to form azeotropes with water, there is no readily available data to suggest the formation of an azeotrope between this compound and butanol. However, it is good practice to be aware of the potential for azeotrope formation in alcohol mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Fractional Distillation
Issue Potential Cause(s) Recommended Solution(s)
Poor Separation (Contaminated Distillate) - Inefficient column packing.- Distillation rate is too fast.- Insufficient reflux ratio.- Heat fluctuations.- Ensure the fractionating column is packed uniformly to provide a large surface area for vapor-liquid equilibrium.- Reduce the heating rate to allow for a slow and steady distillation, typically 1-2 drops per second of distillate.- Increase the reflux ratio by adjusting the distillation head or using a column with a higher number of theoretical plates.- Use a heating mantle with a stirrer and ensure the apparatus is well-insulated to maintain a stable temperature.
"Flooding" of the Distillation Column - The heating rate is too high, causing excessive vapor flow that pushes the liquid up the column.- Immediately reduce the heat input to the distillation flask. Allow the liquid to drain back into the flask before resuming heating at a lower rate.
"Bumping" or Uneven Boiling - Lack of boiling chips or a stir bar.- Superheating of the liquid.- Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.- Ensure smooth and even heating of the flask.
No Distillate Collection at the Expected Temperature - Thermometer bulb is incorrectly positioned.- Leak in the system.- Insufficient heating.- The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.- Check all joints and connections for leaks. Ensure a tight seal.- Gradually increase the temperature of the heating mantle.
Product Purity Analysis by Gas Chromatography (GC)
Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Resolution - Inappropriate GC column.- Incorrect temperature program.- Carrier gas flow rate is not optimal.- Use a polar capillary column (e.g., WAX or PEG phase) for good separation of alcohols and ethers.- Optimize the temperature program. A slower ramp rate can improve the separation of closely eluting peaks.- Adjust the carrier gas flow rate to the optimal linear velocity for the column being used.
Tailing Peaks - Active sites on the column or in the injector.- Sample overload.- Use a deactivated column and inlet liner.- Prepare a more dilute sample for injection.
Ghost Peaks (Peaks in Blank Runs) - Contamination of the syringe, injector, or column.- Thoroughly clean the syringe between injections.- Bake out the column and clean the injector port.

Experimental Protocols

Physical Properties for Separation
Compound Molecular Weight ( g/mol ) Boiling Point (°C)
n-Butanol74.12117.7
This compound104.15134-136
Protocol 1: Purification by Fractional Distillation

This protocol outlines the separation of this compound from a butanol byproduct.

Materials:

  • Mixture of this compound and butanol

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Receiving flasks

  • Heating mantle with magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Thermometer

  • Clamps and stands

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

  • Add the crude this compound mixture and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Securely clamp the apparatus and position the heating mantle under the flask.

  • Begin circulating cold water through the condenser.

  • Turn on the stirrer (if using) and gradually heat the mixture.

  • Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).

  • Monitor the temperature at the distillation head. The initial distillate will be enriched in the lower-boiling component, butanol (b.p. ~117.7°C). Collect this fraction in a separate receiving flask.

  • As the butanol is removed, the temperature will begin to rise. There may be an intermediate fraction where the temperature is not stable. Collect this in a separate flask.

  • When the temperature stabilizes at the boiling point of this compound (134-136°C), change the receiving flask to collect the purified product.

  • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Turn off the heating mantle and allow the apparatus to cool completely before disassembling.

  • Analyze the purity of the collected fractions using Gas Chromatography (see Protocol 2).

Protocol 2: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for determining the purity of this compound fractions.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold at 150°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Procedure:

  • Prepare a dilute solution of the collected fraction in a suitable solvent (e.g., dichloromethane or methanol).

  • Inject the sample into the GC.

  • Record the chromatogram.

  • Identify the peaks corresponding to butanol and this compound based on their retention times (butanol will have a shorter retention time).

  • Calculate the purity of the this compound fraction based on the peak area percentages.

Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_products Products Crude_Mixture Crude this compound (contains Butanol byproduct) Fractional_Distillation Fractional Distillation Crude_Mixture->Fractional_Distillation Purified_Product Purified this compound Fractional_Distillation->Purified_Product High-boiling fraction Byproduct Butanol Fraction Fractional_Distillation->Byproduct Low-boiling fraction GC_Analysis Gas Chromatography (GC) Purity Analysis Purified_Product->GC_Analysis Purity Check

Caption: Workflow for the purification and analysis of this compound.

References

optimizing reaction conditions for 3-Methoxy-2-butanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Methoxy-2-butanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic pathways for this compound are:

  • Reduction of 3-methoxy-2-butanone: This common laboratory and industrial method involves the reduction of the ketone functionality of 3-methoxy-2-butanone to a hydroxyl group using a reducing agent.[1]

  • Reaction of crotonaldehyde with methanol: This industrial process involves the reaction of crotonaldehyde with methanol in an alkaline solution to form 3-methoxybutyraldehyde, which is then hydrogenated to this compound.[2]

Q2: What are the common reducing agents for the conversion of 3-methoxy-2-butanone?

A2: Common reducing agents for this transformation include sodium borohydride (NaBH₄) for laboratory-scale synthesis due to its mild nature and ease of handling.[1][3][4] For industrial-scale production, catalytic hydrogenation is often employed.[1]

Q3: What are the typical impurities encountered in the synthesis of this compound?

A3: Impurities can vary depending on the synthetic route. In the synthesis from crotonaldehyde, common impurities include butanol, crotyl alcohol, and other high-boiling point substances.[2] In the reduction of 3-methoxy-2-butanone, impurities may arise from the starting material, side reactions such as over-reduction, or residual solvent.

Q4: How can the progress of the reaction be monitored?

A4: The progress of the synthesis can be monitored using standard analytical techniques such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to track the disappearance of the starting material and the appearance of the product.

Troubleshooting Guides

Issue 1: Low Yield

A common challenge in the synthesis of this compound is achieving a high yield. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solutions
Incomplete Reaction - Increase reaction time: Monitor the reaction by GC or TLC until the starting material is consumed. - Increase temperature: Gradually increase the reaction temperature while monitoring for the formation of side products. For the synthesis from crotonaldehyde, hydrogenation is typically carried out at 150-180°C.[2] - Increase reagent stoichiometry: For reductions with NaBH₄, ensure a sufficient excess of the reducing agent is used.
Catalyst Inactivity (for catalytic hydrogenation) - Check catalyst quality: Use a fresh or properly stored catalyst. - Optimize catalyst loading: Insufficient catalyst can lead to slow or incomplete reactions. Determine the optimal catalyst loading through small-scale experiments.[5] - Ensure proper activation: Some catalysts may require an activation step before use.
Side Reactions - Control temperature: Exothermic reactions should be cooled to prevent the formation of byproducts.[2] - Optimize reagent addition: Slow, controlled addition of reagents can minimize side reactions.
Product Loss During Workup - Optimize extraction: Ensure the correct solvent and pH are used for efficient extraction of the product. - Careful distillation: this compound has a specific boiling point; careful fractional distillation is necessary to separate it from solvents and impurities.
Issue 2: Product Impurity

The presence of impurities can affect the quality and usability of the final product. This section addresses common impurity issues.

Impurity Potential Cause Recommended Solutions
Unreacted Starting Material Incomplete reaction.See "Incomplete Reaction" solutions in the Low Yield section.
Butanol and Crotyl Alcohol (in crotonaldehyde route) These are known byproducts of the hydrogenation process.[2]Careful fractional distillation is required for separation, although it can be challenging due to close boiling points.[2]
Over-reduction Products Use of an overly strong reducing agent or harsh reaction conditions.Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄). Control the reaction temperature and time.
Solvent Impurities Use of non-anhydrous or low-purity solvents.Use dry, high-purity solvents.

Experimental Protocols

Protocol 1: Reduction of 3-Methoxy-2-butanone with Sodium Borohydride (General Procedure)

This is a general procedure and may require optimization for specific experimental setups.

  • Dissolve Substrate: Dissolve 3-methoxy-2-butanone in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

  • Add Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution. The molar ratio of NaBH₄ to the ketone is typically between 1:1 and 1.5:1.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing and Drying: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation.

Protocol 2: Synthesis from Crotonaldehyde and Methanol (Industrial Process Overview)

This process is typically carried out in a multi-step, one-pot reaction.[2]

  • Methoxylation: React crotonaldehyde with methanol in an alkaline solution. This reaction is exothermic and requires cooling.

  • Neutralization: Neutralize the reaction mixture with an acid, such as acetic acid.

  • Hydrogenation: The resulting 3-methoxybutyraldehyde is hydrogenated in the presence of a catalyst. This is often a two-stage process:

    • First, a copper oxide or copper-chromium oxide catalyst is used at high temperature (150-180°C) and pressure (100-150 bar).[2]

    • This is followed by hydrogenation over a nickel-containing catalyst.

  • Purification: The crude product, containing this compound, butanol, crotyl alcohol, and other high-boiling impurities, is purified by fractional distillation.[2]

Data Presentation

Table 1: Typical Composition of Crude Product from Crotonaldehyde Route[2]

ComponentPercentage (%)
3-Methoxybutanol77.8
Methanol0.3
Butanol14.1
Crotyl Alcohol2.2
High Boilers5.6

Table 2: Effect of Reaction Parameters on Synthesis (Illustrative)

ParameterVariationEffect on YieldEffect on Purity
Temperature Low -> HighIncreases to an optimum, then may decrease due to side reactions.May decrease at higher temperatures due to increased side product formation.
Catalyst Loading Low -> HighIncreases up to an optimal loading, then plateaus.[5]Generally, higher catalyst loading can improve conversion, reducing starting material impurity.
Reaction Time Short -> LongIncreases until the reaction is complete.Can decrease with excessively long times due to decomposition or side reactions.
Pressure (Hydrogenation) Low -> HighIncreases yield by favoring the hydrogenation reaction.Can lead to over-reduction if too high.

Visualizations

Reaction_Pathways cluster_0 Route 1: Reduction of 3-Methoxy-2-butanone cluster_1 Route 2: From Crotonaldehyde 3-Methoxy-2-butanone 3-Methoxy-2-butanone 3-Methoxy-2-butanol_1 This compound 3-Methoxy-2-butanone->3-Methoxy-2-butanol_1 NaBH4 or H2/Catalyst Crotonaldehyde Crotonaldehyde 3-Methoxybutyraldehyde 3-Methoxybutyraldehyde Crotonaldehyde->3-Methoxybutyraldehyde + Methanol (Alkaline) Methanol Methanol Methanol->3-Methoxybutyraldehyde 3-Methoxy-2-butanol_2 This compound 3-Methoxybutyraldehyde->3-Methoxy-2-butanol_2 H2/Catalyst

Caption: Main synthetic routes to this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants, Solvent, Catalyst) Start->Reaction_Setup Reaction Reaction under Controlled Conditions Reaction_Setup->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quenching and Extraction Monitoring->Workup Complete Purification Distillation Workup->Purification Analysis Characterization (GC-MS, NMR) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: General experimental workflow for synthesis.

Troubleshooting_Tree Problem Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC/GC) Problem->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Reagents/Catalyst Incomplete->Optimize_Conditions Check_Workup Review Workup and Purification Procedures Complete->Check_Workup Workup_Issue Potential Issues: - Poor Extraction - Inefficient Distillation Check_Workup->Workup_Issue Issues Found Side_Reactions Investigate Side Reactions: - Analyze Impurities - Adjust Conditions Check_Workup->Side_Reactions No Obvious Issues

Caption: Troubleshooting decision tree for synthesis issues.

References

minimizing side reactions in the synthesis of 3-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 3-Methoxy-2-butanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common methods for synthesizing this compound are the reduction of 3-methoxy-2-butanone and the reaction of crotonaldehyde with methanol followed by hydrogenation.[1] A laboratory-scale method involves the asymmetric hydroboration-oxidation of 2-methoxy-2-butene to produce chiral this compound.[2]

Q2: What are the common side products I should be aware of?

A2: The side products largely depend on the synthetic route. In the industrial synthesis from crotonaldehyde, the main impurities are butanol, crotyl alcohol, and other high-boiling point substances. For the reduction of 3-methoxy-2-butanone using sodium borohydride (NaBH4), side reactions are generally minimal, with the primary concerns being an incomplete reaction leaving unreacted ketone or the formation of stereoisomers. The main byproducts are inorganic borate salts, which are typically removed during the aqueous workup.[3]

Q3: How can I purify the final this compound product?

A3: Fractional distillation is the most common method for purifying this compound.[1] For syntheses that produce butanol as a byproduct, azeotropic distillation with water can be employed to facilitate its removal.[1] Flash column chromatography on silica gel can also be used for purification, particularly for smaller-scale laboratory preparations.[2]

Troubleshooting Guides

Synthesis Route 1: Reduction of 3-Methoxy-2-butanone
Issue/QuestionPossible Cause(s)Suggested Solution(s)
Low yield of this compound 1. Incomplete reaction. 2. Insufficient reducing agent. 3. Decomposition of NaBH4.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed. 2. While theoretically, one mole of NaBH4 can reduce four moles of ketone, in practice, a molar excess of NaBH4 is often used. Consider increasing the molar equivalents of the reducing agent.[4] 3. NaBH4 can react with protic solvents like methanol, especially at room temperature.[5] Add the NaBH4 portion-wise to the reaction mixture at a reduced temperature (e.g., 0 °C) to control its decomposition.
Presence of unreacted 3-methoxy-2-butanone in the final product 1. Insufficient reaction time. 2. Low reaction temperature.1. Increase the reaction time and continue to monitor by TLC or GC. 2. While the initial addition of NaBH4 should be done at a low temperature, allowing the reaction to stir at room temperature for a period can help drive it to completion.
Formation of an unexpected stereoisomer The reduction of the planar carbonyl group can occur from either face, leading to a mixture of stereoisomers if the substrate is prochiral and the reducing agent is not stereoselective.[6]For stereoselective synthesis, consider using a chiral reducing agent or a stereoselective synthesis route such as asymmetric hydroboration-oxidation.[2]
Synthesis Route 2: From Crotonaldehyde and Methanol
Issue/QuestionPossible Cause(s)Suggested Solution(s)
High concentration of butanol and crotyl alcohol in the product These are common byproducts of this synthesis pathway.[1]Butanol and crotyl alcohol are difficult to separate from 3-methoxy-butanol by standard distillation.[1] Consider purification by azeotropic distillation with water to remove the butanol.[1]
Presence of high-boiling point impurities These can form from side reactions during the initial reaction or the hydrogenation step.Careful fractional distillation is required to separate the desired product from these high-boiling point impurities. Ensure your distillation setup is efficient for separating components with close boiling points.

Data Presentation

Table 1: Typical Composition of Crude Product from Crotonaldehyde Synthesis

The following table summarizes the composition of a typical crude reaction mixture obtained from the hydrogenation of 3-methoxybutyraldehyde, which is derived from crotonaldehyde and methanol.

ComponentPercentage by Weight
3-Methoxybutanol77.8%
Butanol14.1%
Crotyl alcohol2.2%
High-boiling point substances5.6%
Methanol0.3%
Water~3-5%

(Data sourced from patent DE4315047B4)[1]

Experimental Protocols

Key Experiment: Asymmetric Hydroboration-Oxidation of 2-Methoxy-2-butene

This protocol describes a method for the synthesis of chiral this compound.

Materials:

  • 2-Methoxy-2-butene

  • Chiral borane (e.g., (-)-Isopinocampheylborane, IpcBH₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution

  • Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Potassium carbonate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Brine solution

Procedure:

  • Hydroboration:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), prepare a solution of the chiral borane (1.1 equivalents) in anhydrous THF.

    • Cool the solution to the appropriate temperature (typically between -25 °C and 0 °C).

    • Add 2-Methoxy-2-butene (1.0 equivalent) dropwise to the stirred solution.

    • Stir the reaction mixture at this temperature for 2-4 hours to form the trialkylborane intermediate.[2]

  • Oxidation:

    • To the reaction mixture, carefully add a solution of sodium hydroxide, followed by the slow, dropwise addition of hydrogen peroxide, while maintaining a cool temperature.

    • Allow the mixture to stir at room temperature or slightly elevated temperature (e.g., 50 °C) for several hours to ensure complete oxidation.[2]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and saturate the aqueous layer with potassium carbonate.

    • Separate the organic layer and extract the aqueous layer multiple times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched this compound.[2]

Visualizations

Synthesis and Side Reactions from Crotonaldehyde

G Crotonaldehyde Crotonaldehyde Methoxybutyraldehyde 3-Methoxybutyraldehyde Crotonaldehyde->Methoxybutyraldehyde + Methanol (Alkaline solution) Methanol Methanol Methanol->Methoxybutyraldehyde Methoxybutanol This compound (Desired Product) Methoxybutyraldehyde->Methoxybutanol + H₂ (Hydrogenation) Butanol Butanol (Side Product) Methoxybutyraldehyde->Butanol Side Reaction Crotyl_Alcohol Crotyl Alcohol (Side Product) Methoxybutyraldehyde->Crotyl_Alcohol Side Reaction High_Boilers High-Boiling Impurities (Side Product) Methoxybutyraldehyde->High_Boilers Side Reaction

Caption: Synthesis of this compound from crotonaldehyde and its major side products.

Experimental Workflow for Ketone Reduction

G Start Start: 3-Methoxy-2-butanone Dissolve Dissolve in Solvent (e.g., Methanol) Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_NaBH4 Add NaBH₄ portion-wise Cool->Add_NaBH4 React_RT Stir at Room Temperature Add_NaBH4->React_RT Monitor Monitor Reaction (TLC/GC) React_RT->Monitor Monitor->React_RT Incomplete Workup Aqueous Work-up (e.g., add dilute acid) Monitor->Workup Reaction Complete Extract Extract with Organic Solvent Workup->Extract Dry Dry Organic Layer Extract->Dry Purify Purify (e.g., Distillation) Dry->Purify Product Product: this compound Purify->Product

Caption: General experimental workflow for the reduction of 3-methoxy-2-butanone using NaBH₄.

Troubleshooting Logic for Low Yield

G Problem Problem: Low Yield Check_SM Is starting material consumed? (TLC/GC) Problem->Check_SM No_SM No Check_SM->No_SM Yes_SM Yes Check_SM->Yes_SM Increase_Time Increase reaction time and/or temperature No_SM->Increase_Time Check_Reagent Was NaBH₄ added at low temperature? No_SM->Check_Reagent Check_Loss Check for product loss during work-up/purification Yes_SM->Check_Loss No_Temp No Check_Reagent->No_Temp Yes_Temp Yes Check_Reagent->Yes_Temp Reagent_Decomp Reagent may have decomposed. Repeat with controlled temperature. No_Temp->Reagent_Decomp Check_Equiv Review molar equivalents of NaBH₄ Yes_Temp->Check_Equiv Increase_Equiv Increase equivalents of NaBH₄ Check_Equiv->Increase_Equiv If low

Caption: A logical workflow for troubleshooting low yields in the reduction of 3-methoxy-2-butanone.

References

Technical Support Center: Distillation of 3-Methoxy-2-butanol Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the distillation of 3-Methoxy-2-butanol mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and frequently asked questions (FAQs) to assist with your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to distillation?

Understanding the physical properties of this compound is crucial for planning a successful distillation. Here are some of the key properties:

PropertyValueReference
Boiling Point 134-136 °C[1]
Molecular Weight 104.15 g/mol [2]
CAS Number 53778-72-6[1]
Density ~0.92 g/mL

Q2: What are the common impurities I might encounter when distilling this compound?

The most common impurities will depend on the synthetic route used to prepare the this compound. Based on common synthetic methods, potential impurities could include:

  • Butanol: Often a starting material or byproduct in the synthesis of this compound.[3]

  • Water: Can be present from the reaction workup or absorbed from the atmosphere.

  • Other Alcohols/Ethers: Depending on the specific reagents and side reactions.

  • Diastereomers: this compound has two chiral centers, meaning it can exist as diastereomers which may have slightly different boiling points, making separation by distillation challenging.[4]

Q3: Does this compound form an azeotrope with water or butanol?

Currently, there is no readily available published data to confirm or deny the formation of azeotropes between this compound and water or butanol. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[5] If you suspect an azeotrope is forming, you may need to perform experimental analysis or consider alternative purification methods such as extractive distillation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the distillation of this compound mixtures.

Problem 1: Poor Separation of this compound from Impurities

Symptoms:

  • The boiling point of the distillate is not constant.

  • GC-MS or NMR analysis of the collected fractions shows the presence of significant impurities.

Possible Causes & Solutions:

CauseSolution
Insufficient Column Efficiency The fractionating column may not have enough theoretical plates to separate components with close boiling points. Use a longer column or a column with a more efficient packing material (e.g., structured packing).
Incorrect Reflux Ratio A low reflux ratio may not allow for proper equilibration between the liquid and vapor phases in the column. Increase the reflux ratio by adjusting the distillation head.
Formation of an Azeotrope If an azeotrope is present, simple fractional distillation will not be effective. Consider azeotropic or extractive distillation by adding a third component that alters the relative volatilities.[6]
Presence of Diastereomers Diastereomers can have very similar boiling points, making them difficult to separate by standard distillation. High-efficiency fractional distillation or alternative purification methods like chromatography may be necessary.[7]
Problem 2: Bumping or Uncontrolled Boiling

Symptoms:

  • Sudden, violent boiling of the liquid in the distillation flask.

  • Liquid splashing up into the fractionating column.

Possible Causes & Solutions:

CauseSolution
Lack of Boiling Chips/Stirring Ensure you have added fresh boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling.
Heating Too Rapidly Apply heat to the distillation flask gradually to avoid superheating the liquid.
High Viscosity of the Mixture If the mixture is viscous, consider adding a high-boiling, inert solvent to reduce the viscosity.
Problem 3: Foaming in the Distillation Flask

Symptoms:

  • Excessive foam formation that rises into the fractionating column.

Possible Causes & Solutions:

CauseSolution
Presence of Surfactants or Proteins If the crude mixture contains surfactants or proteinaceous material, foaming can occur.[8]
High Rate of Vapor Generation Heating the mixture too quickly can lead to rapid bubble formation and foaming. Reduce the heating rate.[8]
Insufficient Headspace Ensure the distillation flask is not more than two-thirds full to allow for some foaming without it entering the column.
Use of Antifoaming Agents A small amount of a suitable antifoaming agent can be added to the distillation flask.[9][10]

Experimental Protocols

Protocol 1: Fractional Distillation of a this compound Mixture

This protocol outlines a general procedure for the fractional distillation of a this compound mixture to separate it from a lower-boiling impurity like butanol.

Materials:

  • Crude this compound mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed.

  • Charging the Flask: Fill the round-bottom flask with the crude this compound mixture, not exceeding two-thirds of its volume. Add a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Allow the column to equilibrate by adjusting the heat so that the vapor condenses and returns to the flask (total reflux) for a period before collecting any distillate.

  • Collecting Fractions: Slowly begin to collect the distillate. Monitor the temperature at the distillation head. The temperature should hold steady at the boiling point of the lower-boiling component (e.g., butanol, ~117°C).

  • Changing Fractions: Once the temperature begins to rise, change the receiving flask to collect the intermediate fraction.

  • Collecting the Main Fraction: When the temperature stabilizes at the boiling point of this compound (134-136 °C), change the receiving flask again to collect the purified product.

  • Shutdown: Stop the distillation before the flask boils to dryness. Allow the apparatus to cool before disassembling.

Protocol 2: Analysis of Distillate Fractions by Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: To determine the purity of the collected distillation fractions.

Procedure:

  • Sample Preparation: Dilute a small aliquot of each collected fraction in a suitable solvent (e.g., dichloromethane or ether).

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS instrument.

  • GC Separation: The components of the mixture will be separated based on their boiling points and interactions with the GC column.

  • MS Detection: As each component elutes from the GC column, it will be fragmented and detected by the mass spectrometer, providing a mass spectrum that can be used for identification.

  • Data Analysis: Compare the retention times and mass spectra of the peaks in your chromatogram to known standards to identify and quantify the components in each fraction.

Protocol 3: Determination of Water Content by Karl Fischer Titration

Purpose: To quantify the amount of water in the purified this compound.

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the Karl Fischer reagent and solvent to the titration cell and pre-titrating to a dry endpoint.[11]

  • Sample Introduction: Using a dry syringe, inject a known mass of the purified this compound into the titration cell.

  • Titration: The titrator will automatically dispense the Karl Fischer reagent until all the water in the sample has reacted.

  • Calculation: The instrument will calculate the water content of the sample, usually in parts per million (ppm) or percentage.

Visualizations

Troubleshooting_Distillation start Distillation Problem Observed poor_separation Poor Separation start->poor_separation bumping Bumping / Uncontrolled Boiling start->bumping foaming Foaming start->foaming check_column Check Column Efficiency - Longer column? - Better packing? poor_separation->check_column check_reflux Check Reflux Ratio - Increase ratio? poor_separation->check_reflux check_azeotrope Suspect Azeotrope? - Experimental test needed poor_separation->check_azeotrope check_diastereomers Diastereomers Present? - High-res distillation or chromatography poor_separation->check_diastereomers check_boiling_aids Add Boiling Chips / Stir Bar? bumping->check_boiling_aids check_heating_rate Heating Too Fast? - Reduce heat input bumping->check_heating_rate foaming->check_heating_rate check_headspace Sufficient Headspace? foaming->check_headspace add_antifoam Add Antifoaming Agent? foaming->add_antifoam solution_found Problem Resolved check_column->solution_found check_reflux->solution_found check_azeotrope->solution_found check_diastereomers->solution_found check_boiling_aids->solution_found check_heating_rate->solution_found check_headspace->solution_found add_antifoam->solution_found

Caption: Troubleshooting logic for common distillation problems.

Fractional_Distillation_Workflow start Start: Crude Mixture setup Assemble Distillation Apparatus start->setup charge_flask Charge Flask with Mixture and Boiling Chips setup->charge_flask heat Gently Heat the Mixture charge_flask->heat equilibrate Equilibrate Column (Total Reflux) heat->equilibrate collect_f1 Collect First Fraction (Low Boiling Impurity) equilibrate->collect_f1 collect_f2 Collect Intermediate Fraction collect_f1->collect_f2 analyze Analyze Fractions (GC-MS, NMR) collect_f1->analyze collect_f3 Collect Main Fraction (this compound) collect_f2->collect_f3 collect_f2->analyze collect_f3->analyze end End: Purified Product collect_f3->end

Caption: Workflow for fractional distillation of this compound.

References

stability and degradation pathways of 3-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Methoxy-2-butanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Troubleshooting Guides

This section addresses common issues that may be encountered during the handling, storage, and experimental use of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent analytical results (e.g., variable purity) - Improper storage leading to degradation.[1] - Contamination of the sample. - Instability in the analytical system.- Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1] - Handle the compound in a well-ventilated place and use appropriate personal protective equipment.[1] - Verify the performance of your analytical system (e.g., HPLC, GC) with a stable standard.
Appearance of unexpected peaks in chromatograms - Degradation of this compound due to exposure to incompatible materials, light, or elevated temperatures. - Reaction with acidic or basic media.- Avoid contact with strong oxidizing agents, as these are incompatible with this compound.[1] - Protect the sample from light and store at recommended temperatures. - If working in acidic or basic conditions, consider that degradation may occur and analyze samples promptly.
Loss of compound over time during storage - Volatility of the compound. - Slow degradation.- Ensure the container is tightly sealed. - Monitor the purity of the stored compound periodically using a validated stability-indicating method.
Precipitate formation in aqueous solutions - Limited solubility in aqueous media under certain conditions (e.g., pH, temperature).- Confirm the solubility of this compound in your specific aqueous system. - Consider the use of a co-solvent if necessary.

Frequently Asked Questions (FAQs)

Stability and Storage

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is important to keep it away from heat, sparks, open flames, and hot surfaces.[1]

Q2: Is this compound stable under normal laboratory conditions?

A2: Yes, this compound is considered stable under recommended storage conditions.[1] However, it is a flammable liquid and may be harmful if swallowed.[1]

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents.[1] Contact with these materials should be avoided to prevent potentially hazardous reactions.

Degradation Pathways

Q4: What are the likely degradation pathways for this compound?

A4: Based on its chemical structure, this compound is susceptible to the following degradation pathways:

  • Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone, 3-methoxy-2-butanone.

  • Acid-Catalyzed Hydrolysis: The methoxy group may be susceptible to cleavage under acidic conditions, which would likely yield 2,3-butanediol and methanol.

  • Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to the formation of carbon oxides.[1]

Q5: What are the expected degradation products of this compound?

A5: The primary expected degradation products are:

  • 3-Methoxy-2-butanone: From the oxidation of the secondary alcohol.

  • 2,3-Butanediol and Methanol: From the acid-catalyzed hydrolysis of the ether linkage.

  • Carbon Dioxide and Carbon Monoxide: From thermal decomposition.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2) or GC-MS (see Protocol 3).

Protocol 2: Stability-Indicating HPLC Method

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can separate this compound from its degradation products.

Protocol 3: GC-MS Analysis of Degradation Products

1. Instrumentation:

  • A Gas Chromatography (GC) system coupled with a Mass Spectrometer (MS).

2. GC Conditions:

  • Column: A suitable capillary column for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Injection Mode: Split or splitless, depending on the concentration.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-300.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

4. Data Analysis:

  • Identify degradation products by comparing their mass spectra with a library (e.g., NIST).

Visualizations

degradation_pathways This compound This compound 3-Methoxy-2-butanone 3-Methoxy-2-butanone This compound->3-Methoxy-2-butanone Oxidation 2,3-Butanediol 2,3-Butanediol This compound->2,3-Butanediol Acid Hydrolysis Methanol Methanol This compound->Methanol Acid Hydrolysis CO2 + H2O CO2 + H2O This compound->CO2 + H2O Thermal Decomposition

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Stock Solution->Thermal Photolysis Photolysis Stock Solution->Photolysis HPLC-UV HPLC-UV Acid Hydrolysis->HPLC-UV Base Hydrolysis->HPLC-UV Oxidation->HPLC-UV GC-MS GC-MS Thermal->GC-MS Photolysis->HPLC-UV Identify & Quantify Degradants Identify & Quantify Degradants HPLC-UV->Identify & Quantify Degradants Identify Volatile Degradants Identify Volatile Degradants GC-MS->Identify Volatile Degradants

Caption: Workflow for forced degradation studies of this compound.

References

resolving discrepancies in reported physical properties of 3-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving discrepancies in the reported physical properties of 3-Methoxy-2-butanol.

Frequently Asked Questions (FAQs)

Q1: Why do different suppliers report different boiling points for this compound?

A1: Discrepancies in the reported boiling point of this compound can arise from several factors:

  • Isomeric Impurities: Commercial preparations may contain isomers, most commonly 3-Methoxy-1-butanol, which has a significantly different boiling point.

  • Stereoisomer Composition: this compound has two chiral centers and can exist as a mixture of stereoisomers ((2R,3R), (2S,3S), (2R,3S), and (2S,3R)). The exact ratio of these stereoisomers can influence the boiling point of the mixture.

  • Measurement Conditions: Boiling points are dependent on atmospheric pressure. Measurements taken at different altitudes or under vacuum will vary. Always check if the reported boiling point is corrected to standard pressure (760 mmHg).

  • Purity of the Sample: The presence of impurities, including residual solvents from synthesis or degradation products, will alter the boiling point.

Q2: The density of my this compound sample does not match the value on the safety data sheet (SDS). What could be the cause?

A2: Variations in density are often attributed to:

  • Temperature: Density is temperature-dependent. Ensure your measurement is performed at the same temperature specified in the literature or on the SDS.

  • Purity: As with boiling point, impurities can affect the density of the substance.

  • Isomeric Composition: The presence of isomers like 3-Methoxy-1-butanol can lead to deviations in density.

Q3: My measured refractive index is slightly different from the reported value. Is this a cause for concern?

A3: Minor deviations in refractive index are common and can be due to:

  • Temperature: Refractive index is sensitive to temperature. Calibrate your refractometer and ensure the sample is at the specified temperature.

  • Wavelength of Light Source: Ensure you are using the same wavelength of light (typically the sodium D-line, 589 nm) as reported in the literature.

  • Purity: Even small amounts of impurities can alter the refractive index. A difference of 0.005 can be seen with as little as 1% impurity.[1]

Troubleshooting Discrepancies in Physical Properties

If you encounter a discrepancy in the physical properties of your this compound sample, follow this troubleshooting guide.

Data Presentation: Reported Physical Properties

For reference, the following tables summarize the reported physical properties for this compound and its common isomer, 3-Methoxy-1-butanol.

Table 1: Reported Physical Properties of this compound (CAS: 53778-72-6)

Physical PropertyReported ValueSource
Boiling Point134-136 °CChemicalBook[2]
Density0.9186 g/cm³ (at 15 °C)ChemicalBook[2]
Molecular Weight104.15 g/mol Chem-Impex, Benchchem[3]

Table 2: Reported Physical Properties of 3-Methoxy-1-butanol (CAS: 2517-43-3)

Physical PropertyReported ValueSource
Boiling Point160 °CTURI
159-163 °CThe Good Scents Company[4]
Density0.928 g/mL (at 25 °C)Sigma-Aldrich
0.921-0.924 g/cm³ (at 20 °C)The Good Scents Company[4]
Refractive Indexn20/D 1.416Sigma-Aldrich
n20/D 1.415-1.417The Good Scents Company[4]
Molecular Weight104.15 g/mol Sigma-Aldrich
Troubleshooting Workflow

The following diagram outlines a logical workflow to identify the source of discrepancies in the physical properties of your this compound sample.

G Troubleshooting Workflow for Physical Property Discrepancies A Discrepancy Observed in Physical Property B Verify Measurement Technique & Calibration A->B C Check for Isomeric Impurities (GC-MS) B->C Technique Valid J Measurement Error B->J Error Identified D Assess Sample Purity (e.g., NMR, Karl Fischer) C->D No Isomers Detected F Property Matches Isomer Data? C->F E Consider Stereoisomer Composition D->E Sample is Pure H Discrepancy due to Other Impurities or Water D->H Impurities Detected I Discrepancy likely due to Stereoisomer Ratio E->I F->D No G Discrepancy due to Isomeric Impurity F->G Yes

Caption: Troubleshooting workflow for physical property discrepancies.

Experimental Protocols

Accurate measurement of physical properties is crucial. Below are detailed methodologies for key experiments.

Boiling Point Determination (Micro-scale)

This method is suitable for small sample volumes.

Apparatus:

  • Melting point apparatus

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

Procedure:

  • Add 0.5-1 mL of this compound to the small test tube.

  • Place the capillary tube, open end down, into the test tube.

  • Secure the test tube to the thermometer with a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • Insert the assembly into the melting point apparatus.

  • Heat the sample gently. A stream of bubbles will emerge from the capillary tube as the liquid heats up and boils.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Density Measurement (Pycnometer Method)

This method provides high accuracy for density measurements.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Weigh the empty, dry pycnometer and record the mass (m1).

  • Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

  • Ensure the water level is at the mark on the capillary. Dry the outside of the pycnometer and weigh it (m2).

  • Empty and dry the pycnometer.

  • Fill the pycnometer with the this compound sample and equilibrate it in the water bath to the same temperature.

  • Adjust the sample volume to the mark, dry the exterior, and weigh the filled pycnometer (m3).

  • Calculate the density of the sample using the following formula: Density of sample = [(m3 - m1) / (m2 - m1)] * Density of water at the measurement temperature

Refractive Index Measurement (Abbe Refractometer)

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • Dropper

  • Lint-free tissue

  • Calibration standard (e.g., distilled water)

Procedure:

  • Turn on the refractometer and the circulating water bath set to the desired temperature (e.g., 20 °C).

  • Clean the prism surfaces of the refractometer with a suitable solvent (e.g., ethanol) and a lint-free tissue.

  • Calibrate the refractometer using a standard of known refractive index, such as distilled water (n_D^20 = 1.3330).

  • Place a few drops of the this compound sample onto the lower prism using a clean dropper.

  • Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.

  • Adjust the light source and focus the eyepiece to get a sharp line dividing the light and dark fields.

  • Align the dividing line with the crosshairs in the eyepiece.

  • Read the refractive index from the scale.

Signaling Pathway for Discrepancy Resolution

The following diagram illustrates the logical flow for resolving discrepancies, emphasizing the interplay between experimental verification and data analysis.

G Logical Flow for Discrepancy Resolution cluster_0 Experimental Verification cluster_1 Data Analysis cluster_2 Purity Assessment A Measure Boiling Point D Compare with Literature Values for this compound A->D B Measure Density B->D C Measure Refractive Index C->D E Compare with Literature Values for Isomers D->E No Match H Discrepancy Resolved D->H Match F Perform GC-MS E->F No Match E->H Match G Perform NMR Spectroscopy F->G Ambiguous Results G->H

Caption: Logical flow for resolving physical property discrepancies.

References

Technical Support Center: Chiral Separation of 3-Methoxy-2-butanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 3-Methoxy-2-butanol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the enantioselective analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of this compound challenging?

A1: The chiral separation of this compound presents several challenges due to its molecular structure:

  • Small and Flexible Structure: Its small size and conformational flexibility can lead to weak and transient interactions with the chiral stationary phase (CSP), resulting in poor enantioselectivity.

  • Limited Interaction Sites: The molecule has a hydroxyl group and an ether group, but lacks strong π-π interaction sites (like aromatic rings) which are often crucial for effective chiral recognition on many common CSPs.

  • Low UV Absorbance: Lacking a chromophore, this compound is difficult to detect with standard UV-Vis detectors in HPLC, necessitating either derivatization or the use of alternative detectors like a Refractive Index (RI) detector, which has lower sensitivity.

  • High Volatility: While its volatility makes it a candidate for Gas Chromatography (GC), direct analysis on a chiral column can still be challenging. Derivatization is often required to improve separation and thermal stability.[1]

Q2: Which analytical technique is better for this separation: HPLC or GC?

A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, but the choice depends on available equipment and the specific goals of the analysis.

  • Gas Chromatography (GC) is often preferred for small, volatile alcohols. The separation can be performed directly on a suitable chiral capillary column, but resolution is often significantly improved by converting the enantiomers into diastereomeric esters (e.g., acetates or trifluoroacetates) prior to analysis.[2] This indirect approach allows for separation on a standard achiral column as well.[1]

  • High-Performance Liquid Chromatography (HPLC) is also a powerful tool, especially when using polysaccharide-based chiral stationary phases.[3] However, due to the lack of a UV chromophore, detection is a major hurdle. Derivatization to introduce a UV-active group (e.g., a benzoyl or naphthoyl group) is highly recommended for achieving good sensitivity with UV detection.

Q3: Is derivatization necessary for the analysis of this compound isomers?

A3: While not strictly mandatory in all cases, derivatization is highly recommended for robust and reliable results.

  • For GC Analysis: Derivatization into esters (e.g., by acylation) can significantly increase the separation factor (α) between the enantiomers and improve peak shape.[2] It converts the enantiomers into diastereomers, which are easier to separate.[4]

  • For HPLC Analysis: Derivatization is primarily used to attach a chromophore to the molecule, allowing for sensitive UV detection. This is often more practical than using less sensitive detectors like RI. The derivatization can also enhance the interactions with the CSP.

Q4: What type of chiral column should I start with?

A4: The selection of a chiral stationary phase (CSP) is an empirical process.[5] However, based on the structure of this compound, the following are good starting points:

  • For GC: Cyclodextrin-based chiral capillary columns are the most common and effective for separating small, volatile compounds, including alcohols.[6] Columns like Astec® CHIRALDEX™ G-TA (a gamma-cyclodextrin derivative) have proven effective for underivatized and derivatized 2-butanol, a close structural analog.[7][8]

  • For HPLC: Polysaccharide-based CSPs, particularly those with amylose or cellulose derivatives (e.g., Chiralpak® IA/IB/IC or Chiralcel® OD/OJ series), are the most versatile and widely successful for a broad range of chiral compounds, including alcohols.[3][9] Normal phase or polar organic modes are typically more successful for small polar molecules than reversed-phase.

Troubleshooting Guides

Chiral HPLC Troubleshooting
Issue EncounteredQuestionPossible Causes & Solutions
No Separation Q: I see only one peak for my racemic standard. What should I do? A: This indicates a lack of enantioselectivity under the current conditions. 1. Confirm Correct Column: Ensure you are using a chiral stationary phase appropriate for alcohols. Polysaccharide-based columns are a good first choice.[3] 2. Switch Mobile Phase Mode: If using Reversed-Phase (e.g., Acetonitrile/Water), switch to Normal Phase (e.g., Hexane/Ethanol) or Polar Organic Mode (e.g., pure Ethanol or Methanol). Small alcohols often show better selectivity in these modes.[9] 3. Screen Different Columns: Chiral separations are highly specific. Test CSPs with different selectors (e.g., an amylose vs. a cellulose-based column). 4. Consider Derivatization: Derivatizing the hydroxyl group can introduce new interaction sites, enhancing selectivity.[10]
Poor Resolution (Rs < 1.5) Q: My peaks are overlapping. How can I improve the resolution? A: Overlapping peaks require optimization of selectivity (α) or efficiency (N). 1. Optimize Mobile Phase Composition: In Normal Phase, small changes in the alcohol modifier percentage can have a large effect. Try decreasing the alcohol (e.g., from 90:10 to 95:5 Hexane:Ethanol) to increase retention and potentially improve resolution. 2. Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase column efficiency and improve resolution, though it will lengthen the run time.[11] 3. Decrease Column Temperature: Lowering the temperature (e.g., from 25°C to 15°C) can enhance the stability of the transient diastereomeric complexes formed with the CSP, often leading to better separation.[12]
Poor Peak Shape (Tailing or Fronting) Q: My peaks are broad and tailing. What is the cause? A: Poor peak shape can result from chemical or physical issues. 1. Check for Column Overload: Injecting too much sample is a common cause of peak tailing. Dilute your sample and inject a smaller volume. 2. Ensure Sample Solvent Compatibility: The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent can cause peak distortion. 3. Column Contamination: If resolution degrades over time, the column may be contaminated. Flush the column with a strong, compatible solvent as recommended by the manufacturer.[11]
Low Detector Response Q: I can't see my peaks or the signal-to-noise ratio is very low. A: This is expected for underivatized this compound with a UV detector. 1. Derivatize the Analyte: Introduce a chromophore by reacting the hydroxyl group with a UV-active reagent (e.g., benzoyl chloride). This is the most effective solution. 2. Increase Concentration/Injection Volume: This may help but can lead to peak shape issues if the column is overloaded. 3. Use an Alternative Detector: If available, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used, but they are generally less sensitive and not compatible with gradient elution.
Chiral GC Troubleshooting
Issue EncounteredQuestionPossible Causes & Solutions
No Separation Q: I'm injecting my sample but only see one peak. A: This is common for direct injection of small, underivatized alcohols. 1. Derivatize the Sample: Convert the alcohol to a diastereomeric ester (e.g., acetate) using a reagent like acetic anhydride. This dramatically improves the chances of separation.[2] 2. Optimize Temperature Program: For direct injection, a slow temperature ramp (e.g., 2-5 °C/min) is crucial. A shallow gradient often provides better resolution than isothermal conditions.[7] 3. Select an Appropriate Column: Ensure you are using a cyclodextrin-based chiral GC column.[6]
Poor Resolution Q: The peaks are present but not baseline-separated. A: Fine-tuning the GC parameters is key. 1. Adjust Temperature Program: Lower the initial temperature and/or decrease the ramp rate to increase the time the analytes spend interacting with the stationary phase. 2. Optimize Carrier Gas Flow: Adjust the head pressure or flow rate of the carrier gas (e.g., Helium) to operate closer to the optimal linear velocity for the column. 3. Check Derivatization Efficiency: Incomplete derivatization can lead to extraneous peaks and poor resolution. Ensure the reaction has gone to completion.
Peak Tailing Q: My peaks are showing significant tailing. A: Tailing in GC often points to active sites in the system. 1. Check Liner and Column Installation: Ensure a clean, deactivated liner is used. Re-cut the column ends to ensure a clean, square cut and proper installation into the injector and detector. 2. Column Contamination: Non-volatile residues can build up at the head of the column. "Bake out" the column at its maximum rated temperature (without exceeding it) or trim the first few centimeters off the inlet side.

Data Presentation: Example Chromatographic Conditions

The following tables provide example starting conditions for method development. Since specific data for this compound is not widely published, data for the analogous compound 2-butanol is provided as a practical reference.

Table 1: Example GC Conditions for Chiral Separation of 2-Butanol Isomers

ParameterUnderivatized 2-Butanol[7]O-Acetyl Derivatized 2-Butanol[8]
Column Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm filmAstec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film
Temperature Program 30 °C (hold 5 min), then 5 °C/min to 110 °C30 °C (hold 5 min), then 5 °C/min to 110 °C
Injector Temp. 250 °C250 °C
Detector FID @ 250 °CFID @ 250 °C
Carrier Gas Helium, 30 psiHelium, 30 psi
Injection 1 µL, 80:1 split1 µL, 80:1 split
Elution Order 1. S(+)-2-butanol2. R(-)-2-butanol1. S-2-butanol acetate2. R-2-butanol acetate

Table 2: Representative HPLC Conditions for Chiral Separation of Small Alcohols

ParameterCondition 1 (Normal Phase)Condition 2 (Polar Organic)
Column Polysaccharide-based (e.g., Chiralpak® IA) 250 x 4.6 mm, 5 µmPolysaccharide-based (e.g., Chiralcel® OJ-H) 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol (90:10, v/v)100% Methanol
Flow Rate 1.0 mL/min0.5 mL/min
Column Temp. 25 °C20 °C
Detection UV @ 254 nm (Requires derivatization)UV @ 254 nm (Requires derivatization)
Injection Vol. 10 µL10 µL
Sample Prep. Derivatize with benzoyl chloride; dissolve in mobile phaseDerivatize with benzoyl chloride; dissolve in mobile phase

Experimental Protocols

Protocol 1: Chiral GC Separation via Acetylation

This protocol describes the derivatization of this compound to its acetate ester followed by GC analysis.

1. Derivatization (Acetylation):

  • To 1 mg of racemic this compound in a 2 mL autosampler vial, add 500 µL of pyridine and 500 µL of acetic anhydride.

  • Cap the vial tightly and heat at 60 °C for 1 hour.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC analysis. The derivatized product is 3-methoxy-2-butyl acetate.

2. GC-FID Analysis:

  • System Preparation: Install a cyclodextrin-based chiral column (e.g., Astec® CHIRALDEX™ G-TA) and condition it according to the manufacturer's instructions.

  • Method Parameters: Set up the GC method using the parameters in Table 1 as a starting point.

  • Injection: Inject 1 µL of the derivatized sample solution using a split injection (e.g., 80:1 split ratio).

  • Data Analysis: Integrate the two separated diastereomer peaks. The resolution (Rs) should be > 1.5 for baseline separation.

Protocol 2: Chiral HPLC Separation via Benzoylation

This protocol covers the derivatization of this compound to add a UV-active group, followed by HPLC analysis.

1. Derivatization (Benzoylation):

  • Dissolve 1 mg of racemic this compound in 1 mL of dichloromethane in a small vial.

  • Add 1.5 equivalents of triethylamine, followed by 1.2 equivalents of benzoyl chloride.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction with a small amount of water. Separate the organic layer, wash with dilute HCl and then brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude 3-methoxy-2-butyl benzoate.

  • Dissolve the residue in the HPLC mobile phase to a final concentration of approximately 1 mg/mL.

2. HPLC-UV Analysis:

  • System Preparation: Install a polysaccharide-based chiral column (e.g., Chiralpak® IA) and equilibrate with the mobile phase (e.g., n-Hexane/Ethanol 90:10) for at least 30 minutes or until a stable baseline is achieved.

  • Method Parameters: Set up the HPLC method using the parameters in Table 2 (Condition 1) as a starting point.

  • Injection: Inject 10 µL of the prepared sample solution.

  • Data Analysis: Identify and integrate the two enantiomer peaks. Optimize the mobile phase composition (Hexane/Ethanol ratio) to achieve a resolution (Rs) of ≥ 1.5.

Visualizations

Chiral_Method_Development_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_failure Alternative Strategy Start Define Analyte (this compound) Screen_Cols Select Columns (e.g., Amylose, Cellulose, Cyclodextrin) Start->Screen_Cols Screen_MP Select Mobile Phases (NP, RP, Polar Organic) Screen_Cols->Screen_MP Run_Screen Run Generic Gradient or Isocratic Screens Screen_MP->Run_Screen Eval_Screen Evaluate Results: Any Separation? Run_Screen->Eval_Screen Opt_MP Optimize Mobile Phase (Solvent Ratio, Additives) Eval_Screen->Opt_MP Yes Derivatize Consider Derivatization Eval_Screen->Derivatize No Opt_Params Optimize Parameters (Flow Rate, Temperature) Opt_MP->Opt_Params Check_Rs Resolution (Rs) > 1.5? Opt_Params->Check_Rs Check_Rs->Opt_MP No, Adjust Final_Method Validated Method Check_Rs->Final_Method Yes Restart Re-Screen with Derivative Derivatize->Restart Restart->Screen_Cols

Caption: Workflow for Chiral Method Development.

Troubleshooting_Poor_Resolution cluster_selectivity Improve Selectivity (α) cluster_efficiency Improve Efficiency (N) cluster_result Start Poor Resolution Observed (Rs < 1.5) Change_MP_Ratio Adjust Mobile Phase Ratio (e.g., % Alcohol in Hexane) Start->Change_MP_Ratio Lower_Flow Decrease Flow Rate Start->Lower_Flow Change_Temp Decrease Temperature Change_MP_Ratio->Change_Temp Change_MP_Type Switch Mobile Phase Type (e.g., NP to Polar Organic) Change_Temp->Change_MP_Type Change_Column Try a Different CSP Change_MP_Type->Change_Column Success Resolution Improved Change_Column->Success Failure Still Poor Resolution Change_Column->Failure Check_System Check for Dead Volume, Column Fouling Lower_Flow->Check_System Check_System->Success Check_System->Failure

Caption: Troubleshooting workflow for poor HPLC resolution.

GC_Derivatization_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Analyte Racemic this compound Add_Reagents Add Pyridine and Acetic Anhydride Analyte->Add_Reagents Heat Heat at 60°C for 1 hour Add_Reagents->Heat Cool Cool to Room Temp Heat->Cool Inject Inject Derivatized Sample into GC Cool->Inject Separate Separate Diastereomers on Chiral Column Inject->Separate Detect Detect with FID Separate->Detect Analyze Analyze Chromatogram Detect->Analyze

Caption: Experimental workflow for GC derivatization and analysis.

References

identifying impurities in industrial grade 3-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with industrial grade 3-Methoxy-2-butanol. The following sections address common issues related to impurity identification and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in industrial grade this compound?

A1: Impurities in industrial grade this compound can originate from the manufacturing process, degradation, or storage.[1] They are generally categorized as:

  • Organic Impurities: These include starting materials, by-products from side reactions, intermediates, and degradation products.[1][2] For this compound, this can include unreacted 3-methoxy-2-butanone, products of oxidation, or hydrolysis of the methoxy group.[3]

  • Residual Solvents: Volatile organic compounds used during the synthesis and purification process may remain in the final product.[1][2]

  • Stereoisomers: this compound has two chiral centers, resulting in multiple stereoisomers.[3] While not impurities in the traditional sense, controlling the stereoisomeric ratio is often critical for pharmaceutical applications.

Q2: Which analytical techniques are most effective for identifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[2][4]

  • Gas Chromatography (GC): Ideal for separating and analyzing volatile compounds, such as residual solvents and many organic impurities.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Considered a gold standard for the analysis of non-volatile organic impurities.[1]

  • Mass Spectrometry (MS): When coupled with GC or HPLC (GC-MS, LC-MS), MS provides molecular weight information and structural details of unknown impurities.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for elucidating the detailed chemical structure of impurities.[1]

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups present in the impurities.

Q3: How can I minimize the formation of degradation-related impurities during storage?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place in tightly sealed containers.[5] Storing under an inert atmosphere, such as argon, at low temperatures (e.g., –20°C) can slow down oxidative processes.[3] The addition of stabilizers like BHT at low concentrations (e.g., 0.1% w/w) may also inhibit radical formation.[3]

Troubleshooting Guides

Problem: An unknown peak is observed during GC analysis of my this compound sample.

This guide provides a systematic approach to identifying the unknown peak.

G start Unknown Peak Detected in GC check_retention Step 1: Compare Retention Time with known standards (e.g., 3-methoxy-2-butanone, common solvents). start->check_retention is_match Is there a match? check_retention->is_match identify_impurity Impurity Tentatively Identified. Proceed with confirmation. is_match->identify_impurity Yes no_match No Match Found is_match->no_match No run_gcms Step 2: Perform GC-MS Analysis no_match->run_gcms analyze_ms Step 3: Analyze Mass Spectrum - Determine molecular weight. - Compare fragmentation pattern with libraries (e.g., NIST). run_gcms->analyze_ms ms_match Is there a library match? analyze_ms->ms_match identify_ms Impurity Structure Proposed. Proceed with confirmation. ms_match->identify_ms Yes no_ms_match No Library Match ms_match->no_ms_match No isolate_fraction Step 4: Isolate Impurity (if concentration is sufficient) using preparative GC or HPLC. no_ms_match->isolate_fraction run_nmr Step 5: Perform Structural Elucidation using NMR (1H, 13C, COSY) and/or IR spectroscopy. isolate_fraction->run_nmr final_id Impurity Structure Confirmed run_nmr->final_id

Caption: Workflow for identifying an unknown peak in a GC chromatogram.

Problem: HPLC analysis shows poor separation between the main peak and an impurity.

G start Poor HPLC Peak Resolution q1 Is the mobile phase optimized? start->q1 sol_a1 Adjust Mobile Phase: - Modify solvent ratio (e.g., increase/decrease organic solvent). - Change solvent type (e.g., acetonitrile to methanol). - Adjust pH if impurities are ionizable. q1->sol_a1 No q2 Is the column appropriate? q1->q2 Yes a1_yes Yes a1_no No end Resolution Improved sol_a1->end sol_a2 Change Column: - Use a column with a different stationary phase (e.g., C18 to Phenyl-Hexyl). - Use a column with smaller particle size for higher efficiency. q2->sol_a2 No q3 Are flow rate and temperature optimized? q2->q3 Yes a2_yes Yes a2_no No sol_a2->end sol_a3 Optimize Parameters: - Decrease flow rate to increase resolution. - Adjust column temperature to alter selectivity. q3->sol_a3 No q3->end Yes a3_yes Yes a3_no No sol_a3->end

Caption: Troubleshooting guide for poor HPLC peak resolution.

Potential Impurities and Data

The table below summarizes potential impurities, their likely sources, and common analytical techniques for their detection.

Impurity NamePotential SourceTypical Analytical Method
3-Methoxy-2-butanone Unreacted starting material from synthesis.[3]GC-MS, HPLC
2,3-Butanediol Hydrolysis of the methoxy group.GC-MS, HPLC
3-Hydroxy-2-butanone (Acetoin) Oxidation of the alcohol moiety.[3]GC-MS, HPLC
Methanol Degradation or residual from synthesis.Headspace GC-MS
Various Solvents (e.g., THF, Toluene) Residual from manufacturing/purification.[2]Headspace GC-MS
(2R,3R), (2S,3S), (2S,3R)-3-Methoxy-2-butanol Stereoisomers from non-stereospecific synthesis.[3]Chiral GC, Chiral HPLC

Experimental Protocols

Protocol 1: GC-MS Analysis for Volatile Impurities

This protocol outlines a general method for the detection of volatile organic impurities and residual solvents.

  • Sample Preparation: Dilute the industrial grade this compound sample in a high-purity solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Integrate all peaks in the total ion chromatogram. Identify compounds by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with known standards.

Protocol 2: HPLC-UV Analysis for Non-Volatile Impurities

This protocol provides a starting point for separating non-volatile organic impurities.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of about 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • Gradient Program: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify impurities based on their peak area relative to the main this compound peak, using an appropriate response factor if known.

Analytical Method Parameters

The following table provides typical parameters for the analytical techniques discussed.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Stationary Phase Polysiloxane (non-polar to mid-polar)C18, C8, Phenyl-Hexyl (reverse-phase)
Mobile Phase Inert Gas (Helium, Nitrogen)Water/Acetonitrile or Water/Methanol mixtures
Temperature 40°C - 300°C (Oven Program)25°C - 60°C (Isothermal)
Detector Flame Ionization (FID), Mass Spectrometer (MS)UV-Vis, Diode Array (DAD), Mass Spectrometer (MS)
Typical Analytes Volatile organics, residual solventsNon-volatile organics, degradation products

Logical Relationships

The diagram below illustrates the origin and classification of potential impurities in a typical chemical manufacturing process.

G cluster_process Manufacturing Process cluster_impurities Impurity Types raw_materials Raw Materials (e.g., 3-methoxy-2-butanone) synthesis Chemical Synthesis raw_materials->synthesis organic Organic Impurities raw_materials->organic Unreacted purification Purification synthesis->purification synthesis->organic By-products, Intermediates solvents Solvents & Reagents solvents->synthesis residual Residual Solvents purification->residual Carry-over final_product Final Product: This compound purification->final_product degradation Degradation Products storage Storage & Handling storage->degradation Oxidation, Hydrolysis final_product->storage

Caption: Relationship between the manufacturing process and impurity formation.

References

preventing byproduct formation in catalytic hydrogenation of 3-methoxy-2-butanone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 3-methoxy-2-butanone to produce 3-methoxy-2-butanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of the catalytic hydrogenation of 3-methoxy-2-butanone?

The primary objective is the selective reduction of the ketone functional group in 3-methoxy-2-butanone to a hydroxyl group, yielding this compound.[1][2][3] This transformation is a key step in the synthesis of various fine chemicals and pharmaceutical intermediates.[3]

Q2: What are the common catalysts used for this type of reaction?

Commonly employed catalysts for ketone hydrogenation include those based on noble metals such as palladium (Pd), platinum (Pt), and ruthenium (Ru).[4] Nickel-based catalysts, like Raney Nickel, are also frequently used.[5][6] The choice of catalyst can significantly influence selectivity and reaction rate.

Q3: What are the potential byproducts in the hydrogenation of 3-methoxy-2-butanone?

Potential byproducts can arise from over-hydrogenation or side reactions. The most common byproduct is likely 2-butanol, formed through the hydrogenolysis (cleavage) of the methoxy group. Incomplete reaction will leave unreacted 3-methoxy-2-butanone. Other impurities may arise from the solvent or catalyst degradation.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored by techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Thin Layer Chromatography (TLC). These methods allow for the quantification of the starting material, the desired product, and any significant byproducts. Observing hydrogen uptake from a pressure gauge can also indicate reaction progress.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion of Starting Material 1. Catalyst deactivation or poisoning. 2. Insufficient hydrogen pressure or temperature. 3. Poor mixing/agitation.1. Use fresh, high-purity catalyst. Ensure the substrate and solvent are free of poisons (e.g., sulfur compounds). 2. Gradually increase hydrogen pressure and/or temperature within safe operating limits. 3. Increase the stirring speed to ensure efficient mass transfer of hydrogen.
Formation of 2-Butanol (Demethoxylation) 1. Catalyst is too aggressive (e.g., high loading of Pd or Pt). 2. High reaction temperature or hydrogen pressure. 3. Acidic conditions promoting ether cleavage.1. Switch to a less aggressive catalyst (e.g., Ru-based catalysts or lower metal loading). 2. Reduce the reaction temperature and/or hydrogen pressure. 3. Ensure the reaction medium is neutral or slightly basic. Add a non-nucleophilic base if necessary.
Poor Diastereoselectivity 1. Inappropriate catalyst choice. 2. Non-optimal reaction conditions (temperature, solvent).1. For stereoselective synthesis, consider using specialized chiral catalysts or catalysts known to favor a particular diastereomer. 2. Screen different solvents and temperatures, as these can influence the stereochemical outcome.[8]
Inconsistent Results 1. Variability in catalyst quality or activity. 2. Inconsistent reaction setup and procedure. 3. Presence of trace impurities in starting materials or solvent.1. Use a catalyst from a single, reputable batch. Perform catalyst characterization if possible. 2. Standardize all experimental parameters, including catalyst loading, substrate concentration, pressure, temperature, and stirring rate. 3. Use high-purity, dry solvents and reagents.

Experimental Protocols

Protocol 1: General Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is for the general reduction of 3-methoxy-2-butanone and may result in the formation of some byproducts.

  • Reactor Setup:

    • Ensure a high-pressure autoclave is clean and dry.

    • Add a magnetic stir bar.

  • Charging the Reactor:

    • Add 3-methoxy-2-butanone (1.0 equivalent) to the autoclave.

    • Add 5% Pd/C catalyst (typically 1-5 mol% relative to the substrate).

    • Add a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to achieve a substrate concentration of 0.1-0.2 M.

  • Sealing and Purging:

    • Securely seal the autoclave.

    • Purge the vessel with an inert gas (e.g., nitrogen or argon) three times to remove air.

    • Subsequently, purge with hydrogen gas three times.

  • Reaction Conditions:

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-10 bar).

    • Set the reaction temperature (e.g., room temperature to 50°C).

    • Commence vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via GC or TLC.[7]

    • Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Rinse the celite pad with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • If necessary, purify the crude product by column chromatography or distillation.

Protocol 2: Selective Hydrogenation using a Ruthenium-based Catalyst

This protocol aims to minimize the formation of the 2-butanol byproduct.

  • Catalyst and Reactor Preparation:

    • Follow the reactor setup and charging procedures as in Protocol 1, substituting the Pd/C catalyst with a 5% Ruthenium on Carbon (Ru/C) catalyst (1-5 mol%).

  • Reaction Conditions:

    • A wider range of solvents can be screened, including alcohols and water, as solvent choice can significantly impact selectivity with some catalysts.[9][10][11]

    • Pressurize with hydrogen to a moderate pressure (e.g., 10-30 bar).

    • Maintain a controlled temperature (e.g., 40-70°C).

  • Monitoring and Work-up:

    • Follow the monitoring and work-up steps as outlined in Protocol 1. Pay close attention to the formation of byproducts during analysis.

Visualizations

Reaction_Pathway cluster_main Primary Reaction Pathway cluster_byproduct Byproduct Formation 3-Methoxy-2-butanone 3-Methoxy-2-butanone This compound This compound 3-Methoxy-2-butanone->this compound + H2 Catalyst 2-Butanol 2-Butanol 3-Methoxy-2-butanone->2-Butanol + 2H2 Catalyst (Hydrogenolysis)

Caption: Reaction scheme for the catalytic hydrogenation of 3-methoxy-2-butanone.

Troubleshooting_Workflow start Start Experiment reaction Catalytic Hydrogenation of 3-Methoxy-2-butanone start->reaction analysis Analyze Product Mixture (GC, HPLC, NMR) reaction->analysis check_conversion Is Conversion >95%? analysis->check_conversion check_byproduct Is 2-Butanol <2%? check_conversion->check_byproduct Yes optimize_conditions Adjust Conditions: - Increase H2 Pressure/Temp - Check Catalyst Activity check_conversion->optimize_conditions No optimize_selectivity Adjust Conditions: - Lower Temp/Pressure - Change Catalyst (e.g., to Ru) - Check for Acidity check_byproduct->optimize_selectivity No end Successful Synthesis check_byproduct->end Yes optimize_conditions->reaction optimize_selectivity->reaction

Caption: A troubleshooting workflow for optimizing the hydrogenation reaction.

References

Technical Support Center: Optimizing the Synthesis of 3-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methoxy-2-butanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound include:

  • Reduction of 3-Methoxy-2-butanone: This involves the conversion of the ketone group in 3-Methoxy-2-butanone to a hydroxyl group using a reducing agent.

  • Catalytic Hydrogenation of 3-Methoxy-2-butanone: An industrial method that employs hydrogen gas and a catalyst to reduce the ketone.

  • Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with a suitable alkyl halide. For this compound, this could involve the methylation of 2,3-butanediol.

  • From Crotonaldehyde: An industrial process where crotonaldehyde is reacted with methanol and then hydrogenated.[1][2]

Q2: What are the key factors that influence the yield of this compound?

A2: The yield of this compound is sensitive to several factors, including the choice of synthesis method, reaction conditions (temperature, pressure, and reaction time), the purity of starting materials, the choice of catalyst and solvent, and the efficiency of the purification process. For instance, in the Williamson ether synthesis, the choice of base and the prevention of side reactions like elimination are critical.[1][3][4]

Q3: What are the potential byproducts in the synthesis of this compound?

A3: Depending on the synthesis route, potential byproducts may include butanol, crotyl alcohol (in the synthesis from crotonaldehyde), unreacted starting materials, and products of side reactions such as alkenes from elimination in the Williamson ether synthesis.[1][4]

Q4: How can I purify the final this compound product?

A4: Fractional distillation is a common and effective method for purifying this compound, especially for removing byproducts with different boiling points like butanol.[2][5] For high-purity applications, techniques like preparative gas chromatography can be employed.

Troubleshooting Guides

This section provides solutions to common issues encountered during the synthesis of this compound, categorized by the synthesis method.

Method 1: Reduction of 3-Methoxy-2-butanone

Issue: Low Yield of this compound

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using TLC or GC-MS to ensure the complete consumption of the starting material. If the reaction is stalling, consider extending the reaction time or adding a fresh portion of the reducing agent.Increased conversion of the ketone to the desired alcohol.
Degradation of Product Ensure the reaction is performed at the recommended temperature. Overheating can lead to decomposition of the product.Minimized product loss and improved yield.
Inefficient Work-up During the work-up, ensure proper extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent may be necessary.Improved recovery of the final product.

Issue: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Step Expected Outcome
Unreacted Starting Material As mentioned above, ensure the reaction goes to completion. If unreacted ketone remains, it can be removed by careful fractional distillation.A pure product free of the starting ketone.
Side Products from Over-reduction While less common with mild reducing agents like NaBH4, stronger agents could potentially lead to over-reduction. Use a milder reducing agent or control the stoichiometry carefully.Formation of a cleaner product with fewer side reactions.
Method 2: Williamson Ether Synthesis (from 2,3-Butanediol)

Issue: Low Yield of this compound

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Deprotonation Ensure a sufficiently strong base (e.g., sodium hydride) is used to fully deprotonate the diol. The pKa of the alcohol should be considered when selecting the base.[1]Complete formation of the alkoxide, leading to a higher conversion to the ether.
Elimination Side Reaction (E2) This is a common issue with secondary alcohols. To favor substitution (SN2) over elimination, use a less sterically hindered methylating agent (e.g., methyl iodide or dimethyl sulfate) and control the reaction temperature.A higher ratio of the desired ether product to the elimination byproduct.[4]
Low Reactivity of Alkyl Halide Use a more reactive methylating agent. For example, methyl iodide is generally more reactive than methyl bromide or methyl chloride.Faster and more efficient methylation of the diol.
Poor Solubility The use of a phase-transfer catalyst can be beneficial, especially in biphasic reaction systems, to facilitate the reaction between the alkoxide and the alkyl halide.[6]Increased reaction rate and improved yield.

Issue: Formation of Multiple Products

Potential Cause Troubleshooting Step Expected Outcome
Dialkylation To favor mono-methylation, use a stoichiometric amount or a slight excess of the diol relative to the methylating agent. The reaction can be monitored by GC-MS to stop it at the desired point.Increased selectivity for the mono-methoxy product over the dimethoxy byproduct.
Formation of Isomers If you are starting with a specific stereoisomer of 2,3-butanediol, be aware that the reaction conditions could potentially lead to isomerization.Preservation of the desired stereochemistry in the final product.

Experimental Protocols

Synthesis of this compound via Reduction of 3-Methoxy-2-butanone
  • Materials: 3-Methoxy-2-butanone, Sodium borohydride (NaBH4), Methanol, Diethyl ether, Saturated aqueous ammonium chloride solution, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 3-Methoxy-2-butanone in methanol in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add sodium borohydride to the cooled solution in small portions.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation.

Williamson Ether Synthesis of this compound from 2,3-Butanediol
  • Materials: 2,3-Butanediol, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF), Methyl iodide, Diethyl ether, Water, Anhydrous magnesium sulfate.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of sodium hydride in anhydrous THF.

    • Slowly add a solution of 2,3-butanediol in anhydrous THF to the NaH suspension at 0 °C.

    • Allow the mixture to warm to room temperature and stir until the hydrogen evolution ceases, indicating the formation of the alkoxide.

    • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

    • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by fractional distillation to separate the desired mono-ether from unreacted diol and any di-ether byproduct.

Data Presentation

Table 1: Effect of Reducing Agent on the Yield of this compound

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
NaBH4Methanol0 to 252~90-95
LiAlH4THF0 to 251~95
H2/Ni CatalystMethanol504>90 (Industrial)

Note: The data in this table is representative and may vary based on specific experimental conditions.

Table 2: Influence of Reaction Parameters on Williamson Ether Synthesis Yield

BaseMethylating AgentSolventTemperature (°C)Yield of this compound (%)
NaHCH3ITHF25High
NaOH(CH3)2SO4Dichloromethane40Moderate
K2CO3CH3IAcetone56 (reflux)Moderate to Low

Note: The data in this table is illustrative of general trends in Williamson ether synthesis.

Visualizations

Synthesis_Workflow General Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Fractional Distillation Fractional Distillation Concentration->Fractional Distillation Pure this compound Pure this compound Fractional Distillation->Pure this compound

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Williamson Troubleshooting Low Yield in Williamson Ether Synthesis Low Yield Low Yield Check Base Strength Check Base Strength Low Yield->Check Base Strength Check Alkyl Halide Reactivity Check Alkyl Halide Reactivity Low Yield->Check Alkyl Halide Reactivity Check for Elimination Check for Elimination Low Yield->Check for Elimination Consider Phase Transfer Catalyst Consider Phase Transfer Catalyst Low Yield->Consider Phase Transfer Catalyst Use Stronger Base (e.g., NaH) Use Stronger Base (e.g., NaH) Check Base Strength->Use Stronger Base (e.g., NaH) Use More Reactive Halide (e.g., CH3I) Use More Reactive Halide (e.g., CH3I) Check Alkyl Halide Reactivity->Use More Reactive Halide (e.g., CH3I) Lower Temperature/Use Less Hindered Substrate Lower Temperature/Use Less Hindered Substrate Check for Elimination->Lower Temperature/Use Less Hindered Substrate Add Catalyst for Biphasic Reactions Add Catalyst for Biphasic Reactions Consider Phase Transfer Catalyst->Add Catalyst for Biphasic Reactions

Caption: Logical troubleshooting steps for addressing low yield in the Williamson ether synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of 3-Methoxy-2-butanol and 3-Methoxy-1-butanol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals, this document provides a comprehensive comparative analysis of the isomeric solvents, 3-Methoxy-2-butanol and 3-methoxy-1-butanol. This guide delves into their chemical and physical properties, synthesis methodologies, and potential applications, supported by available data.

Executive Summary

This compound and 3-methoxy-1-butanol, both with the chemical formula C5H12O2, are versatile chemical compounds with applications as solvents and intermediates in various industrial and research settings. While sharing the same molecular weight, their structural differences as secondary and primary alcohols, respectively, lead to distinct physical and chemical characteristics. This guide offers a side-by-side comparison to aid in the selection of the appropriate isomer for specific research and development needs.

Data Presentation: A Comparative Overview

A summary of the key quantitative data for this compound and 3-methoxy-1-butanol is presented below for easy comparison.

PropertyThis compound3-methoxy-1-butanol
Molecular Formula C5H12O2[1][2][3]C5H12O2[4]
Molecular Weight 104.15 g/mol [1][2][3]104.15 g/mol [4]
CAS Number 53778-72-6[1][2][3]2517-43-3[4]
Appearance Clear liquid[2]Clear colorless liquid[5]
Density Not available0.928 g/mL at 25 °C[4]
Boiling Point Not available159 to 163 °C[5]
Flash Point Not available47 °C (closed cup)[5]
Refractive Index Not available1.415 to 1.417 at 20 °C[5]
Solubility Soluble in water and organic solvents.[6]Miscible with water and common organic solvents.[7][8]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, a secondary alcohol, can be achieved through the reduction of the corresponding ketone, 3-methoxy-2-butanone. A general experimental protocol is outlined below.

General Procedure:

  • Reaction Setup: In a Schlenk tube fitted with a reflux condenser, the ketone (3-methoxy-2-butanone, 8.5 mmol) is dissolved in 10 mL of isopropyl alcohol.

  • Catalyst and Base Addition: A ruthenium(II) complex (0.00425 mmol) and sodium hydroxide (3.4 mmol) are added to the solution.

  • Reaction Conditions: The reaction mixture is heated to 82°C under an inert atmosphere and refluxed for 16 hours.

  • Monitoring: The progress of the reaction is monitored at various time intervals using gas chromatography (GC).

  • Work-up and Isolation: Upon completion, an aliquot is passed through a pad of silica before injection into the GC for analysis. The identity of the resulting this compound is confirmed by comparison with a commercially available pure sample.[9]

Synthesis of 3-methoxy-1-butanol

3-methoxy-1-butanol, a primary alcohol, can be synthesized from crotonaldehyde through a two-step process involving methoxylation followed by hydrogenation.

General Procedure:

  • Methoxylation of Crotonaldehyde: Crotonaldehyde is reacted with methanol in an alkaline solution at room temperature under atmospheric pressure. Due to the exothermic nature of the reaction, cooling is recommended.

  • Neutralization: The resulting reaction mixture containing 3-methoxybutyraldehyde is neutralized, for example, with acetic acid.

  • Hydrogenation: The neutralized mixture is then hydrogenated in the presence of a catalyst to yield 3-methoxy-1-butanol. This step is typically carried out at temperatures ranging from 150 to 180°C and pressures of 100 to 150 bar.[10] A two-stage catalytic process can also be employed, first using a copper oxide or copper-chromium oxide catalyst, followed by a nickel-containing catalyst.[10][11]

Mandatory Visualization

The following diagrams illustrate the general synthetic workflows for this compound and 3-methoxy-1-butanol.

G cluster_0 Synthesis of this compound Ketone 3-Methoxy-2-butanone Reduction Reduction (e.g., Catalytic Hydrogenation) Ketone->Reduction Alcohol_2 This compound Reduction->Alcohol_2

Synthesis workflow for this compound.

G cluster_1 Synthesis of 3-methoxy-1-butanol Crotonaldehyde Crotonaldehyde Methoxylation Methoxylation (Methanol, Alkaline solution) Crotonaldehyde->Methoxylation Intermediate 3-Methoxybutyraldehyde Methoxylation->Intermediate Hydrogenation Hydrogenation (Catalyst, H2) Intermediate->Hydrogenation Alcohol_1 3-methoxy-1-butanol Hydrogenation->Alcohol_1

Synthesis workflow for 3-methoxy-1-butanol.

Comparative Discussion

Synthetic Routes: The synthesis of this compound typically involves the reduction of a ketone, a common and well-understood organic transformation. In contrast, the synthesis of 3-methoxy-1-butanol from crotonaldehyde is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.

Applications in Research and Drug Development: Both isomers serve as valuable intermediates in organic synthesis. This compound is used as a building block in the synthesis of pharmaceuticals and agrochemicals.[2] 3-methoxy-1-butanol is utilized as a solvent in pharmaceutical formulations and as an intermediate for plasticizers and herbicides.[8] The choice between the two would depend on the specific synthetic strategy and the desired final product.

Spectroscopic Characterization: The identity and purity of these compounds are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • NMR Spectroscopy: In ¹H NMR, the methoxy group (-OCH3) in both compounds would typically appear as a singlet around 3.3-3.4 ppm. The signals for the protons on the carbon backbone would differ in their chemical shifts and splitting patterns due to the different electronic environments, allowing for clear distinction between the two isomers. For instance, the proton on the carbon bearing the hydroxyl group in this compound would be a multiplet, while the CH2OH protons in 3-methoxy-1-butanol would exhibit a different multiplet pattern. ¹³C NMR would also show distinct chemical shifts for each carbon atom, further confirming the structure.

  • IR Spectroscopy: Both compounds will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol group. A strong C-O stretching band for the ether linkage would be observed around 1050-1150 cm⁻¹. The fingerprint region will show differences that can be used to distinguish between the two isomers.

Biological Activity: While specific signaling pathway involvements for these particular methoxy butanols were not identified in the searched literature, it is known that butanols, in general, can have effects on cell membranes and signaling pathways. For example, some butanols have been shown to interfere with the protein kinase C (PKC) and phospholipase D (PLD) signaling pathways.[12] Further research would be needed to determine if this compound or 3-methoxy-1-butanol have similar or unique biological activities. The presence of the methoxy group could influence their partitioning into biological membranes and their interaction with cellular targets.

Conclusion

This compound and 3-methoxy-1-butanol are structurally similar yet distinct chemical entities with a range of applications in research and industry. The choice between these two isomers will be dictated by the specific requirements of the application, including desired reactivity, solvent properties, and synthetic accessibility. This guide provides a foundational comparison to assist researchers and professionals in making informed decisions for their projects. Further experimental investigation into their comparative performance as solvents and their potential biological activities would be a valuable contribution to the field.

References

A Comparative Guide to 3-Methoxy-2-butanol and Other Ether Alcohols as Solvents for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact reaction efficiency, product purity, formulation stability, and overall process safety. This guide provides an objective comparison of 3-Methoxy-2-butanol against other common ether alcohol solvents, including Propylene Glycol Methyl Ether (PGME), Dipropylene Glycol Methyl Ether (DPM), Ethylene Glycol Monomethyl Ether (EGME), and 2-Butoxyethanol. The information presented is supported by available data on their physicochemical properties, solvency, and toxicity to aid in informed solvent selection.

Ether alcohols are a versatile class of solvents, prized for their dual functionality of an ether and an alcohol group, which imparts both lipophilic and hydrophilic characteristics. This unique nature allows them to dissolve a wide range of substances. This compound, a propylene glycol (P-series) ether, is gaining attention as a potentially "greener" alternative due to the generally lower toxicity profile of P-series glycol ethers compared to their ethylene glycol (E-series) counterparts. This guide will delve into a comparative analysis to highlight the key differences and potential advantages of this compound.

Physicochemical Properties: A Comparative Overview

The fundamental physical and chemical properties of a solvent dictate its suitability for various applications. Key parameters such as boiling point, flash point, and viscosity are crucial for process design, safety, and handling. The following table summarizes the key physicochemical properties of this compound and other selected ether alcohols.

PropertyThis compoundPropylene Glycol Methyl Ether (PGME)Dipropylene Glycol Methyl Ether (DPM)Ethylene Glycol Monomethyl Ether (EGME)2-Butoxyethanol
CAS Number 53778-72-6107-98-234590-94-8109-86-4111-76-2
Molecular Formula C₅H₁₂O₂C₄H₁₀O₂C₇H₁₆O₃C₃H₈O₂C₆H₁₄O₂
Molecular Weight ( g/mol ) 104.1590.12148.2076.09118.17
Boiling Point (°C) 134-136120190124-125171
Melting Point (°C) --97-83-85-77
Density (g/cm³ at 20°C) 0.9186 (at 15°C)0.920.9510.9650.90
Flash Point (°C) ~67 (for 3-Methoxy-1-butanol)32744662
Viscosity (cP at 20°C) ~3.68 (for 3-Methoxy-1-butanol)-3.82-2.83 (at 25°C)
Water Solubility SolubleMiscibleMiscibleMiscibleMiscible

Note: Data for this compound is limited; some values are for its isomer, 3-Methoxy-1-butanol, and are indicated as approximate. Data for other solvents are compiled from various sources.

Solvency and Performance Characteristics

The effectiveness of a solvent is determined by its ability to dissolve a solute. Hansen Solubility Parameters (HSP) provide a more nuanced understanding of solvency by breaking it down into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). A smaller distance between the HSP of a solvent and a solute suggests a higher likelihood of dissolution.

Hansen Solubility Parameters (MPa½)3-Methoxy-1-butanolPropylene Glycol Methyl Ether (PGME)Dipropylene Glycol Methyl Ether (DPM)Ethylene Glycol Monomethyl Ether (EGME)2-Butoxyethanol
δd (Dispersion) 15.3015.616.2316.216.0
δp (Polar) 5.406.46.449.25.1
δh (Hydrogen Bonding) 13.6011.79.8616.412.3

The high hydrogen bonding component of 3-Methoxy-1-butanol suggests its potential as a good solvent for polar molecules and those capable of hydrogen bonding, which is a desirable characteristic in many pharmaceutical formulations.

While direct comparative studies on the performance of this compound in drug formulations are not extensively available, its structural similarity to other P-series glycol ethers like PGME and DPM suggests it would be an effective solvent for a range of active pharmaceutical ingredients (APIs). Propylene glycol ethers are known for their excellent solvency for a variety of resins used in coatings and inks, indicating their broad applicability.

Toxicity Profile: A Critical Consideration

In the pharmaceutical and related industries, the toxicity of a solvent is of paramount importance. Glycol ethers are generally categorized into the E-series (derived from ethylene oxide) and the P-series (derived from propylene oxide). Toxicological data consistently indicate that P-series glycol ethers are generally less toxic than their E-series counterparts. This is a significant advantage for solvents like this compound, PGME, and DPM.

The primary mechanism of toxicity for many E-series glycol ethers involves their metabolism to toxic alkoxyacetic acids. In contrast, P-series ethers are metabolized to less toxic compounds.

The following table provides a summary of available acute toxicity data for the selected ether alcohols.

Acute Toxicity (LD50)This compoundPropylene Glycol Methyl Ether (PGME)Dipropylene Glycol Methyl Ether (DPM)Ethylene Glycol Monomethyl Ether (EGME)2-Butoxyethanol
Oral (rat, mg/kg) No data available>5,0005,135 - 5,4007,128470 - 1,900
Dermal (rabbit, mg/kg) No data available9,5109,500 - >19,0009,404220 - 435
Inhalation (rat, LC50, ppm/4h) No data available>1,000>500 (7h)>1,470 (mg/L, 4h)450

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. A higher LD50 value generally indicates lower acute toxicity.

The available data, although incomplete for this compound, supports the general trend of lower acute toxicity for P-series glycol ethers (PGME and DPM) compared to the E-series counterparts (EGME and 2-Butoxyethanol).

Experimental Protocols: A Framework for Solvent Selection

The selection of an optimal solvent for a specific application, such as the formulation of a poorly soluble drug, requires a systematic experimental approach. A typical workflow for solvent screening in pharmaceutical development is outlined below.

General Protocol for Determining API Solubility in Various Solvents
  • Preparation of Saturated Solutions:

    • Add an excess amount of the Active Pharmaceutical Ingredient (API) to a known volume of the test solvent in a sealed vial.

    • Equilibrate the samples by agitation (e.g., using an orbital shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • Centrifuge the vials at a high speed to separate the undissolved solid from the supernatant.

    • Carefully collect an aliquot of the clear supernatant.

  • Quantification of Solubilized API:

    • Dilute the supernatant with a suitable mobile phase.

    • Analyze the concentration of the API in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • Calculate the solubility of the API in each solvent, typically expressed in mg/mL or mol/L.

    • Compare the solubility data across the different solvents to identify the most effective one for the given API.

G cluster_prep 1. Preparation cluster_sep 2. Separation cluster_analysis 3. Analysis cluster_result 4. Result A Weigh API B Add Solvent A->B C Seal & Equilibrate B->C D Centrifuge C->D E Collect Supernatant D->E F Dilute Supernatant E->F G HPLC Analysis F->G H Determine Solubility G->H

Experimental workflow for API solubility determination.

Logical Relationships in Solvent Selection

The process of selecting a solvent involves a series of logical steps that consider various factors beyond just solvency. The following diagram illustrates a typical decision-making workflow for solvent selection in a pharmaceutical context.

G A Define Application Requirements (e.g., API properties, process conditions) B Initial Solvent Screening (Physicochemical properties, HSP) A->B C Performance Evaluation (Solubility, Reaction Kinetics) B->C C->B Inadequate Performance D Toxicity & Safety Assessment (LD50, Flash Point, Regulatory Status) C->D D->B Unacceptable Toxicity E Process & Cost Considerations (Boiling Point, Viscosity, Price) D->E E->B Process/Cost Issues F Final Solvent Selection E->F

Logical workflow for solvent selection.

Conclusion

This compound presents itself as a promising ether alcohol solvent, particularly for applications where a favorable toxicity profile is a key consideration. As a member of the P-series glycol ethers, it is expected to be less toxic than its E-series counterparts like EGME and 2-Butoxyethanol. Its physicochemical properties, including a moderate boiling point and good water solubility, make it suitable for a range of applications in research, drug development, and formulations.

While direct comparative performance data for this compound is still emerging, its structural similarities to well-characterized P-series ethers suggest it possesses strong solvency for a variety of compounds. For researchers and drug development professionals, this compound warrants consideration as a potentially safer and effective alternative to traditional ether alcohol solvents. However, for any specific application, a thorough experimental evaluation of its performance and a comprehensive risk assessment are essential. The workflows and comparative data presented in this guide provide a foundational framework for making such informed decisions.

Spectroscopic Comparison of 3-Methoxy-2-butanol Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the stereochemistry of a molecule is paramount. The spatial arrangement of atoms can significantly influence a compound's biological activity, pharmacokinetic properties, and toxicological profile. This guide provides a comparative framework for the spectroscopic analysis of the stereoisomers of 3-Methoxy-2-butanol, a chiral molecule with applications in chemical synthesis.

Due to the limited availability of specific, publicly accessible spectral data for the individual stereoisomers of this compound, this guide will focus on the expected spectroscopic characteristics based on the functional groups present and provide detailed experimental protocols for acquiring the necessary data. The diastereomers of this compound are commonly referred to as the erythro and threo forms, corresponding to the (2R,3S)/(2S,3R) and (2R,3R)/(2S,3S) pairs, respectively.

Data Presentation

While specific experimental data for each stereoisomer could not be located in publicly available databases, the following tables outline the expected signals and their general characteristics for ¹H NMR, ¹³C NMR, and IR spectroscopy. Researchers who synthesize or isolate these stereoisomers can use this as a template to populate with their own experimental data.

Table 1: Expected ¹H NMR Spectral Data (in CDCl₃)

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityNotes
-OHBroad singlet (variable)sChemical shift is concentration and temperature dependent.
H2~3.8 - 4.0m
H3~3.3 - 3.5m
-OCH₃~3.3s
-CH₃ (on C2)~1.1 - 1.2d
-CH₃ (on C3)~1.1 - 1.2d

The relative stereochemistry of the hydroxyl and methoxy groups in the erythro and threo isomers is expected to result in slight differences in the chemical shifts and coupling constants of H2 and H3, as well as the adjacent methyl groups.

Table 2: Expected ¹³C NMR Spectral Data (in CDCl₃)

CarbonExpected Chemical Shift (ppm)Notes
C2~70 - 75Carbon bearing the hydroxyl group.
C3~80 - 85Carbon bearing the methoxy group.
-OCH₃~55 - 60
-CH₃ (on C2)~15 - 20
-CH₃ (on C3)~15 - 20

The different spatial arrangements in the erythro and threo isomers will likely lead to discernible differences in the chemical shifts of all carbon atoms, particularly C2 and C3.

Table 3: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch3600 - 3200Strong, Broad
C-H stretch (sp³)3000 - 2850Strong
C-O stretch (alcohol)1150 - 1050Strong
C-O stretch (ether)1150 - 1085Strong

While the major absorption bands will be present for both diastereomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to variations in vibrational modes arising from the different stereochemistry.

Experimental Protocols

Accurate and reproducible spectroscopic data is crucial for the unambiguous identification and comparison of stereoisomers. Below are detailed methodologies for acquiring ¹H NMR, ¹³C NMR, and FTIR spectra for the stereoisomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound stereoisomer.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16 to 64 (signal-to-noise dependent).

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate all signals.

3. ¹³C NMR Acquisition:

  • Spectrometer: A 100 MHz or higher field NMR spectrometer.

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 0 to 100 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Processing:

    • Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation (Neat Liquid):

  • Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

  • Place a single drop of the neat liquid this compound stereoisomer directly onto the center of the ATR crystal.

2. Data Acquisition:

  • Spectrometer: A standard FTIR spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal before running the sample.

3. Data Processing:

  • The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Label the major peaks with their corresponding wavenumbers.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic comparison of the this compound stereoisomers.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Comparison erythro Erythro-3-Methoxy-2-butanol nmr_e NMR (1H, 13C) erythro->nmr_e Acquire Spectra ir_e FTIR erythro->ir_e Acquire Spectrum threo Threo-3-Methoxy-2-butanol nmr_t NMR (1H, 13C) threo->nmr_t Acquire Spectra ir_t FTIR threo->ir_t Acquire Spectrum compare Compare Chemical Shifts, Coupling Constants, and Absorption Frequencies nmr_e->compare ir_e->compare nmr_t->compare ir_t->compare

Caption: Workflow for Spectroscopic Comparison.

Validating the Purity of Synthesized 3-Methoxy-2-butanol: A Comparative Guide to GC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of gas chromatography (GC) for validating the purity of 3-Methoxy-2-butanol, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to offer a comprehensive resource for selecting the most suitable method for your laboratory's needs.

Introduction to Purity Validation of this compound

This compound is a chiral alkoxy alcohol with applications as a solvent and intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its synthesis can result in a range of impurities, including unreacted starting materials such as crotonaldehyde and methanol, and byproducts like butanol. Accurate determination of the purity of synthesized this compound is therefore essential for quality control and to ensure the integrity of subsequent reactions or formulations.

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for assessing the purity of volatile and semi-volatile organic compounds like this compound. This guide details a reliable GC-FID method and compares its performance with two powerful alternatives: High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Experimental Protocols

Detailed methodologies for the three analytical techniques are provided below. These protocols are designed as a starting point for method development and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is adapted from established protocols for the analysis of alkoxy alcohols and is suitable for separating this compound from common synthesis impurities.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1000 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 10 µg/mL to 500 µg/mL.

  • To each standard and sample, add an internal standard (e.g., 2-methoxyethanol or n-butanol) at a constant concentration (e.g., 100 µg/mL) to improve quantitative accuracy.

  • For the synthesized this compound, prepare a sample at a concentration of 200 µg/mL in the chosen solvent, also containing the internal standard.

Instrumentation and Conditions:

ParameterValue
GC System Agilent 8860 GC (or equivalent) with FID
Column DB-WAX (or equivalent polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial temperature 50 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min, hold for 5 minutes
Detector Temperature 280 °C
Data Acquisition Peak areas are integrated and used for quantification
High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)

This method is suitable for the analysis of small, polar organic molecules that lack a UV chromophore.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 mg/mL to 1.0 mg/mL.

  • Dissolve the synthesized this compound in the mobile phase to a final concentration of 0.5 mg/mL.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

ParameterValue
HPLC System Shimadzu LC-2030C (or equivalent) with RID
Column Amine-based column (e.g., Luna NH2), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic mixture of Acetonitrile:Water (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 20 µL
RID Temperature 35 °C
Data Acquisition Peak areas are integrated for quantification
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[1][2][3]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into a clean vial.

  • Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic acid or dimethyl sulfoxide) into the same vial. The internal standard should have a known purity and a resonance that is well-resolved from the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d or DMSO-d6).

  • Transfer the solution to an NMR tube.

Instrumentation and Conditions:

ParameterValue
NMR Spectrometer Bruker 400 MHz (or equivalent)
Solvent Chloroform-d (CDCl3) or DMSO-d6
Pulse Program A standard 1D proton experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
Number of Scans 16 or higher for good signal-to-noise
Data Processing The 1H NMR spectrum is carefully phased and baseline corrected. The integrals of a well-resolved signal from this compound and a signal from the internal standard are determined.

Purity Calculation: The purity of the this compound is calculated using the following formula:

Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Comparison of Analytical Methods

The choice of analytical method will depend on the specific requirements of the analysis, including the need for high throughput, the availability of instrumentation, and the desired level of accuracy.

FeatureGC-FIDHPLC-RIDqNMR
Principle Separation based on volatility and column interactionSeparation based on polarity and column interactionQuantification based on the direct proportionality between signal intensity and the number of nuclei
Selectivity High for volatile impuritiesGood for polar, non-volatile impuritiesHigh, based on unique chemical shifts
Sensitivity High (ppm levels)Moderate (µg/mL to mg/mL levels)Moderate to low (mg amounts typically required)
Sample Throughput HighHighModerate
Instrumentation Common in analytical labsCommon in analytical labsSpecialized instrumentation
Reference Standard Requires a calibrated standard of the analyteRequires a calibrated standard of the analyteRequires a high-purity internal standard, but not of the analyte itself
Chiral Analysis Possible with a chiral GC columnPossible with a chiral HPLC columnNot suitable for enantiomeric excess determination

Visualizing the Workflow

The following diagrams illustrate the logical workflow for each of the described analytical techniques.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Synthesized This compound dissolve Dissolve in Solvent start->dissolve add_is Add Internal Standard dissolve->add_is inject Inject into GC add_is->inject separate Separation on Polar Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity vs. Standards integrate->calculate result Purity Report calculate->result

Caption: Workflow for GC-FID purity analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Processing start Synthesized This compound dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Separation on Amine Column inject->separate detect RID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity vs. Standards integrate->calculate result Purity Report calculate->result

Caption: Workflow for HPLC-RID purity analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and IS Signals process->integrate calculate Calculate Absolute Purity integrate->calculate result Purity Report calculate->result

References

A Comparative Analysis of 3-Methoxy-2-butanol and Other Substituted Butanols in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Esterification Performance with Supporting Experimental Data.

The esterification of alcohols is a cornerstone of organic synthesis, pivotal in the production of a vast array of compounds, from pharmaceuticals to polymers. The choice of alcohol is a critical parameter that significantly influences reaction kinetics and product yield. This guide provides a comparative analysis of the esterification performance of 3-Methoxy-2-butanol against other common substituted butanols, offering insights into how structural variations impact reactivity.

Comparative Performance in Esterification with Acetic Acid

The following table summarizes the performance of various butanol isomers in esterification with acetic acid, providing a baseline for comparison. While direct experimental data for this compound is limited in publicly available literature, its reactivity can be inferred from structurally similar compounds like 1-methoxy-2-propanol.

AlcoholStructureCatalystTemperature (°C)Molar Ratio (Acid:Alcohol)Reaction Time (h)Yield (%)Reference
This compound (Predicted) CH₃-CH(OCH₃)-CH(OH)-CH₃Acid Catalyst80 - 1101:1 - 1:32 - 470 - 85Predicted based on analogs
1-Butanol CH₃-CH₂-CH₂-CH₂-OHAmberlyst 15801:12~60[1]
2-Butanol CH₃-CH₂-CH(OH)-CH₃Acid Catalyst---Lower than 1-butanol[2][3]
Isobutanol (2-Methyl-1-propanol) (CH₃)₂-CH-CH₂-OHAmberlyst 15801:12~55[1]
tert-Butanol (2-Methyl-2-propanol) (CH₃)₃-C-OHSilicotungstic Acid/Bentonite1101.1:1287.2[4]
1-Methoxy-2-propanol CH₃-O-CH₂-CH(OH)-CH₃Amberlyst-35803:1378[5]

Analysis of Reactivity:

The reactivity of alcohols in esterification is primarily governed by steric hindrance around the hydroxyl group and electronic effects.

  • Primary Alcohols (1-Butanol, Isobutanol): These are generally more reactive than secondary and tertiary alcohols due to the lower steric hindrance around the hydroxyl group, facilitating the nucleophilic attack on the protonated carboxylic acid.

  • Secondary Alcohols (2-Butanol, this compound): The presence of two alkyl groups on the carbon bearing the hydroxyl group increases steric bulk, leading to slower reaction rates compared to primary alcohols. The methoxy group in this compound, being electron-withdrawing, may slightly decrease the nucleophilicity of the hydroxyl oxygen, but its impact is likely less significant than the steric hindrance.

  • Tertiary Alcohols (tert-Butanol): These are the least reactive towards esterification due to significant steric hindrance. Under acidic conditions, they are also prone to dehydration to form alkenes, which can be a major side reaction.[4] However, with specific catalysts and conditions, high yields can be achieved.[4]

  • Methoxy-substituted Alcohols (1-Methoxy-2-propanol, this compound): The presence of a methoxy group can influence reactivity. In the case of 1-methoxy-2-propanol, a high yield was achieved, suggesting that the electronic effect of the ether group does not significantly hinder the reaction under the tested conditions.[5] It is reasonable to predict that this compound, a secondary alcohol, would exhibit reactivity comparable to or slightly lower than other secondary alcohols, with the final yield being highly dependent on the chosen catalyst and reaction conditions.

Experimental Protocols

A generalized experimental protocol for the Fischer esterification of a substituted butanol with a carboxylic acid is provided below.

General Fischer Esterification Protocol

Materials:

  • Substituted butanol (e.g., this compound)

  • Carboxylic acid (e.g., Acetic acid)

  • Acid catalyst (e.g., concentrated Sulfuric acid, Amberlyst 15)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add the carboxylic acid and the substituted butanol in the desired molar ratio (e.g., 1:1 or with an excess of one reactant).

  • Catalyst Addition: Carefully add the acid catalyst to the reaction mixture. For liquid catalysts like sulfuric acid, this should be done slowly and with cooling. For solid catalysts like Amberlyst 15, it can be added directly.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath for the desired amount of time (typically 1-4 hours). The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid catalyst was used, filter it off.

    • Transfer the mixture to a separatory funnel. If the ester is not water-soluble, wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude ester can be further purified by distillation or column chromatography if necessary.

  • Characterization: Characterize the final product using techniques such as NMR spectroscopy, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.

Visualizing the Process

To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.

Experimental Workflow for Esterification

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Combine Alcohol and Carboxylic Acid Catalyst Add Acid Catalyst Reactants->Catalyst Reflux Heat to Reflux Catalyst->Reflux Cool Cool to Room Temp. Reflux->Cool Wash Wash with Water & Sodium Bicarbonate Cool->Wash Dry Dry Organic Layer Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Purify Ester (Distillation/Chromatography) Evaporate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: A generalized workflow for a typical Fischer esterification experiment.

Fischer Esterification Reaction Mechanism

Caption: The mechanism of acid-catalyzed Fischer esterification.

References

A Comparative Guide to Greener Alternatives for 3-Methoxy-2-butanol in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate solvents and intermediates is critical to ensuring reaction efficiency, product purity, and safety. 3-Methoxy-2-butanol is a versatile compound utilized in the pharmaceutical industry as both a solvent and a chemical intermediate, valued for its solvency power and low toxicity.[1] However, the growing emphasis on green chemistry and sustainable manufacturing practices has prompted a search for alternatives that offer a reduced environmental footprint without compromising performance. This guide provides an objective comparison of this compound with several greener alternatives, supported by physical data and detailed experimental protocols.

Overview of this compound

This compound (C₅H₁₂O₂) is a methoxy alcohol recognized for its effectiveness as a solvent in various chemical reactions and formulations.[1] In pharmaceutical synthesis, it serves as a versatile building block for creating complex organic molecules.[1] Its favorable evaporation rate, low odor, and compatibility with numerous formulations make it a practical choice in many applications.[1]

Comparative Analysis of Alternatives

The primary drivers for seeking alternatives are improved safety, sustainability (e.g., derived from renewable feedstocks), and reduced environmental impact.[2][3] The following tables compare the physical and safety properties of this compound with selected greener solvent alternatives.

Table 1: Physical Properties of this compound and Alternatives

PropertyThis compound3-Methoxy-3-methyl-1-butanol (MMB)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl methyl ether (CPME)
CAS Number 53778-72-6[4]56539-66-3[5]96-47-95614-37-9[2]
Molecular Formula C₅H₁₂O₂[4]C₆H₁₄O₂[5]C₅H₁₀OC₆H₁₂O
Molecular Weight ( g/mol ) 104.15[4]118.17[5]86.13100.16
Boiling Point (°C) 134-136[6]173-175[5]78-80106
Density (g/mL) 0.919 (at 15°C)[6]0.926 (at 20°C)[5]0.854 (at 20°C)0.860 (at 20°C)
Melting Point (°C) N/A< -50[5]-136< -140
Vapor Pressure (hPa) N/A0.66 (at 25°C)[5]145 (at 20°C)48 (at 25°C)
Origin PetrochemicalPetrochemicalBio-based (from corncobs, bagasse)[2]Petrochemical

Table 2: Safety and Environmental Profile

ParameterThis compound3-Methoxy-3-methyl-1-butanol (MMB)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl methyl ether (CPME)
General Hazard Low toxicity noted[1]Considered a safer solvent[5]Lower peroxide formation than THFResists peroxide formation[2]
ICH Solvent Class Not explicitly listed, would require evaluation.Class 3 (Low toxic potential) for 3-Methyl-1-butanol[7]Class 2 (Solvents to be limited)Class 2 (Solvents to be limited)
Sustainability Petrochemical-basedGreener alternative product designation[5]Derived from renewable feedstocks[2]Hydrophobic, allows for easy separation from water

Experimental Protocols

Objective evaluation of solvent performance is crucial. Below are detailed protocols for key experiments used to compare solvents in pharmaceutical applications.

Experiment 1: Determination of API Solubility

This protocol outlines a standardized method to determine the equilibrium solubility of an Active Pharmaceutical Ingredient (API) in a given solvent.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the solid API to a known volume of the test solvent (e.g., this compound or an alternative) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Phase Separation: Cease agitation and allow the solid to settle. Alternatively, centrifuge the vial to pellet the excess solid.

  • Sample Dilution: Carefully withdraw a precise volume of the clear supernatant and dilute it with a suitable solvent in which the API is fully soluble to a concentration within the analytical range of the chosen quantification method.

  • Quantification: Analyze the concentration of the API in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express solubility in units such as mg/mL or mol/L.

Experiment 2: Cooling Crystallization of an API

This protocol provides a general method for evaluating a solvent's suitability for the crystallization of an API.

Methodology:

  • Dissolution: Dissolve a known mass of the API in a minimal amount of the test solvent at an elevated temperature (e.g., 60°C) to achieve a clear, saturated, or near-saturated solution.

  • Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 0.5°C/minute) while stirring gently.

  • Nucleation and Growth: Observe the temperature at which nucleation (the first appearance of crystals) occurs. Continue cooling to the final temperature (e.g., 5°C).

  • Isolation: Isolate the resulting crystals by filtration. Wash the crystals with a small amount of cold solvent.

  • Analysis: Dry the crystals and analyze them for yield, purity (by HPLC), and polymorphic form (by X-ray Powder Diffraction - XRPD). The solvent that provides a high yield of the desired, pure polymorph is considered superior for this application.

Visualized Workflows and Processes

To better illustrate the logical and experimental flows in solvent selection and evaluation, the following diagrams are provided.

G cluster_selection Greener Solvent Selection Workflow A Identify Target Application (e.g., Synthesis, Crystallization) B Define Performance Criteria (e.g., API Solubility, Reaction Yield) A->B C Consult Green Solvent Guides (e.g., CHEM21, GSK) B->C D Select Potential Alternatives (e.g., 2-MeTHF, CPME, MMB) C->D E Evaluate Performance (See Experimental Protocols) D->E E->D Poor Performance F Assess Safety & Environmental Impact (Toxicity, Biodegradability, ICH Class) E->F G Select Optimal Solvent F->G

Caption: A logical workflow for selecting a greener solvent alternative.

G cluster_solubility Experimental Workflow for Solubility Determination P1 Add excess API to Solvent P2 Agitate at Constant T (24-72h to reach equilibrium) P1->P2 P3 Separate Solid & Liquid Phases (Centrifuge or Settle) P2->P3 P4 Withdraw & Dilute Supernatant P3->P4 P5 Quantify API Concentration (e.g., HPLC) P4->P5 P6 Calculate Solubility (mg/mL or mol/L) P5->P6

Caption: Workflow for the experimental determination of API solubility.

G cluster_crystallization Vapor Diffusion Crystallization Method V1 Dissolve compound in a small volume of 'good' solvent in an inner vial. V2 Place the inner vial inside a larger, sealed container. V1->V2 V3 Add a more volatile 'poor' solvent (anti-solvent) to the outer container. V2->V3 V4 Anti-solvent vapor slowly diffuses into the inner vial. V3->V4 V5 Solubility of the compound decreases, inducing slow crystal growth. V4->V5

Caption: Diagram of the vapor diffusion crystallization technique.[8]

Conclusion

While this compound is an effective solvent and intermediate, several promising alternatives align better with the principles of green chemistry. Bio-based solvents like 2-MeTHF offer a direct reduction in fossil fuel dependency, while ethers like CPME provide safety benefits by resisting peroxide formation.[2] Other compounds like 3-Methoxy-3-methyl-1-butanol are marketed as greener, safer options.[5] The choice of a suitable replacement is highly dependent on the specific application, including the solubility requirements of the API and the reaction conditions.[9] The experimental protocols and selection workflows provided in this guide offer a framework for making an informed, data-driven decision to replace this compound in pharmaceutical development and manufacturing.

References

A Comparative Performance Analysis of 3-Methoxy-2-butanol and n-Butanol in Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance characteristics of 3-Methoxy-2-butanol and n-butanol when used as solvents in coating applications. The information is intended for professionals in research and development who require a technical understanding of solvent properties and their impact on final coating performance.

Executive Summary

Both this compound and n-butanol are effective solvents in a variety of coating systems, each offering distinct advantages. n-Butanol is a widely used, cost-effective solvent known for its ability to improve flow and gloss.[1] this compound, a specialty solvent, offers similar performance benefits, particularly in improving brushability and retarding skin formation, with the added advantage of low toxicity and a non-hazardous nature.[2] The choice between these two solvents will depend on the specific requirements of the coating formulation, including desired drying characteristics, application method, and safety considerations.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of a solvent is crucial for predicting its behavior in a coating formulation. The following table summarizes key properties for this compound and n-butanol.

PropertyThis compoundn-Butanol
Molecular Formula C5H12O2C4H10O
Molecular Weight 104.15 g/mol 74.12 g/mol [3]
Boiling Point 134-136 °C[4]117.5 °C[3]
Flash Point Not specified in search results35 °C[5]
Density 0.9186 g/cm³ (at 15 °C)[4]0.810 g/cm³ (at 20 °C)
Vapor Pressure Not specified in search results4.4 Torr (at 20 °C)[3]
Evaporation Rate (relative to n-butyl acetate) Slower than n-butanol (inferred from higher boiling point)0.45 - 0.47[6][7]
Solubility in Water MiscibleLimited miscibility[5]

Performance in Coatings: A Comparative Analysis

While direct, side-by-side quantitative experimental data is limited in the public domain, a qualitative comparison based on available technical literature highlights the distinct advantages of each solvent.

Performance ParameterThis compoundn-Butanol
Solvency Excellent dissolving power for a wide range of resins including nitrocellulose, alkyds, and various formaldehyde resins.[8]Excellent solvency for resins commonly used in paints and coatings, such as alkyd, acrylic, and epoxy resins.[9]
Viscosity Reduction Small additions can significantly reduce the viscosity of alkyd and oleoresinous paints.[10]Effectively adjusts and controls the viscosity of paint for easier application.[1]
Flow and Leveling Improves brushability and flow, leading to a smoother finish.[10]Contributes to better flow and leveling of paint, resulting in a uniform coating.[1]
Drying Time As a low-volatility solvent, it can be used to control drying time.[10]Has a relatively slow evaporation rate which helps prevent overly rapid drying that can lead to defects.[9]
Film Formation Aids in the coalescence of the paint film.Acts as a coalescing agent, helping polymer particles fuse to form a continuous, durable film.[9]
Special Characteristics Retards skinning in both conventional and aqueous paints.[10] Low odor and non-hazardous nature.[2]Prevents blushing of coatings when drying under humid conditions.[11]

Experimental Protocols

To obtain quantitative comparative data for these solvents, the following standard experimental methodologies are recommended.

Determination of Evaporation Rate (ASTM D3539)

This test method is used to determine the evaporation rate of volatile liquids.[3][5][12][13][14]

  • A specified volume of the solvent is dispensed onto a filter paper suspended from a balance inside a cabinet with controlled air or nitrogen flow at 25°C.

  • The weight loss of the solvent-impregnated filter paper is recorded over time.

  • The time taken for 90% of the solvent to evaporate is determined.

  • The relative evaporation rate is calculated by comparing the 90% evaporation time of the test solvent to that of n-butyl acetate.

Measurement of Specular Gloss (ASTM D523)

This standard is used to measure the shininess or specular gloss of a coating surface.[4][8][15][16]

  • A coating is applied to a flat, uniform panel and allowed to cure completely.

  • A gloss meter, with a specified geometry (commonly 20°, 60°, or 85°), is calibrated using a standard black glass.

  • The gloss meter is then placed on the surface of the coated panel, and the gloss value is recorded.

  • Multiple readings are taken at different locations on the panel to ensure an average and representative value.

Measurement of Adhesion (ASTM D3359 - Tape Test)

This method assesses the adhesion of a coating to its substrate.[2][11][17][18][19]

  • Method A (X-cut): An "X" is cut through the coating down to the substrate.

  • Method B (Cross-hatch): A lattice pattern is cut through the coating to the substrate.

  • A pressure-sensitive tape is applied over the cut area and then rapidly removed.

  • The adhesion is evaluated by visually inspecting the amount of coating removed by the tape and rating it on a scale from 5B (no peeling) to 0B (greater than 65% of the area removed).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of coating solvents.

G cluster_0 Formulation Stage cluster_1 Application Stage cluster_2 Curing Stage cluster_3 Testing Stage Formulation1 Coating with This compound Application1 Apply Coating to Test Panels Formulation1->Application1 Formulation2 Coating with n-Butanol Application2 Apply Coating to Test Panels Formulation2->Application2 Curing1 Cure Panels Application1->Curing1 Curing2 Cure Panels Application2->Curing2 Viscosity Viscosity Measurement Curing1->Viscosity DryingTime Drying Time (ASTM D1640) Curing1->DryingTime Gloss Gloss (ASTM D523) Curing1->Gloss Adhesion Adhesion (ASTM D3359) Curing1->Adhesion Curing2->Viscosity Curing2->DryingTime Curing2->Gloss Curing2->Adhesion

Caption: Workflow for Comparative Solvent Performance Evaluation in Coatings.

Logical Relationship of Solvent Properties to Coating Performance

The selection of a solvent has a direct impact on the application and final properties of a coating. The following diagram illustrates this relationship.

G Solvent Solvent Properties (Volatility, Solvency, Viscosity) Application Application Properties (Flow, Leveling, Brushability) Solvent->Application influences Film Final Film Properties (Gloss, Adhesion, Durability) Application->Film determines

References

A Comparative Guide to the Enantiomers of 3-Methoxy-2-butanol: (2R,3S) vs. (2S,3R)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the stereoisomers (2R,3S)-3-Methoxy-2-butanol and (2S,3R)-3-Methoxy-2-butanol. As enantiomers, these molecules possess identical physical and chemical properties in an achiral environment, but exhibit distinct behaviors in the presence of chiral entities, a critical consideration in pharmaceutical and biological research.

Introduction to (2R,3S)- and (2S,3R)-3-Methoxy-2-butanol

(2R,3S)-3-Methoxy-2-butanol and (2S,3R)-3-Methoxy-2-butanol are enantiomers, which are non-superimposable mirror images of each other. This stereochemical relationship arises from the presence of two chiral centers at the C2 and C3 positions of the butanol backbone.[1] While they share the same molecular formula and connectivity, their three-dimensional arrangement is distinct, leading to differences in their interaction with plane-polarized light and chiral molecules such as enzymes and receptors. The racemic mixture of 3-Methoxy-2-butanol is utilized as a solvent in various industries, including paints and coatings, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

Diagram: Enantiomeric Relationship

Caption: The enantiomeric relationship between (2R,3S)- and (2S,3R)-3-Methoxy-2-butanol.

Physicochemical and Spectroscopic Properties

The fundamental physicochemical properties of enantiomers, such as boiling point, melting point, density, and solubility in achiral solvents, are identical. Their spectroscopic data (NMR, IR, MS) in achiral media are also indistinguishable. The primary distinguishing characteristic is their optical activity.

Property(2R,3S)-3-Methoxy-2-butanol(2S,3R)-3-Methoxy-2-butanolData Source(s)
Molecular Formula C₅H₁₂O₂C₅H₁₂O₂[1][2][3]
Molecular Weight 104.15 g/mol 104.15 g/mol [1][2][3]
Appearance Clear liquidClear liquid[2]
Boiling Point ~136-138 °C (Predicted)~136-138 °C (Predicted)
Density ~0.93 g/cm³ (Predicted)~0.93 g/cm³ (Predicted)
Optical Rotation ([α]D) Equal in magnitude, opposite in sign to its enantiomerEqual in magnitude, opposite in sign to its enantiomerInferred from stereochemical principles[4][5]
NMR Spectra (¹H, ¹³C) Identical to its enantiomer in achiral solventIdentical to its enantiomer in achiral solvent[3]
IR Spectrum Identical to its enantiomerIdentical to its enantiomer[3]
Mass Spectrum Identical to its enantiomerIdentical to its enantiomer[3][6]

Experimental Protocols for Characterization

Distinguishing between (2R,3S)-3-Methoxy-2-butanol and (2S,3R)-3-Methoxy-2-butanol requires chiral analytical techniques.

Polarimetry for Optical Rotation Measurement

Objective: To measure the specific rotation of each enantiomer.

Methodology:

  • Prepare a solution of the purified enantiomer in a suitable achiral solvent (e.g., ethanol, chloroform) at a known concentration (c, in g/mL).

  • Calibrate the polarimeter using a blank solvent.

  • Fill a polarimeter cell of a known path length (l, in dm) with the solution.

  • Measure the observed optical rotation (α) at a specific temperature (typically 20 or 25 °C) and wavelength (usually the sodium D-line, 589 nm).

  • Calculate the specific rotation [α] using the formula: [α] = α / (l × c) .

  • The enantiomers are expected to exhibit specific rotations that are equal in magnitude but opposite in sign (e.g., +X° for one and -X° for the other)[4][5].

Chiral Gas Chromatography (GC) for Enantiomeric Separation

Objective: To separate and quantify the two enantiomers in a mixture.

Methodology:

  • Column Selection: Employ a chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Beta DEX™ or Gamma DEX™)[7].

  • Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Sample Preparation: Dissolve the sample in a volatile achiral solvent (e.g., dichloromethane, hexane).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 150 °C) to ensure separation.

    • Detector Temperature: 250 °C

  • Analysis: The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification based on peak area.

NMR Spectroscopy with Chiral Derivatizing Agents

Objective: To distinguish the enantiomers by converting them into diastereomers with different NMR spectra.

Methodology:

  • Derivatization: React the this compound sample (a single enantiomer or a mixture) with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form diastereomeric esters[8].

  • NMR Analysis: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.

  • Interpretation: The corresponding protons (or fluorine atoms) in the two diastereomers are in different chemical environments and will therefore exhibit distinct chemical shifts, allowing for their differentiation and quantification by integration of the respective signals[8].

Logical Workflow for Chiral Characterization

The following diagram illustrates a typical workflow for the synthesis, separation, and characterization of the (2R,3S) and (2S,3R) enantiomers of this compound.

G cluster_characterization Characterization racemic_synthesis Racemic Synthesis of This compound chiral_separation Chiral Separation (e.g., Chiral HPLC/GC) racemic_synthesis->chiral_separation enantiomer_2R3S (2R,3S)-3-Methoxy-2-butanol chiral_separation->enantiomer_2R3S enantiomer_2S3R (2S,3R)-3-Methoxy-2-butanol chiral_separation->enantiomer_2S3R polarimetry Polarimetry enantiomer_2R3S->polarimetry chiral_gc Chiral GC enantiomer_2R3S->chiral_gc nmr_da NMR with Derivatizing Agent enantiomer_2R3S->nmr_da enantiomer_2S3R->polarimetry enantiomer_2S3R->chiral_gc enantiomer_2S3R->nmr_da

Caption: Workflow for the separation and characterization of this compound enantiomers.

Biological and Pharmaceutical Implications

While no specific biological activity data for the individual enantiomers of this compound were identified in the reviewed literature, it is a well-established principle in pharmacology that enantiomers can have different biological activities, metabolic pathways, and toxicities. This is due to the chiral nature of biological systems, such as enzyme active sites and protein receptors. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects. Therefore, for any pharmaceutical application of this compound or its derivatives, the synthesis and testing of the individual enantiomers are crucial.

Conclusion

(2R,3S)-3-Methoxy-2-butanol and (2S,3R)-3-Methoxy-2-butanol are enantiomers with identical physicochemical properties in achiral environments. Their differentiation and characterization rely on their distinct interaction with plane-polarized light and chiral stationary phases. The experimental protocols outlined in this guide, including polarimetry, chiral gas chromatography, and NMR spectroscopy with chiral derivatizing agents, provide a framework for the analysis of these and other chiral molecules. For drug development professionals, the synthesis and evaluation of individual enantiomers are paramount to ensuring the safety and efficacy of new chemical entities.

References

A Comparative Analysis of the Environmental Impact of Butanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of four butanol isomers: n-butanol, sec-butanol, isobutanol, and tert-butanol. The information presented is intended to assist researchers, scientists, and professionals in the pharmaceutical industry in making informed decisions regarding solvent selection and process development, with a focus on environmental sustainability. The data is compiled from various scientific sources and presented in a clear, comparative format.

Executive Summary

Butanol isomers are versatile solvents and chemical intermediates with distinct environmental profiles. Key differences in their biodegradability, aquatic toxicity, and greenhouse gas emissions associated with their production are critical factors in assessing their overall environmental footprint. Generally, n-butanol, sec-butanol, and isobutanol are considered readily biodegradable, while tert-butanol exhibits slower degradation. The aquatic toxicity of all four isomers is relatively low. Greenhouse gas emissions vary significantly depending on the production pathway, with bio-based routes generally offering a lower carbon footprint compared to petrochemical synthesis.

Data Presentation

Table 1: Comparative Biodegradability of Butanol Isomers
IsomerTest GuidelineInoculumDurationResultConclusion
n-Butanol OECD 301DActivated sludge28 days68% ThOD (5 days), 92% ThOD (15 days)[1]Readily biodegradable[1][2]
sec-Butanol ---Readily biodegradable[2]Readily biodegradable
Isobutanol -Aerobic microcosms7-23 daysComplete degradation[3]Readily biodegradable
tert-Butanol ---Slower metabolism than other isomers[2]Not readily biodegradable

ThOD: Theoretical Oxygen Demand

Table 2: Comparative Acute Aquatic Toxicity of Butanol Isomers
IsomerSpeciesTest GuidelineEndpointValue (mg/L)
n-Butanol Pimephales promelas (Fathead minnow)-96h LC501730
Daphnia magna (Water flea)-48h EC501983
Pseudokirchneriella subcapitata (Green algae)-96h EC50361[4]
sec-Butanol Pimephales promelas (Fathead minnow)-96h LC502990
Daphnia magna (Water flea)-48h EC502300
Isobutanol Pimephales promelas (Fathead minnow)US EPA96h LC501430[4]
Daphnia pulex (Water flea)-48h EC50> 100[5]
tert-Butanol Pimephales promelas (Fathead minnow)-96h LC50> 1000
Daphnia magna (Water flea)-48h EC50> 1000

LC50: Lethal Concentration for 50% of the test organisms. EC50: Effect Concentration for 50% of the test organisms.

Table 3: Comparative Greenhouse Gas Emissions from Butanol Isomer Production (Bio-based)
IsomerFeedstockProduction PathwayGHG Emissions (kg CO₂-eq/GGE)
n-Butanol Cellulosic BiomassABE Fermentation4.5[6]
Isobutanol Cellulosic BiomassEngineered Microorganisms5.0[6]
Ethanol (for comparison) Cellulosic BiomassFermentation4.3[6]

GGE: Gasoline Gallon Equivalent. ABE: Acetone-Butanol-Ethanol. Note: Data for sec-butanol and tert-butanol from bio-based pathways and for all isomers from petrochemical pathways were not directly comparable in the reviewed literature. Petrochemical production of butanol is generally associated with higher greenhouse gas emissions compared to bio-based routes.[7]

Experimental Protocols

OECD 301D: Ready Biodegradability - Closed Bottle Test

This test is designed to evaluate the ready biodegradability of chemical substances in an aerobic aqueous medium.

1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms (e.g., from activated sludge) and kept in a completely filled, stoppered bottle in the dark at a constant temperature. The degradation is followed by the analysis of dissolved oxygen over a 28-day period. The amount of oxygen taken up by the microbial population during the biodegradation of the test substance, corrected for the oxygen uptake by a blank control, is expressed as a percentage of the theoretical oxygen demand (ThOD).[8][9][10]

2. Test System:

  • Test Vessels: Biochemical oxygen demand (BOD) bottles.[8]

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is commonly used.[11]

  • Test Substance Concentration: Typically 2-5 mg/L.[8]

  • Reference Substance: A readily biodegradable substance, such as sodium benzoate or aniline, is tested in parallel to check the viability of the inoculum.[8][11]

  • Incubation: The bottles are incubated in the dark at 20 ± 1°C for 28 days.[8]

3. Procedure:

  • Prepare a mineral medium and inoculate it with activated sludge.

  • Prepare test solutions with the test substance and reference substance at the desired concentrations.

  • Fill the BOD bottles completely with the test solutions and seal them, ensuring no air bubbles are trapped.

  • Measure the initial dissolved oxygen concentration in a parallel set of bottles.

  • Incubate the remaining bottles for 28 days.

  • Measure the dissolved oxygen concentration at regular intervals.

  • Calculate the percentage biodegradation based on the oxygen consumption relative to the ThOD.

4. Validity Criteria:

  • The biodegradation of the reference substance must reach the pass level of 60% within the 14-day window.[8]

  • The final dissolved oxygen concentration in the blank should not be less than 0.5 mg/L.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test determines the acute toxicity of a substance to Daphnia sp. (usually Daphnia magna).[12]

1. Principle: Young daphnids, aged less than 24 hours, are exposed to the test substance in a range of concentrations for 48 hours. The endpoint is immobilization, which is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[13][14]

2. Test System:

  • Test Organism: Daphnia magna neonates (<24 hours old).[13]

  • Test Vessels: Glass beakers or other suitable vessels.

  • Test Concentrations: At least five concentrations in a geometric series.[12]

  • Control: A control group is maintained in water without the test substance.[13]

  • Replicates: At least 20 animals per concentration, divided into at least four replicates.[12]

  • Incubation: The test is conducted at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod.[15]

3. Procedure:

  • Culture Daphnia magna to obtain a sufficient number of neonates.

  • Prepare the test solutions at the required concentrations.

  • Introduce the neonates into the test vessels containing the test solutions and control water.

  • Observe the daphnids for immobilization at 24 and 48 hours.[12]

  • Record the number of immobilized daphnids in each vessel.

  • Calculate the EC50, the concentration that causes immobilization in 50% of the daphnids, at 48 hours.[14]

4. Validity Criteria:

  • In the control group, not more than 10% of the daphnids should be immobilized or show other signs of disease or stress.[13]

  • The dissolved oxygen concentration must be maintained above 3 mg/L in all test vessels.[12]

Mandatory Visualization

Biodegradation_Pathway cluster_butanol Butanol Isomers cluster_oxidation Initial Oxidation Steps cluster_intermediates Intermediates cluster_tca Central Metabolism n-Butanol n-Butanol Alcohol Dehydrogenase Alcohol Dehydrogenase n-Butanol->Alcohol Dehydrogenase Oxidation sec-Butanol sec-Butanol sec-Butanol->Alcohol Dehydrogenase Oxidation Isobutanol Isobutanol Isobutanol->Alcohol Dehydrogenase Oxidation tert-Butanol tert-Butanol tert-Butanol->Alcohol Dehydrogenase Slow Oxidation Butyraldehyde Butyraldehyde Alcohol Dehydrogenase->Butyraldehyde Butanone Butanone Alcohol Dehydrogenase->Butanone Isobutyraldehyde Isobutyraldehyde Alcohol Dehydrogenase->Isobutyraldehyde Aldehyde Dehydrogenase Aldehyde Dehydrogenase TCA Cycle TCA Cycle Aldehyde Dehydrogenase->TCA Cycle Butyraldehyde->Aldehyde Dehydrogenase Oxidation Butanone->TCA Cycle Isobutyraldehyde->Aldehyde Dehydrogenase Oxidation Acetone Acetone CO2 + H2O CO2 + H2O TCA Cycle->CO2 + H2O

Caption: Generalized aerobic biodegradation pathway of butanol isomers.

LCA_Workflow cluster_goal Goal and Scope Definition cluster_inventory Life Cycle Inventory (LCI) cluster_impact Life Cycle Impact Assessment (LCIA) cluster_interpretation Interpretation Define Functional Unit Define Functional Unit Set System Boundaries Set System Boundaries Define Functional Unit->Set System Boundaries Data Collection (Inputs/Outputs) Data Collection (Inputs/Outputs) Set System Boundaries->Data Collection (Inputs/Outputs) Raw Material Acquisition Raw Material Acquisition Data Collection (Inputs/Outputs)->Raw Material Acquisition Manufacturing Manufacturing Raw Material Acquisition->Manufacturing Use Phase Use Phase Manufacturing->Use Phase End-of-Life End-of-Life Use Phase->End-of-Life Selection of Impact Categories Selection of Impact Categories End-of-Life->Selection of Impact Categories Classification Classification Selection of Impact Categories->Classification Characterization Characterization Classification->Characterization Identification of Significant Issues Identification of Significant Issues Characterization->Identification of Significant Issues Evaluation Evaluation Identification of Significant Issues->Evaluation Reporting Reporting Evaluation->Reporting

Caption: General workflow for Life Cycle Assessment (LCA).

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Methoxy-2-butanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of laboratory chemicals is a cornerstone of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Methoxy-2-butanol (CAS No. 53778-72-6), ensuring the protection of personnel and compliance with regulatory standards.

Immediate Safety Considerations & Personal Protective Equipment (PPE)

This compound is a flammable liquid, and its vapors may form explosive mixtures with air.[1] It is crucial to handle this chemical in a well-ventilated area, away from ignition sources.[2] Adherence to strict safety protocols is paramount during all stages of handling and disposal. Before beginning any disposal-related activities, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.To protect against potential splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent direct skin contact with the chemical.
Body Protection Flame-retardant lab coat and closed-toe shoes.To protect against accidental spills and potential fire hazards.
Respiratory Protection Use in a well-ventilated area or with a fume hood.To minimize the inhalation of harmful vapors.[1]

Step-by-Step Disposal Procedure

The recommended primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] This ensures that the chemical is managed in an environmentally safe and compliant manner.

1. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and securely sealed container.[1]

  • The container must be constructed of a material compatible with the chemical.

  • Avoid mixing with other waste streams unless compatibility has been definitively confirmed to prevent hazardous reactions.[1]

2. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and indicate that it is a "Flammable Liquid."[1][2]

  • Store the sealed container in a cool, dry, and well-ventilated area.[2][3]

  • The storage location must be away from sources of ignition and incompatible materials, such as strong oxidizing agents and acids.[1][4]

3. Arrange for Professional Disposal:

  • Contact a licensed hazardous waste disposal company to schedule a pickup for the waste material.[1]

  • Provide the disposal company with a comprehensive Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

Spill Management Protocol

In the event of a spill, immediate and decisive action is required to mitigate risks.

1. Immediate Response:

  • Evacuate the immediate area of the spill.

  • Eliminate all sources of ignition, including sparks, open flames, and hot surfaces.[1][5]

  • Ensure the area is well-ventilated to disperse vapors.[1]

2. Containment and Cleanup:

  • Contain the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or earth.[1][2]

  • Once the material is fully absorbed, collect it using non-sparking tools.[4]

  • Place the absorbed material into a designated, sealed container for disposal as hazardous waste.[1]

3. Decontamination:

  • Thoroughly clean the spill area with appropriate cleaning agents to remove any residual contamination.

  • Dispose of all cleaning materials as hazardous waste.

Disposal Workflow

start Start: this compound Waste Generated collect Collect waste in a labeled, sealed, compatible container start->collect segregate Is it mixed with other waste? collect->segregate compatible Yes: Confirm compatibility segregate->compatible Yes incompatible No: Keep segregated segregate->incompatible No store Store in a cool, dry, well-ventilated area away from ignition sources compatible->store incompatible->store spill Spill Occurs store->spill dispose Contact Licensed Hazardous Waste Disposal Service store->dispose spill_procedure Follow Spill Management Protocol spill->spill_procedure spill_procedure->store end End: Safe and Compliant Disposal dispose->end

References

Personal protective equipment for handling 3-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Methoxy-2-butanol

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid that may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3] Vapors may also form explosive mixtures with air.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[1][4]Protects against splashes and vapors.
Hand Protection Chemical-resistant gloves. Butyl rubber or nitrile gloves are recommended.[4][5]Prevents skin contact. The selection of glove material should be based on the specific operational conditions and breakthrough time.
Body Protection Flame-retardant lab coat and closed-toe shoes.[4]Protects against accidental spills and fire hazards.
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood.[4]Minimizes the inhalation of flammable and irritating vapors. If exposure limits are exceeded, a respirator is necessary.[6]

Glove Material Chemical Resistance

While specific data for this compound is limited, the following table provides guidance on the chemical resistance of common glove materials to similar alcohols. On-site testing is recommended to ensure glove suitability for your specific application.[7][8]

Glove MaterialResistance to Alcohols (e.g., Butanols, Ethanol)General Recommendation
Butyl Rubber Very GoodRecommended for protection against a wide variety of chemicals, including alcohols.[9]
Nitrile Good to ExcellentOffers good resistance to alcohols and is a common choice for laboratory use.[10][11]
Neoprene GoodProvides good resistance to alcohols and organic acids.[9]
Natural Rubber (Latex) Fair to GoodMay offer some protection, but other materials are generally more resistant to organic solvents.[9]
Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are crucial to mitigate the risks associated with this flammable liquid.

Key Handling and Storage Protocols:

  • Ventilation: Always handle this compound in a well-ventilated area or within a laboratory fume hood to prevent the accumulation of flammable vapors.[1][5]

  • Ignition Sources: Keep the chemical away from all sources of ignition, including open flames, sparks, hot surfaces, and static discharge.[1][5][6] Use of non-sparking tools and explosion-proof equipment is required.[6][12]

  • Grounding: When transferring the liquid, especially from larger containers, ensure that containers are properly bonded and grounded to prevent static electricity buildup.[6][12]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[2][12] The storage area should be designated for flammable liquids.[2]

  • Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[12]

Disposal Plan

The disposal of this compound and its contaminated materials must be managed as hazardous waste.

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Labeling: Clearly label the waste container as "Hazardous Waste," with the full chemical name "this compound," and indicate the "Flammable Liquid" hazard.

  • Segregation: Do not mix this waste with other waste streams, particularly with incompatible substances like strong oxidizing agents.[13]

  • Storage of Waste: Store the sealed waste container in a designated, cool, and well-ventilated area away from ignition sources.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal company.[1][4] Never dispose of this compound down the drain, as it is prohibited and can lead to fires and environmental contamination.[3][13]

  • Container Disposal: Empty containers should be thoroughly rinsed and disposed of as hazardous waste or taken to an approved waste handling site for recycling or disposal.[5]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent injury and further hazards.

Spill Response Protocol:

  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area and restrict access.

  • Eliminate Ignition Sources: Remove all sources of ignition from the vicinity.[1][3]

  • Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.

  • Containment: Wearing the appropriate PPE, contain the spill using a non-combustible, inert absorbent material such as sand, vermiculite, or silica gel.[1][6]

  • Collection: Carefully collect the absorbed material into a sealed, properly labeled container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials for disposal as hazardous waste.

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Operational Safety start Start: Handling This compound check_hazards Identify Hazards: - Flammable Liquid - Skin/Eye Irritant - Inhalation Hazard start->check_hazards eye_protection Eye/Face Protection: Safety Goggles & Face Shield check_hazards->eye_protection Select Eye/Face Protection hand_protection Hand Protection: Chemical-Resistant Gloves (Butyl or Nitrile Recommended) check_hazards->hand_protection Select Hand Protection body_protection Body Protection: Flame-Retardant Lab Coat & Closed-Toe Shoes check_hazards->body_protection Select Body Protection respiratory_protection Respiratory Protection: Work in Fume Hood or Well-Ventilated Area check_hazards->respiratory_protection Select Respiratory Protection proceed Proceed with Experiment eye_protection->proceed hand_protection->proceed body_protection->proceed respiratory_protection->proceed

Caption: PPE Selection Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.